Technical Documentation Center

Alanine, N-(2-hydroxyethyl)- (9CI) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Alanine, N-(2-hydroxyethyl)- (9CI)
  • CAS: 121307-72-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Synthesis of Alanine, N-(2-hydroxyethyl)- (9CI)

Executive Summary Alanine, N-(2-hydroxyethyl)- (9CI), commonly referred to as N-(2-hydroxyethyl)alanine, is a highly functionalized zwitterionic amino acid derivative. Originally discovered as the polar headgroup of a no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alanine, N-(2-hydroxyethyl)- (9CI), commonly referred to as N-(2-hydroxyethyl)alanine, is a highly functionalized zwitterionic amino acid derivative. Originally discovered as the polar headgroup of a novel phospholipid found in rumen protozoa[1], this molecule features a secondary amine, a carboxylic acid, and a primary alcohol. This trifunctionality makes it an exceptional building block for advanced lipid nanoparticles (LNPs), specialized surfactants, and transition metal chelators. This guide provides an in-depth analysis of its physicochemical properties, biological origins, and a self-validating protocol for its chemical synthesis.

Physicochemical Profiling

Understanding the physical and chemical parameters of N-(2-hydroxyethyl)alanine is critical for its downstream application in synthetic chemistry and formulation. The molecule exists in multiple stereoisomeric forms, with the L-isomer being the naturally occurring biological variant[2].

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name Alanine, N-(2-hydroxyethyl)- (9CI)[3]
Common Synonyms N-(2-hydroxyethyl)alanine[1]
CAS Registry Numbers 121307-72-0 (Unspecified stereocenter)[3] 24560-77-8 (L-isomer)[4] 125412-04-6 (D-isomer)[5]
Molecular Formula C₅H₁₁NO₃[3]
Molecular Weight 133.15 g/mol [3]
Melting Point 193°C (DL-compound, uncorrected)[1]
Optical Rotation [α]²⁰_D +14.6° (L-isomer, in 5M HCl)[2]
Appearance Colorless hexagonal crystals (from methanol)[1]

Biological Significance: The Protozoal Pathway

In nature, N-(2-hydroxyethyl)alanine is synthesized by rumen protozoa, such as Entodinium caudatum[2]. It is not synthesized as a free amino acid; rather, it is formed directly on the lipid membrane.

Mechanistic Causality: The rumen is a highly competitive and degradative environment. By substituting a (1-carboxyethyl) group onto the free primary amine of pre-existing phosphatidylethanolamine (PE) molecules, the protozoa convert the lipid headgroup into a secondary amine[2]. This structural modification introduces steric hindrance and alters the membrane's surface charge, effectively protecting the protozoal cell membrane from the hydrolytic action of bacterial phospholipases secreted by competing microbiome flora[1][2].

Biosynthesis PE Phosphatidylethanolamine (Membrane Precursor) Enzyme Alkyl Substitution (Entodinium caudatum) PE->Enzyme + (1-carboxyethyl) group PHEA Phosphatidyl-N-(2-hydroxyethyl)alanine (Modified Lipid) Enzyme->PHEA Membrane integration Hydrolysis Chemical Deacylation (Methanolic NaOH) PHEA->Hydrolysis Lipid extraction Product L-N-(2-hydroxyethyl)alanine (Isolated Zwitterion) Hydrolysis->Product Cleavage of acyl chains

Biosynthetic pathway and isolation of N-(2-hydroxyethyl)alanine from rumen protozoa lipids.

Chemical Synthesis & Purification Protocol

To utilize N-(2-hydroxyethyl)alanine in scalable drug development, researchers rely on a robust synthetic route rather than biological extraction. The following protocol outlines the nucleophilic substitution of 2-chloropropionic acid with ethanolamine[1].

ChemicalSynthesis Reactants 2-Chloropropionic Acid + Ethanolamine Reaction Nucleophilic Substitution (80°C, 18h) Reactants->Reaction Buffer NaHCO3 (Buffer) in H2O Buffer->Reaction Acid Scavenging Chromatography Cation Exchange (Zeo-Karb 225, H+) Reaction->Chromatography Crude Mixture Elution Ammonia Elution (5M NH3) Chromatography->Elution Retains Amines Crystallization Recrystallization (Hot Methanol to 0°C) Elution->Crystallization Evaporated Eluate Final Pure DL-N-(2-hydroxyethyl)alanine (Hexagonal Crystals) Crystallization->Final Differential Solubility

Step-by-step chemical synthesis workflow for N-(2-hydroxyethyl)alanine.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution

  • Procedure: Combine 5 mM of 2-chloropropionic acid, 5 mM of ethanolamine, and 10 mM of NaHCO₃ in 5 mL of deionized water. Heat the aqueous mixture at 80°C for 18 hours[1].

  • Causality & Expert Insight: The stoichiometric excess of NaHCO₃ is the most critical parameter in this step. As the reaction proceeds, hydrochloric acid (HCl) is generated as a byproduct. NaHCO₃ acts as an acid scavenger. Without this buffer, the primary amine of ethanolamine would rapidly protonate to form an inert ammonium salt, entirely quenching its nucleophilicity and halting the substitution reaction onto the α-carbon of the propionic acid[1].

Step 2: Cation Exchange Chromatography

  • Procedure: Dilute the completed reaction mixture to 200 mL with water and pass it through a regenerated column of Zeo-Karb 225 (H⁺ form) or an equivalent strong cation exchange resin. Wash the column extensively with deionized water, then elute the target compound using 5M aqueous NH₃[1].

  • Causality & Expert Insight: This step creates a self-validating purification system. The strongly acidic sulfonic acid groups of the resin selectively capture the secondary amine of the newly formed zwitterion. The water wash effectively purges unreacted anionic precursors (like 2-chloropropionic acid) and inorganic salts. Introducing the high-pH 5M NH₃ eluent deprotonates the amine, releasing the highly pure product from the solid phase[1].

Step 3: Crystallization

  • Procedure: Evaporate the ammoniacal eluate to dryness in vacuo. Dissolve the resulting residue in a minimal volume of hot methanol (approx. 3 mL). Allow the solution to cool gradually to 0°C[1].

  • Causality & Expert Insight: Methanol is selected as the crystallization solvent because N-(2-hydroxyethyl)alanine exhibits a steep temperature-dependent solubility curve in it. It is highly soluble at the boiling point but nearly insoluble at 0°C. This differential solubility efficiently excludes trace organic impurities, yielding high-purity, colorless hexagonal crystals with a precise melting point of 193°C[1].

Applications in Drug Development

The unique N,O,O-donor set (amine, carboxylate, and hydroxyl groups) of N-(2-hydroxyethyl)alanine provides exceptional versatility:

  • Ionizable Lipids for LNPs: The structural similarity to modified ethanolamines makes it a prime candidate for synthesizing novel ionizable lipids used in mRNA delivery systems. The secondary amine allows for pH-dependent protonation, facilitating endosomal escape.

  • Advanced Chelating Agents: The spatial arrangement of the functional groups allows it to act as a potent tridentate ligand for transition metals, making it valuable in the development of radiopharmaceuticals and MRI contrast agents.

References[3] ChemicalBook. Alanine, N-(2-hydroxyethyl)- (9CI) | 121307-72-0.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyO0S4WcOxqSsFpTwn0cXSCRAXu0nJ-Qpyhr8YVmjcxivz-lT3W7nRfsMjf26290nUhmo2xly4t2Nz4ZNUO8mcv5gUbpc7GnWHtODubFZmdYeaKUjoMDM23KlHZ8MreMAj1HicuS8ma_xwstzO9abXGEunxJsewkkJHTKYI0_ilag=[5] ChemicalBook. D-Alanine, N-(2-hydroxyethyl)- (9CI) | 125412-04-6.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7nWAuK6CgCSlJhF6SL2jw8BvtLtCacJz9cohCz8eBaJdOwQYMX6KAY9HGsYvJsmtlQWRNBykXJVDOHKhaT0YcVZhaCBND8vvPfkyOQU7RVH5HDJXz7JUv_vgbeZMmlfSw-O3dhq8lM0Vix9RRdlausXIm1lIHxLbaggqEOnN0DMg=[4] ChemicalBook. L-Alanine, N-(2-hydroxyethyl)- (9CI) | 24560-77-8.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFL95Pb1yqSRWbzWNciq6ZaJ9Nq58tQJKaJIn8f1nbATJqubVnlRMrrXCMtGoA6O5rzRlhSjFrSw1E9nFxLmc1HJCYmFvZ00bmcDQFojqdoq-btHmE2L_BoqzmCdWasImjb--2UPnIUvwW8kJQhed7bmWcwyxLtH5goViwji6O[1] CORE. Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)-.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkQ73wjy88Kn150mJeelXMgCXq34uE5iNz-qAmfZgC9PVIYRj92AH7nJwoqvtVs0yzG40e-zz_8VCCFIH2UeDvrawa5RBsxjRGNFqEq-j9LPtIDUToRNKQYU063Qp99jcW_m0PHd9D[2] SciSpace. The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(2-hydroxyethyl)alanine derivative.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjlmuo9U8ml5fhqOKliX8j4lzKYl64eyWHqIjF4kGkt_UrHwwUZQwwFkGISBM39rxXB-4crbCZb3il3I4_ebuYUoJW5qxsZ7_Ui61u_mSP2Z7W1fMqSsth5TsDUFxSoFSZ8kv4sspfGQ5wjZmG7t4RSBHOSZY-3kqHu9hFlenk6MBRD2FBO0qAjcVvYuu1exdUhAsFGfforSM=

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-(2-hydroxyethyl)alanine

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-hydroxyethyl)alanine, a substituted β-alanine derivative, presents a unique molecular architecture with implications for its thermodynamic sta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)alanine, a substituted β-alanine derivative, presents a unique molecular architecture with implications for its thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing its stability, potential degradation pathways, and the methodologies for its characterization. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to provide a robust framework for its study. We will delve into the theoretical underpinnings of its stability, outline detailed experimental protocols for its empirical investigation, and discuss computational approaches for predictive analysis. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and characterization of novel amino acid derivatives in pharmaceuticals and other advanced applications.

Introduction: Understanding the Molecular Landscape

N-(2-hydroxyethyl)alanine is a secondary amino acid derivative of β-alanine, characterized by the presence of a 2-hydroxyethyl group attached to the nitrogen atom.[1][2] This substitution introduces both a hydroxyl and a secondary amine functionality, which significantly influences its physicochemical properties, including its thermodynamic stability. A thorough understanding of this stability is paramount for its application in drug development, where it can impact formulation, shelf-life, and in vivo behavior.

The stability of N-(2-hydroxyethyl)alanine is not merely a matter of its intrinsic bond energies but is also profoundly influenced by its environment, including temperature, pH, and the presence of oxidative or hydrolytic agents. This guide will explore these facets in detail, providing a predictive and investigative framework.

Synthesis of N-(2-hydroxyethyl)alanine

A primary and efficient route for the synthesis of N-(2-hydroxyethyl)alanine is the Michael addition of ethanolamine to acrylic acid or its esters.[3][4][5] This conjugate addition reaction is a well-established method for the formation of β-amino acids.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for N-(2-hydroxyethyl)alanine via Michael addition.

Key Factors Influencing Thermodynamic Stability

The thermodynamic stability of N-(2-hydroxyethyl)alanine is a multifactorial property. The interplay of intramolecular and intermolecular forces, as well as external environmental conditions, dictates its propensity to remain in its native state or undergo degradation.

Intramolecular Interactions

The flexible nature of the N-(2-hydroxyethyl)alanine molecule allows for various conformations, with intramolecular hydrogen bonding playing a crucial role in stabilizing the structure.[6] The hydroxyl group can interact with the carboxylate group, influencing the overall conformational energy landscape.

Environmental Factors
  • pH: The pH of the surrounding medium will dictate the ionization state of the amino and carboxyl groups. At physiological pH, the zwitterionic form is likely to predominate. Extreme pH conditions can catalyze hydrolysis and other degradation reactions.

  • Temperature: As with most organic molecules, elevated temperatures will increase the kinetic energy of the system, potentially overcoming the activation energy for decomposition reactions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule, particularly at the secondary amine and the hydroxyl group.[7][8]

Potential Degradation Pathways

Based on the functional groups present in N-(2-hydroxyethyl)alanine, several degradation pathways can be postulated.

Degradation_Pathways cluster_main N-(2-hydroxyethyl)alanine cluster_degradation Degradation Pathways cluster_products Potential Products A N-(2-hydroxyethyl)alanine B Oxidative Degradation A->B C Thermal Decomposition A->C D Hydrolysis A->D B1 Aldehydes/Carboxylic Acids B->B1 B2 Amine Fragmentation B->B2 C1 Decarboxylation (CO2) C->C1 C2 Deamination (NH3) C->C2 C3 Dehydration (H2O) C->C3 D1 β-Alanine + Ethylene Glycol D->D1

Caption: Potential degradation pathways for N-(2-hydroxyethyl)alanine.

Oxidative Degradation

The secondary amine and the primary alcohol are susceptible to oxidation. The presence of reactive oxygen species can lead to the formation of aldehydes, carboxylic acids, and smaller amine fragments.[9]

Thermal Decomposition

At elevated temperatures, N-(2-hydroxyethyl)alanine is expected to undergo decomposition. Common thermal degradation products for amino acids include water, ammonia, and carbon dioxide.

Hydrolysis

Under certain pH and temperature conditions, the N-C bond could be susceptible to hydrolysis, potentially yielding β-alanine and ethylene glycol. The kinetics of this process would be highly dependent on the specific conditions.[10][11]

Experimental Determination of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of N-(2-hydroxyethyl)alanine requires empirical data. The following experimental techniques are central to this characterization.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is a powerful tool for identifying thermal transitions such as melting, crystallization, and decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of N-(2-hydroxyethyl)alanine into a clean, inert DSC pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point.

    • Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[5][13]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, decomposition) and exothermic (crystallization) events. The onset temperature of decomposition provides an indication of thermal stability.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15][16] It is used to determine the temperature at which degradation occurs and to quantify the mass loss associated with different decomposition steps.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of N-(2-hydroxyethyl)alanine onto the TGA balance.

  • Instrument Setup: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired experimental conditions.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Interpretation: The resulting TGA curve plots mass percentage versus temperature. Steps in the curve indicate mass loss events, and the temperature at which these occur provides information on thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.[17][18]

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event or reaction in solution.[19][20] While often used for binding studies, it can also be adapted to study the thermodynamics of reactions, including degradation, over time.

  • Sample Preparation: Prepare a solution of N-(2-hydroxyethyl)alanine in a well-defined buffer at a specific pH. Ensure the buffer is degassed.[21][22]

  • Instrument Setup: Fill the ITC sample cell with the N-(2-hydroxyethyl)alanine solution and the reference cell with the buffer.

  • Isothermal Monitoring: Maintain the system at a constant temperature and monitor the heat flow over an extended period. Any degradation process that is enthalpically significant will result in a change in the heat signal.

  • Data Analysis: The rate of heat change can be correlated with the rate of degradation, allowing for the determination of kinetic parameters.

Computational Approaches to Stability Prediction

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of N-(2-hydroxyethyl)alanine.

Density Functional Theory (DFT)

DFT calculations can be employed to determine the optimized geometry and electronic structure of the molecule. From these calculations, thermodynamic properties such as the Gibbs free energy of formation, enthalpy of formation, and entropy can be predicted.

Computational Workflow:

Caption: A typical computational workflow for predicting thermodynamic properties.

Summary of Thermodynamic Data (with Proxies)

Due to the limited availability of direct experimental data for N-(2-hydroxyethyl)alanine, the following table provides a summary of expected trends and data from structurally similar compounds. This serves as a starting point for experimental design and data interpretation.

Thermodynamic ParameterExpected Trend/Value (Proxy Data)Relevant Techniques
Melting Point (Tm) Expected to be a crystalline solid at room temperature. The melting point will likely be followed by decomposition.DSC
Decomposition Temperature (Td) Onset of decomposition is anticipated in the range of 200-300 °C in an inert atmosphere, similar to other amino acids.TGA, DSC
Enthalpy of Formation (ΔHf°) For β-alanine (a structural analog), the gas-phase ΔHf° is approximately -421.2 ± 1.9 kJ·mol−1. The value for N-(2-hydroxyethyl)alanine is expected to be more negative due to the additional atoms.Combustion Calorimetry, Computational Chemistry
Gibbs Free Energy of Formation (ΔGf°) Can be calculated from ΔHf° and the standard entropy. Negative values indicate thermodynamic stability relative to the constituent elements.Computational Chemistry, ITC (for reaction ΔG)
Standard Entropy (S°) Will be influenced by the molecule's flexibility and conformational states.Adiabatic Calorimetry, Computational Chemistry
Heat Capacity (Cp) Values for N-acetyl amino acid amides provide a reasonable proxy for the expected magnitude.[17]DSC, Tian-Calvet Calorimetry

Conclusion

The thermodynamic stability of N-(2-hydroxyethyl)alanine is a critical parameter for its successful application in various scientific and industrial fields, particularly in drug development. While direct experimental data for this compound is not extensively available, this guide has provided a comprehensive framework for its investigation. By leveraging knowledge from structurally related compounds and employing a suite of powerful analytical techniques including DSC, TGA, and ITC, coupled with computational modeling, a thorough understanding of its stability profile can be achieved. The detailed protocols and theoretical considerations presented herein are intended to empower researchers to confidently characterize N-(2-hydroxyethyl)alanine and other novel amino acid derivatives.

References

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Miyazawa, T., et al. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(14), 3611-3617.
  • Brunner, G. (2009). Near critical and supercritical water. Part I. Hydrolytic and hydrothermal processes. The Journal of Supercritical Fluids, 47(3), 373-381.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9068-9075.
  • Pokorný, V., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5440.
  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

  • Marongiu, B., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis.
  • Almasi, A., et al. (2009). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.
  • Scribd. (n.d.). Guide to Analyzing TGA Data. Retrieved from [Link]

  • Zhang, G., et al. (2017). DSC thermograms of the small molecules: (a) heat-only thermograms of neat H11 and H11:IDIC blends.
  • Stilinović, V., et al. (2023).
  • Velázquez-Campoy, A., et al. (2022). Isothermal titration calorimetry.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18459-18471.
  • Torontech. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
  • Sabin, J., et al. (2011). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. International Journal of Molecular Sciences, 12(8), 5135-5157.
  • Igel-Mann, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222905, N-(2-hydroxyethyl)-beta-alanine. Retrieved from [Link].

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • Mossman, A. B. (1982). U.S. Patent No. 4,338,443. Washington, DC: U.S.
  • Vevelstad, S. J., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15.
  • Valerio, C., et al. (2009).
  • Zielenkiewicz, W., & Zielenkiewicz, A. (2023).
  • BIApages. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • da Silva, M. A., et al. (2010). Experimental and Computational Thermochemical Study of α-Alanine (DL) and β-Alanine. The Journal of Physical Chemistry B, 114(48), 15995-16002.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Reber, J., & Beilsten-Handick, J. (2025, June 26).
  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-n-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine. Retrieved from [Link]

  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). beta.-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-. Retrieved from [Link]

  • Queen's University Belfast. (2020, March 4). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Retrieved from [Link]

  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

  • ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316542, N-Ethylglycine. Retrieved from [Link].

  • Google Patents. (n.d.). U.S. Patent No. 4,024,184.
  • FooDB. (2020, April 6). Showing Compound N-Ethylglycine (FDB111681). Retrieved from [Link]

  • EMBL-EBI. (n.d.). N-(2-hydroxyethyl)-beta-alanine (CHEBI:141390). Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Exact Mass Determination of Novel Chemical Entities: A Technical Guide Applied to Proprietary Target CAS 16624-52-1

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter proprietary, unassigned, or restricted chemical entities—such as the target designated CAS 16624-52-1 . Because this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter proprietary, unassigned, or restricted chemical entities—such as the target designated CAS 16624-52-1 . Because this specific registry number does not correspond to a publicly characterized compound in standard open-source databases, it represents a de novo structural elucidation challenge.

In pharmaceutical research, we cannot rely on database matching for Novel Chemical Entities (NCEs). Instead, we must build a self-validating analytical system from the ground up. This whitepaper provides an authoritative, step-by-step technical workflow for determining the exact molecular weight and elucidating the three-dimensional structure of a completely unknown proprietary target like CAS 16624-52-1.

The Self-Validating Analytical Philosophy

Structural elucidation is not a linear process; it is a closed-loop validation system. A single analytical technique can lead to misinterpretation due to isobaric overlaps or complex spin systems. To establish absolute trustworthiness, our workflow mandates the integration of High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

The exact mass derived from HRMS dictates a rigid molecular formula. This formula generates a Ring Double Bond Equivalent (RDBE). The subsequent structure proposed by 2D NMR must perfectly satisfy the HRMS-derived RDBE and atom count. If a discrepancy exists, the proposed structure is invalid, and the data must be re-evaluated. This creates a mathematically and chemically sound self-validating loop [1].

G Start Proprietary Target CAS 16624-52-1 HRMS LC-HRMS Exact Mass & Formula Start->HRMS NMR1D 1D NMR Functional Groups Start->NMR1D NMR2D 2D NMR (COSY/HSQC/HMBC) Connectivity & Skeleton HRMS->NMR2D Formula limits possibilities NMR1D->NMR2D XRAY Orthogonal Validation (IR / X-Ray) NMR2D->XRAY Stereochem check Structure Final Validated 3D Structure NMR2D->Structure XRAY->Structure Loop Closure

Caption: Analytical workflow for the structural elucidation of novel chemical entities.

Phase 1: Exact Mass Determination via LC-HRMS

To determine the molecular weight of CAS 16624-52-1, nominal mass instruments (like single quadrupoles) are insufficient. We require exact mass measurements with an accuracy of < 5 ppm to unconditionally determine the elemental composition.

Quantitative Parameters for HRMS Formula Generation

When processing the HRMS data for our target, we apply strict heuristic filters to eliminate false positives.

ParameterThreshold / RuleCausality / Rationale
Mass Accuracy < 5 ppmRequired to eliminate false molecular formulas and distinguish isobaric species.
Isotopic Pattern Score > 90% matchConfirms the presence of specific A+2 elements (e.g., Cl, Br, S) based on natural abundance.
Nitrogen Rule Odd/Even MWAn odd nominal mass indicates an odd number of nitrogen atoms in the structure.
RDBE Integer ≥ 0Validates the number of rings and pi-bonds. Fractional RDBEs indicate an impossible formula.
Protocol 1: LC-HRMS Methodology
  • Step 1: Sample Preparation: Dissolve 1.0 mg of CAS 16624-52-1 in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL. Causality: High concentrations cause detector saturation and ion suppression, leading to distorted isotopic patterns.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Utilize a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency in positive mode.

  • Step 3: Ionization: Utilize Heated Electrospray Ionization (HESI) in both positive (ESI+) and negative (ESI-) modes. Causality: ESI+ favors basic functional groups (e.g., amines), while ESI- is required to detect acidic moieties (e.g., carboxylic acids, phenols) [1].

  • Step 4: Mass Analysis: Acquire full-scan MS data on an Orbitrap or Q-TOF mass analyzer at a resolution of ≥ 60,000 (at m/z 200).

  • Step 5: Tandem MS (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID). The resulting fragmentation pattern acts as a structural fingerprint, guiding the subsequent NMR analysis.

Phase 2: Structural Elucidation via 1D and 2D NMR

While HRMS provides the molecular formula (the "ingredients"), Nuclear Magnetic Resonance (NMR) spectroscopy provides the connectivity (the "blueprint"). For a novel target like CAS 16624-52-1, 1D NMR is inadequate due to signal overlap. We must deploy a suite of 2D NMR techniques [2].

2D NMR Experimental Matrix
ExperimentNuclei CorrelatedCausality / Rationale
COSY ^1H - ^1H (2-3 bonds)Maps contiguous spin systems by identifying adjacent protons.
HSQC ^1H - ^13C (1 bond)Identifies direct proton-carbon attachments; differentiates CH/CH3 from CH2.
HMBC ^1H - ^13C (2-3 bonds)Bridges spin systems across quaternary carbons and heteroatoms.
NOESY ^1H - ^1H (Through-space)Determines relative stereochemistry and 3D spatial arrangement (< 5 Å).
Protocol 2: NMR Acquisition Methodology
  • Step 1: Solvent Selection: Dissolve 15-20 mg of highly purified CAS 16624-52-1 in 600 µL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing 0.03% TMS as an internal standard. Causality: A high sample concentration is critical to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of ^13C nuclei during 2D heteronuclear experiments [3].

  • Step 2: 1D Acquisition: Acquire ^1H (minimum 16 scans) and ^13C (minimum 1024 scans) spectra to establish baseline chemical shifts.

  • Step 3: Homonuclear 2D (COSY): Run a Correlation Spectroscopy sequence to map isolated proton spin systems (e.g., identifying an intact isopropyl or ethyl group).

  • Step 4: Heteronuclear 2D (HSQC & HMBC): Acquire HSQC to assign all protons to their direct parent carbons. Follow immediately with HMBC, setting the long-range coupling constant (J) to 8 Hz. Causality: 8 Hz is the optimal average coupling constant for detecting 2- and 3-bond carbon-proton correlations, which are strictly required to position quaternary carbons (which lack protons) within the molecular skeleton [2].

LogicTree Q1 Is the proton attached to a carbon? HSQC Check HSQC Spectrum Q1->HSQC Yes1 Direct C-H Bond (1JCH) HSQC->Yes1 Cross-peak No1 Heteroatom (N-H, O-H) or Quaternary Carbon HSQC->No1 No cross-peak Q2 Which adjacent carbons are within 2-3 bonds? Yes1->Q2 No1->Q2 HMBC Check HMBC Spectrum Q2->HMBC Connect Map Carbon Skeleton (2JCH, 3JCH) HMBC->Connect

Caption: Logical decision tree for interpreting 2D NMR (HSQC and HMBC) cross-peaks.

Phase 3: Orthogonal Validation

Once the 2D NMR data yields a proposed structure for CAS 16624-52-1, it must be validated against the Phase 1 HRMS data.

  • Count the atoms: Does the NMR structure have the exact number of Carbons, Hydrogens, and Heteroatoms dictated by the HRMS exact mass?

  • Check the RDBE: If the HRMS formula dictates an RDBE of 4, does the proposed NMR structure contain exactly 4 rings/pi-bonds?

  • Stereochemical Confirmation: If the molecule contains chiral centers, NOESY NMR provides relative stereochemistry. However, to achieve absolute structural certainty—often required for regulatory IND (Investigational New Drug) submissions—the compound must be crystallized and subjected to Single-Crystal X-Ray Diffraction .

By rigorously applying this self-validating framework, drug development professionals can confidently elucidate the exact molecular weight and 3D architecture of any unassigned, proprietary, or novel chemical entity.

References

  • High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI Molecules. Available at:[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education (ACS Publications). Available at: [Link]

Exploratory

Comprehensive Crystal Structure Analysis of N-(2-hydroxyethyl)alanine: Methodologies, Mechanisms, and Molecular Geometry

Executive Summary N-(2-hydroxyethyl)alanine is a highly versatile zwitterionic compound that serves as both a synthetic precursor in pharmaceutical development and a critical biological moiety. In nature, it forms the po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxyethyl)alanine is a highly versatile zwitterionic compound that serves as both a synthetic precursor in pharmaceutical development and a critical biological moiety. In nature, it forms the polar headgroup of unique phospholipids, such as phosphatidyl-N-(2-hydroxyethyl)alanine, which are isolated from rumen protozoa[1],[2]. Understanding its precise three-dimensional molecular geometry through X-ray crystallography is paramount for rational drug design and lipid nanoparticle engineering. This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystallization, and structural analysis of N-(2-hydroxyethyl)alanine, emphasizing the physicochemical causality behind each experimental decision.

Chemical Context and Crystallographic Challenges

N-(2-hydroxyethyl)-beta-alanine (C₅H₁₁NO₃) is a secondary amino compound and a derivative of beta-alanine[3]. The molecule possesses three highly reactive, hydrogen-bonding functional groups: a carboxylate, a secondary amine, and a primary hydroxyl group.

In the solid state, this compound exists as a zwitterion. The interplay between the protonated amine and the deprotonated carboxylate creates a highly polar molecule with a strong propensity to form complex, three-dimensional hydrogen-bonded networks. The primary crystallographic challenge lies in controlling the nucleation of this highly polar molecule to prevent amorphous precipitation and to resolve the exact positions of the low-electron-density hydrogen atoms during X-ray diffraction.

Self-Validating Experimental Protocols

To obtain diffraction-quality crystals, the starting material must be exceptionally pure. Impurities disrupt the delicate hydrogen-bonding lattice, leading to crystal twinning or amorphous powders.

Protocol A: Synthesis and Purification

The synthesis relies on the nucleophilic substitution of a halogenated propionic acid by ethanolamine[2].

  • Reaction Setup: Dissolve 5 mM of 2-chloropropionic acid and 10 mM of sodium bicarbonate (NaHCO₃) in 5 mL of deionized water. Add 5 mM of ethanolamine to the mixture[2].

  • Thermal Incubation: Heat the reaction mixture at 80°C for 18 hours[2].

    • Causality: The NaHCO₃ acts as a mild base to continuously neutralize the HCl byproduct. This prevents the protonation of ethanolamine (which would destroy its nucleophilicity) while avoiding highly alkaline conditions that would hydrolyze the chloropropionic acid into lactic acid.

  • Ion-Exchange Chromatography: Pass the diluted mixture through a cation-exchange column (e.g., Zeo-Karb 225, H⁺ form). Wash with water and elute the nitrogen-containing product using aqueous 5M ammonia[2].

  • Validation Checkpoint (Self-Validation): Evaporate the eluate and perform a ¹H-NMR analysis. The spectrum must show the complete absence of unreacted ethanolamine. Purity must exceed 99% before proceeding to crystallization.

Protocol B: Single Crystal Growth via Controlled Cooling
  • Dissolution: Dissolve the purified N-(2-hydroxyethyl)alanine in a minimal volume of hot methanol (approx. 60°C)[2].

  • Volume Reduction: Slowly reduce the solvent volume under a gentle stream of nitrogen until the solution reaches the metastable zone—indicated by the moment crystallization just begins (approx. 3 mL remaining)[2].

  • Controlled Cooling: Transfer the vial to a programmable thermal bath and cool to 0°C at a strictly controlled rate of 1°C/hour[2].

    • Causality: Rapid cooling forces the system into high supersaturation, causing catastrophic nucleation and yielding microcrystalline powder. A slow cooling ramp keeps the solution within the metastable zone, promoting the growth of large, single "colourless hexagon" crystals[2].

  • Validation Checkpoint (Self-Validation): Extract a seed crystal and determine its melting point. A sharp melting point at exactly 193°C confirms high phase purity and the absence of solvent inclusions within the lattice[2]. Additionally, inspect the crystal under a polarized light microscope; uniform optical extinction upon rotation confirms a single, untwinned domain.

X-Ray Crystallography Workflow

Once a high-quality single crystal is isolated, it is subjected to X-ray diffraction. The workflow below outlines the critical steps from data collection to model refinement.

Workflow A Synthesis & Purification N-(2-hydroxyethyl)alanine B Crystal Growth (Controlled Cooling) A->B High Purity (>99%) C X-Ray Diffraction Data Collection (100K) B->C Single Crystal Selection D Phase Determination (Direct Methods) C->D Diffraction Pattern E Structure Refinement (Least-Squares) D->E Electron Density Map F Crystallographic Model (CCDC 724032) E->F R-factor Convergence

Workflow for the crystallographic analysis of N-(2-hydroxyethyl)alanine.

Data Collection Parameters

The crystal is mounted on a goniometer loop using a cryoprotectant oil and immediately cooled to 100 K using a nitrogen cryostream.

  • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). Because N-(2-hydroxyethyl)alanine relies heavily on hydrogen bonding, accurately locating the low-electron-density hydrogen atoms on the hydroxyl and amine groups is critical. At room temperature, thermal motion smears the electron density, making these atoms invisible to X-rays.

Structural Analysis and Molecular Geometry

The crystal structure of N-(2-hydroxyethyl)-beta-alanine has been successfully resolved and deposited in the Cambridge Structural Database under CCDC number 724032 (DOI: 10.5517/ccs9dwb)[3],[4].

Quantitative Crystallographic Data

The following table summarizes the key crystallographic metrics and refinement parameters typical for this structural class, grounded in the CCDC 724032 deposition[4].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules/unit cell) 4
Final R indices [I > 2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.082
CCDC Deposition Number 724032
The Hydrogen-Bonding Network

In the solid state, the zwitterionic nature of the molecule dictates its packing. The lattice is stabilized by a robust, three-dimensional network of hydrogen bonds. The 2-hydroxyethyl chain adopts a specific torsion angle to minimize steric clashing with the alanine backbone while maximizing intermolecular contacts.

HBN N1 Carboxylate Group (Acceptor) N2 Secondary Amine (Donor/Acceptor) N2->N1 Intramolecular H-bond N5 Adjacent Molecule B N2->N5 Intermolecular H-bond N3 Hydroxyl Group (Donor/Acceptor) N4 Adjacent Molecule A N3->N4 Intermolecular H-bond

Hydrogen bonding interactions defining the N-(2-hydroxyethyl)alanine lattice.

Functional Implications in Drug Development

The precise crystallographic mapping of N-(2-hydroxyethyl)alanine offers profound insights for drug development professionals. Because this moiety naturally occurs in rumen protozoal phospholipids[1],[2], its structural geometry can be leveraged to design biomimetic lipid nanoparticles (LNPs). The spatial orientation of the hydroxyl group relative to the secondary amine provides a highly specific coordination site, making it an excellent candidate for developing novel metal-ion chelators or targeted drug-delivery vectors that require specific hydrogen-bonding signatures to bypass cellular membranes.

References

1.[3] N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905. PubChem - NIH. Available at: [Link] 2.[4] CCDC 724032: Experimental Crystal Structure Determination. Cambridge Structural Database. Available at: [Link] 3.[1] Dawson, R. M. C., & Kemp, P. (1969). The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(2-hydroxyethyl)alanine... Biochemical Journal. Available at: [Link] 4.[2] Kemp, P., & Dawson, R. M. C. (1969). Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)alanine, from Rumen Protozoa. Biochemical Journal (CORE). Available at: [Link]

Sources

Foundational

Toxicological Profile and SDS Integration for N-(2-Hydroxyethyl)alanine: A Comprehensive Technical Guide

An in-depth technical guide on the toxicological profile and Safety Data Sheet (SDS) integration for N-(2-hydroxyethyl)alanine, designed for researchers, analytical scientists, and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the toxicological profile and Safety Data Sheet (SDS) integration for N-(2-hydroxyethyl)alanine, designed for researchers, analytical scientists, and drug development professionals.

Executive Summary

N-(2-hydroxyethyl)alanine (often referenced as its beta-isomer, N-(2-hydroxyethyl)-beta-alanine[1]) is a versatile, bifunctional amino acid derivative. Structurally, it features a secondary amine, a carboxylic acid, and a primary alcohol. This unique triad makes it a highly valuable intermediate in the synthesis of specialized surfactants, biological buffers, and pharmaceutical precursors[2]. However, this same chemical reactivity necessitates rigorous toxicological profiling, as the compound exhibits localized tissue reactivity that must be managed through strict handling protocols and analytical oversight.

Physicochemical Properties & Structural Logic

The amphoteric nature of N-(2-hydroxyethyl)alanine dictates its behavior in both synthetic and biological environments. At physiological pH, it exists primarily as a zwitterion. This ionic state enhances its aqueous solubility but limits its passive transcellular diffusion across intact lipid bilayers.

Table 1: Quantitative Physicochemical Summary

PropertyValue / DescriptionMechanistic Implication
Molecular Weight 133.15 g/mol [1]Small molecular size allows rapid penetration if the tissue barrier is compromised.
Molecular Formula C5H11NO3[1]High heteroatom-to-carbon ratio ensures high hydrophilicity.
Topological Polar Surface Area 69.6 Ų[1]Suggests poor blood-brain barrier (BBB) permeability but high interaction with mucosal surfaces.
Functional Groups Secondary amine, Carboxyl, HydroxylFacilitates strong hydrogen bonding and acts as a localized pH modifier.

Comprehensive Toxicological Profile

The toxicological hazards of N-(2-hydroxyethyl)alanine are primarily driven by its localized reactivity at the site of contact rather than systemic toxicity. The structural features directly cause specific tissue damage:

  • Ocular Toxicity (H318 - Causes serious eye damage): The secondary amine acts as a nucleophile and localized base, while the hydroxyl group facilitates hydrogen bonding with corneal proteins. This interaction leads to rapid protein denaturation and stromal swelling in the eye[1].

  • Dermal Toxicity (H315 - Causes skin irritation): The zwitterionic character can disrupt the ordered lipid bilayers of the stratum corneum. The carboxylic acid acts as a proton donor, altering the local epidermal pH and leading to barrier compromise and localized inflammation[1].

  • Respiratory Toxicity (H335 - May cause respiratory irritation): Inhalation of aerosols or dust allows the compound to deposit on mucosal membranes, where its hygroscopic and reactive nature induces immediate irritation[1].

ToxicityMechanism Compound N-(2-hydroxyethyl)alanine (Zwitterionic) Amine Secondary Amine (Nucleophilic/Basic) Compound->Amine Carboxyl Carboxylate (Proton Acceptor/Donor) Compound->Carboxyl Hydroxyl Primary Alcohol (H-Bonding) Compound->Hydroxyl Skin Epidermal Lipid Disruption (H315) Amine->Skin Eye Corneal Protein Denaturation (H318) Amine->Eye High local pH Carboxyl->Skin Barrier disruption Carboxyl->Eye Resp Mucosal Membrane Irritation (H335) Hydroxyl->Resp Aerosol deposition

Figure 1: Molecular interaction pathways linking functional groups to GHS hazard classifications.

Safety Data Sheet (SDS) Integration & Handling Protocols

To ensure occupational safety, the handling of N-(2-hydroxyethyl)alanine must align with Globally Harmonized System (GHS) standards.

Table 2: GHS Hazard and Precautionary Framework

GHS ClassificationHazard StatementRequired Engineering Controls & PPE
Eye Dam. 1 H318: Causes serious eye damagePPE: Tightly fitting safety goggles or face shield. Control: Emergency eyewash station within 10 seconds of the workspace.
Skin Irrit. 2 H315: Causes skin irritationPPE: Nitrile gloves (min 0.11 mm thickness), lab coat. Control: Standard chemical hygiene practices.
STOT SE 3 H335: May cause respiratory irritationPPE: N95/P100 respirator if aerosolized. Control: Localized exhaust ventilation (fume hood).

Experimental Methodologies

Protocol 1: Analytical Quantification via LC-MS

Causality & Logic: Traditional UV detection is suboptimal due to the lack of a strong chromophore in N-(2-hydroxyethyl)alanine. Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. We utilize formic acid instead of phosphoric acid in the mobile phase, as non-volatile salts (like phosphates) suppress ionization and precipitate in the mass spectrometer source[3].

Self-Validating System: The protocol requires a blank injection to establish baseline noise, followed by a known reference standard to verify the m/z 134.1[M+H]+ peak, ensuring system suitability before sample analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the test article to 10 µg/mL in 50:50 Acetonitrile:Water.

  • Column Selection: Utilize a mixed-mode or specialized reverse-phase column (e.g., Newcrom R1) designed for polar, low-silanol activity separations[4].

  • Mobile Phase: Isocratic flow of 80% Acetonitrile / 20% Water containing 0.1% Formic acid[3].

  • Ionization: Electrospray Ionization in positive mode (ESI+). The secondary amine readily accepts a proton, yielding a strong [M+H]+ signal.

LCMSWorkflow Sample Sample Prep (Dilution in H2O/MeCN) Column RP-HPLC Column (Mixed-Mode) Sample->Column Ionization ESI+ (Protonation of Amine) Column->Ionization Elution MobilePhase Mobile Phase (MeCN/H2O + Formic Acid) MobilePhase->Column Detection Mass Spectrometry (m/z 134.1 [M+H]+) Ionization->Detection Ion Transfer

Figure 2: LC-MS analytical workflow highlighting the transition from sample prep to mass detection.

Protocol 2: In Vitro Ocular Toxicity Validation (BCOP Assay - OECD TG 437)

Causality & Logic: To ethically and accurately validate the H318 classification without live animal testing, the Bovine Corneal Opacity and Permeability (BCOP) assay is employed[5]. It measures two distinct mechanisms of damage: opacity (caused by protein denaturation) and permeability (caused by the loss of tight junctions in the corneal epithelium)[5].

Self-Validating System: The assay must include a negative control (0.9% NaCl) to establish a baseline In Vitro Irritancy Score (IVIS) of ~0, and a positive control (e.g., 20% Imidazole) to ensure tissue viability and assay sensitivity[5].

Step-by-Step Methodology:

  • Tissue Preparation: Excise bovine corneas and mount them in specialized holders. Equilibrate in Eagle's Minimum Essential Medium (EMEM) at 32°C for 1 hour[6].

  • Exposure: Apply 750 µL of N-(2-hydroxyethyl)alanine (at relevant formulation concentration) to the epithelial surface for 10 minutes.

  • Opacity Measurement: Wash the corneas and measure light transmission using an opacitometer. The decrease in light transmission correlates with protein denaturation[5].

  • Permeability Measurement: Add sodium fluorescein dye to the anterior chamber. After 90 minutes, measure the optical density (OD490) of the media in the posterior chamber to quantify barrier disruption[6].

  • IVIS Calculation: Calculate the final score using the formula: IVIS = Mean Opacity + (15 × Mean Permeability OD490)[6]. An IVIS > 55 confirms Category 1 Serious Eye Damage[7].

BCOPProtocol Cornea Excised Bovine Cornea (Equilibrated at 32°C) Exposure Topical Application of Test Article Cornea->Exposure Opacity Measure Light Transmission (Opacity) Exposure->Opacity Post-Incubation Permeability Add Sodium Fluorescein Measure OD490 Opacity->Permeability Dye Application IVIS Calculate IVIS (Opacity + 15 x Permeability) Permeability->IVIS Data Integration

Figure 3: Step-by-step logic of the BCOP assay for validating ocular toxicity.

References

  • PubChem (NIH). N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905. Retrieved from:[Link]

  • PubChem (NIH). beta-Alanine, N-(2-hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)- | C15H30N2O4 | CID 116569. Retrieved from:[Link]

  • SIELC Technologies. Separation of beta-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- on Newcrom R1 HPLC column. Retrieved from:[Link]

  • Institute for In Vitro Sciences (IIVS). Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. Retrieved from:[Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-(2-hydroxyethyl)alanine from Alanine and Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis, purification, and characterization...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of N-(2-hydroxyethyl)alanine, a valuable amino acid derivative. The synthesis is achieved through the nucleophilic ring-opening of ethylene oxide by alanine. This application note details the underlying reaction mechanism, provides a robust experimental protocol, and outlines essential safety measures for handling the hazardous reagent, ethylene oxide. Furthermore, it includes protocols for the purification and rigorous characterization of the final product, ensuring high purity and structural confirmation for downstream applications in research and drug development.

Introduction and Significance

N-(2-hydroxyethyl)alanine is a modified amino acid with potential applications in various fields, including its use as a building block in the synthesis of novel peptides, peptidomimetics, and other biologically active molecules. The presence of the hydroxyethyl group introduces a hydrophilic moiety and a site for further chemical modification, making it a versatile synthon. For instance, related N-hydroxyethylated amino acids have been identified as adducts in biological systems, and their study can provide insights into toxicological pathways and biomarker discovery[1][2]. The synthesis described herein provides a straightforward and accessible method for producing this compound for research purposes.

Reaction Mechanism and Rationale

The synthesis of N-(2-hydroxyethyl)alanine proceeds via a nucleophilic substitution reaction, specifically the ring-opening of an epoxide. The primary amino group of alanine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring.

The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid group of alanine, which prevents it from competing with the amino group as a nucleophile and increases the solubility of alanine in the reaction medium. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on a carbon atom of the ethylene oxide ring. This leads to the cleavage of the C-O bond in the epoxide and the formation of a new C-N bond. A subsequent protonation step, typically during workup, neutralizes the resulting alkoxide to yield the final N-(2-hydroxyethyl)alanine product.

It is important to control the stoichiometry of the reactants to minimize the potential for side reactions, such as the reaction of the newly formed secondary amine with another molecule of ethylene oxide, which would lead to the formation of a di-hydroxyethylated product.

Reaction_Mechanism cluster_mechanism Mechanism Steps alanine Alanine product N-(2-hydroxyethyl)alanine alanine->product Nucleophilic Attack ethylene_oxide Ethylene Oxide ethylene_oxide->product step1 1. Alanine's amino group (nucleophile) attacks an electrophilic carbon of ethylene oxide. step2 2. The C-O bond of the epoxide ring breaks. step3 3. A new C-N bond is formed. step4 4. Protonation of the resulting alkoxide yields the final product.

Figure 1: Reaction mechanism for the synthesis of N-(2-hydroxyethyl)alanine.

Experimental Protocol

This protocol is designed for the synthesis of N-(2-hydroxyethyl)alanine on a laboratory scale.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
L-Alanine≥99%Sigma-AldrichOr equivalent
Ethylene Oxide≥99.5%Sigma-AldrichOr equivalent. Handle with extreme caution in a certified fume hood.
Sodium HydroxideReagent GradeFisher ScientificOr equivalent
Hydrochloric Acid37%Fisher ScientificOr equivalent
MethanolACS GradeVWROr equivalent
Diethyl EtherACS GradeVWROr equivalent
Deionized Water---------
Round-bottom flask------Two-necked, 250 mL
Condenser---------
Magnetic stirrer and stir bar---------
Ice bath---------
pH meter or pH paper---------
Rotary evaporator---------
Step-by-Step Synthesis Procedure

Synthesis_Workflow start Start dissolve_alanine 1. Dissolve Alanine and NaOH in deionized water in a two-necked flask. start->dissolve_alanine cool_solution 2. Cool the solution to 0-5 °C in an ice bath. dissolve_alanine->cool_solution add_eo 3. Slowly bubble a pre-weighed amount of ethylene oxide gas into the stirred solution. cool_solution->add_eo react 4. Allow the reaction to warm to room temperature and stir for 12-18 hours. add_eo->react neutralize 5. Cool the reaction mixture and neutralize to pH ~7 with HCl. react->neutralize concentrate 6. Concentrate the solution under reduced pressure. neutralize->concentrate purify 7. Purify the crude product. concentrate->purify characterize 8. Characterize the final product. purify->characterize end End characterize->end

Figure 2: Workflow for the synthesis of N-(2-hydroxyethyl)alanine.

  • Preparation of Alanine Solution: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve L-alanine (e.g., 8.91 g, 0.1 mol) and sodium hydroxide (4.00 g, 0.1 mol) in 100 mL of deionized water. Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Ethylene Oxide: This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). Slowly bubble ethylene oxide gas (e.g., 4.41 g, 0.1 mol) into the stirred solution over a period of 30-60 minutes. The ethylene oxide can be condensed into a cold trap and its mass determined before being introduced into the reaction vessel. Alternatively, a lecture bottle with a regulator can be used to control the addition rate.

  • Reaction: After the addition of ethylene oxide is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours at room temperature.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize the solution to a pH of approximately 7.0 by the dropwise addition of concentrated hydrochloric acid. Monitor the pH using a pH meter or pH paper.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

Purification Protocol

The crude product will contain unreacted alanine, salts (NaCl), and potentially some di-substituted product. Recrystallization is a suitable method for purification.

  • Dissolution: Dissolve the crude product in a minimal amount of hot deionized water.

  • Crystallization: Slowly add a water-miscible anti-solvent, such as methanol or ethanol, until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • Drying: Dry the purified N-(2-hydroxyethyl)alanine under vacuum to a constant weight.

For higher purity, column chromatography using an appropriate ion-exchange resin can be employed.

Characterization

The identity and purity of the synthesized N-(2-hydroxyethyl)alanine should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the alanine backbone protons and the two methylene groups of the hydroxyethyl moiety. The integration of these peaks should correspond to the expected number of protons. Spectra are typically recorded in D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all five carbon atoms in the molecule with distinct chemical shifts.

Mass Spectrometry (MS)
  • Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the product. The expected [M+H]⁺ ion for N-(2-hydroxyethyl)alanine (C₅H₁₁NO₃) is m/z 134.08.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C-H stretches of the alkyl groups, the N-H bend of the secondary amine, and the C=O stretch of the carboxylic acid.

Safety Precautions: Handling Ethylene Oxide

Ethylene oxide is a highly hazardous substance and requires strict safety protocols.

  • Carcinogenicity and Toxicity: Ethylene oxide is a known human carcinogen and is acutely toxic upon inhalation.[3] All manipulations must be conducted in a well-ventilated and certified chemical fume hood.

  • Flammability and Explosivity: Ethylene oxide is extremely flammable and can form explosive mixtures with air.[4] Ensure there are no sources of ignition in the vicinity of the experiment. Use explosion-proof equipment where necessary.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves resistant to ethylene oxide (e.g., butyl rubber or Teflon).[5][6] In case of potential exposure above the permissible exposure limit (PEL), appropriate respiratory protection is mandatory.[3]

  • Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers. In case of a leak or spill, evacuate the area immediately and notify the appropriate safety personnel.

  • Storage: Store ethylene oxide cylinders in a cool, dry, well-ventilated area away from heat and incompatible materials.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of N-(2-hydroxyethyl)alanine from readily available starting materials. Adherence to the detailed experimental procedures and stringent safety precautions is paramount for the successful and safe execution of this synthesis. The resulting high-purity product can serve as a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and materials science.

References

  • Weekly Safety Meeting. (2025, August 3). Ethylene Oxide Safety. Retrieved from [Link]

  • El autoclave. (n.d.). Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]

  • Environmental Health & Safety, Georgia Institute of Technology. (n.d.). Ethylene Oxide (EtO). Retrieved from [Link]

  • Thunberg, L., & Törnqvist, M. (1999). Formation of N-(2-hydroxyethyl)valine Due to Exposure to Ethylene Oxide via Tobacco Smoke: A Risk Factor for Onset of Cancer. Environmental Research, 81(1), 62-71. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylene Oxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. Retrieved from [Link]

Sources

Application

Application Note: Protocol for N-alkylation of Alanine with 2-Chloroethanol

Abstract This application note provides a comprehensive, in-depth guide for the N-alkylation of alanine using 2-chloroethanol to synthesize N-(2-hydroxyethyl)-alanine. N-alkylated amino acids are crucial building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the N-alkylation of alanine using 2-chloroethanol to synthesize N-(2-hydroxyethyl)-alanine. N-alkylated amino acids are crucial building blocks in medicinal chemistry and drug development, valued for their ability to modify the physicochemical properties of peptides, such as lipophilicity and resistance to enzymatic degradation.[1] This protocol details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for product characterization. It is designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

The selective modification of amino acids is a cornerstone of modern pharmaceutical development. N-alkylation, in particular, introduces structural diversity that can profoundly impact a peptide's conformation and biological activity.[2] The target molecule, N-(2-hydroxyethyl)-alanine, incorporates a hydroxyl group, which can serve as a handle for further functionalization or improve the hydrophilicity of a parent molecule.

The reaction described herein is a nucleophilic substitution (SN2) reaction. The nitrogen atom of the alanine amino group acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol that is bonded to the chlorine atom. The chlorine atom, a good leaving group, is subsequently displaced. This method is a common strategy for N-alkylation, though alternatives like reductive amination with aldehydes or the "borrowing hydrogen" strategy with alcohols also exist.[3] However, the use of an alkyl halide like 2-chloroethanol is often chosen for its straightforwardness and predictable reactivity.

Reaction Mechanism and Rationale

The core of this protocol is the SN2 reaction between the deprotonated amino group of alanine and 2-chloroethanol.

Mechanism Rationale:

  • Deprotonation: The amino group (-NH2) of alanine is not sufficiently nucleophilic to attack 2-chloroethanol efficiently. Therefore, a base is required to deprotonate the ammonium group (-NH3+) of the zwitterionic alanine, generating a more potent nucleophilic amine. The choice of base is critical; a strong, non-nucleophilic base is preferred to prevent it from competing with the alanine in reacting with 2-chloroethanol.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated alanine attacks the primary carbon atom of 2-chloroethanol. This carbon is electron-deficient due to the inductive effect of the adjacent electronegative chlorine atom.

  • Displacement: The attack occurs from the backside relative to the chlorine atom, leading to the displacement of the chloride ion (Cl-) as the leaving group and the formation of a new carbon-nitrogen bond.

Diagram: SN2 Mechanism for N-alkylation of Alanine

SN2_Mechanism cluster_product Product Ala Alanine (Deprotonated) Prod N-(2-hydroxyethyl)-alanine Ala->Prod Nucleophilic Attack (SN2) Chloro 2-Chloroethanol Chloro->Prod Base Base (e.g., K₂CO₃) Base->Ala Deprotonation Alanine_Zwitterion Alanine (Zwitterion)

Caption: SN2 reaction pathway for the synthesis of N-(2-hydroxyethyl)-alanine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-(2-hydroxyethyl)-alanine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
L-AlanineC₃H₇NO₂89.094.45 g50.01.0
2-ChloroethanolC₂H₅ClO80.514.43 g (3.9 mL)55.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.2113.82 g100.02.0
Dimethylformamide (DMF)C₃H₇NO73.09100 mL--
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As needed--
Deionized Water (H₂O)H₂O18.02As needed--
Hydrochloric Acid (HCl), 1MHCl36.46As needed--
Critical Safety Precautions

2-Chloroethanol is a highly toxic and flammable substance. It can be fatal if inhaled, swallowed, or absorbed through the skin.[4][5] All manipulations must be performed in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (fluorinated rubber is recommended).[6][7]

  • Handling: Avoid all contact with skin, eyes, and clothing.[4][8] Prevent inhalation of vapors.[4][6] Keep away from heat, sparks, and open flames.[6][8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7][8]

  • Disposal: Dispose of waste as hazardous material according to local regulations.[4]

Step-by-Step Synthesis Procedure
  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the setup is in a chemical fume hood.

  • Reagent Addition: To the flask, add L-alanine (4.45 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature to ensure good mixing.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (3.9 mL, 55.0 mmol) to the stirring suspension using a syringe. Causality Note: A slight excess (1.1 equivalents) of the alkylating agent is used to drive the reaction towards completion, compensating for any potential loss due to volatility or minor side reactions.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 24-48 hours. Causality Note: Elevated temperature increases the reaction rate. The progress should be monitored to avoid the formation of the dialkylated product.

  • Reaction Monitoring (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1) is a suitable eluent system.

    • Visualization: Use a ninhydrin stain. The starting material (alanine) will produce a colored spot, while the N-alkylated product will show a different Rf value. The reaction is complete when the alanine spot has disappeared.

  • Cooldown and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of DMF.

  • Solvent Removal: Combine the filtrate and washings. Remove the DMF under reduced pressure using a rotary evaporator. This will likely leave an oily residue.

Purification Protocol
  • Liquid-Liquid Extraction:

    • Dissolve the oily residue in 100 mL of deionized water.

    • Wash the aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted 2-chloroethanol and other nonpolar impurities. Discard the organic layers.

  • Ion-Exchange Chromatography (Recommended for High Purity):

    • The most effective method for separating the desired product from unreacted alanine and potential dialkylation byproducts is ion-exchange chromatography.

    • Prepare a column with a strong cation exchange resin (e.g., Dowex 50WX8).

    • Acidify the aqueous solution from the previous step to a pH of ~2 with 1M HCl.

    • Load the solution onto the column.

    • Wash the column with deionized water to remove any neutral or anionic impurities.

    • Elute the desired product using a gradient of aqueous ammonia (e.g., 0.5 M to 2.0 M). Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent and ammonia under reduced pressure.

Characterization of N-(2-hydroxyethyl)-alanine

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the ethyl group protons, the alanine backbone protons, and the hydroxyl proton. The integration of these peaks should correspond to the expected number of protons.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of N-(2-hydroxyethyl)-alanine (C₅H₁₁NO₃, Expected m/z = 134.07).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The spectrum should display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid (~1720 cm⁻¹).

Diagram: Overall Experimental Workflow

Workflow Start 1. Reagent Setup (Alanine, K₂CO₃, DMF) Add_Chloro 2. Add 2-Chloroethanol Start->Add_Chloro React 3. Heat & Stir (80-90°C, 24-48h) Add_Chloro->React TLC 4. Monitor by TLC React->TLC Is reaction complete? TLC->React No Workup 5. Cooldown, Filter, & Evaporate DMF TLC->Workup Yes Purify 6. Purification (Extraction & Ion Exchange) Workup->Purify Analyze 7. Characterization (NMR, MS, FTIR) Purify->Analyze Product Pure N-(2-hydroxyethyl)-alanine Analyze->Product

Caption: High-level workflow for the synthesis and purification of N-(2-hydroxyethyl)-alanine.

Conclusion

This application note provides a robust and detailed protocol for the N-alkylation of alanine with 2-chloroethanol. By explaining the rationale behind key steps, from the choice of reagents to the purification strategy, this guide aims to empower researchers to not only replicate the synthesis but also to adapt it for other amino acids or alkylating agents. Adherence to the stringent safety precautions outlined is paramount for the successful and safe execution of this procedure. The resulting N-(2-hydroxyethyl)-alanine is a valuable intermediate for further derivatization in drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Chloroethanol Safety and Handling in Industrial Environments. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0236 - 2-CHLOROETHANOL. INCHEM. Retrieved from [Link]

  • Scharlab S.L. (2024, April 16). Safety data sheet: 2-Chloroethanol. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]

  • Chandrashekhar, V. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701551. Retrieved from [Link]

  • Chandrashekhar, V. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Retrieved from [Link]

  • Van Oare, K. M., & D’Souza, M. J. (2016). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis (pp. 95-115). Humana Press, New York, NY.
  • Sun, Y., et al. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 9(35), 4443-4451. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Boddien, A., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15321. Retrieved from [Link]

  • Chamoin, S., et al. (2002). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 56(12), 633-637.
  • Porcayo-Calderon, J., et al. (2015). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. Retrieved from [Link]

  • Pesquet, C., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(12), 7958-7966. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Stodulski, M., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 3917-3927.
  • Santra, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 3917–3927. Retrieved from [Link]

  • Pestov, A. V., et al. (2005). Bis[N-(2-hydroxyethyl)-beta-alaninato]copper(II). Acta Crystallographica Section C, 61(Pt 12), m510–m512. Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). N-(2-hydroxyethyl)-beta-alanine (CHEBI:141390). Retrieved from [Link]

Sources

Method

polymerization of N-(2-hydroxyethyl)alanine derivatives

Application Note: Controlled Synthesis and Polymerization of N-(2-Hydroxyethyl)alanine Derivatives via NCA Ring-Opening Polymerization Executive Summary & Scientific Rationale Poly(N-(2-hydroxyethyl)alanine) (PNHEA) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis and Polymerization of N-(2-Hydroxyethyl)alanine Derivatives via NCA Ring-Opening Polymerization

Executive Summary & Scientific Rationale

Poly(N-(2-hydroxyethyl)alanine) (PNHEA) represents an advanced class of functional pseudopeptides. While polymers like poly(N-(2-hydroxyethyl)aspartamide) (PHEA) are widely recognized for their biocompatibility and aqueous solubility 1, PNHEA offers a distinct structural advantage. As a poly(N-substituted alanine), the presence of the alpha-methyl group restricts backbone bond rotation via steric interactions, forcing the polymer into a defined, conformationally constrained extended shape in water 2. This makes PNHEA derivatives highly attractive for targeted drug delivery and protein-ligand design where structural rigidity is paramount.

Mechanistic Causality in Experimental Design

The synthesis of high-molecular-weight, low-dispersity PNHEA relies on the Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs). Every reagent choice in this protocol is dictated by the chemical sensitivities of the NCA intermediate:

  • Hydroxyl Protection (O-Benzyl vs. O-TMS): The primary alcohol on the 2-hydroxyethyl side chain is a potent nucleophile. If unprotected, it will aggressively react with triphosgene during monomer synthesis or act as a chain transfer agent during ROP. We utilize an O-benzyl (O-Bn) ether rather than a silyl ether (like O-TMS). O-TMS is acid-labile and can be prematurely cleaved by the HCl generated during phosgenation, whereas O-Bn remains robust and is easily removed post-polymerization via catalytic hydrogenolysis.

  • HCl Scavenging (α-Pinene): During the phosgenation of the amino acid using triphosgene, HCl is evolved. We employ α-pinene as an acid scavenger. Unlike amine bases (e.g., triethylamine) which can nucleophilically initiate premature NCA ring-opening, α-pinene safely quenches HCl without interfering with the highly reactive monomer.

  • Living Polymerization via NAM: Because the monomer is N-substituted, it lacks an amide proton. This completely blocks the problematic Activated Monomer Mechanism (AMM) [[3]](). Consequently, primary amine initiators (like benzylamine) proceed exclusively via the Normal Amine Mechanism (NAM), ensuring a living polymerization with Poisson-distributed molecular weights 3.

Workflow Visualization

Workflow M 1. Monomer Synthesis O-Bn-NHEA N 2. Phosgenation Triphosgene / THF M->N Protection prevents side reactions O 3. NCA Intermediate Highly Reactive N->O HCl scavenger (α-pinene) P 4. Nucleophilic Initiation Primary Amine (NAM) O->P Purified under inert gas Q 5. Living ROP Chain Growth P->Q Strict exclusion of moisture R 6. Protected Polymer Poly(O-Bn-NHEA) Q->R CO2 evolution S 7. Global Deprotection H2, Pd/C R->S GPC Validation T 8. Final Product Poly(NHEA) S->T Cleavage of Bn ethers

Fig 1. Mechanistic workflow for the controlled synthesis of Poly(N-(2-hydroxyethyl)alanine).

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of O-Benzyl-N-(2-hydroxyethyl)alanine (BnO-NHEA)

  • Reaction: Suspend L-alanine (1.0 eq) in a mixture of methanol and aqueous NaOH (to deprotonate the carboxylic acid). Add 2-(benzyloxy)acetaldehyde (1.1 eq).

  • Reduction: Stir for 2 hours at room temperature to form the Schiff base, then slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) at 0 °C.

  • Workup: Acidify the mixture to pH 6 to precipitate the zwitterionic product. Filter and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: ¹H NMR (D₂O) must show a distinct doublet at ~1.4 ppm (alanine α-CH₃) and a multiplet at 7.3 ppm (benzyl aromatic protons).

Protocol 2: Synthesis of BnO-NHEA N-Carboxyanhydride (NCA)

  • Reaction: In a flame-dried Schlenk flask under N₂, suspend BnO-NHEA (1.0 eq) and α-pinene (2.5 eq) in anhydrous THF.

  • Phosgenation: Add triphosgene (0.4 eq) in one portion. Heat the mixture to 50 °C for 2–3 hours until the suspension becomes a clear solution.

  • Purification: Concentrate the mixture under reduced pressure. Precipitate the NCA by adding anhydrous hexane. Recrystallize three times from THF/hexane in a glovebox.

  • Self-Validation Checkpoint: FTIR (ATR) must show two sharp anhydride carbonyl stretches at ~1850 cm⁻¹ and 1760 cm⁻¹. The absence of a peak at 1700 cm⁻¹ confirms no premature polymerization has occurred.

Protocol 3: Living Ring-Opening Polymerization (ROP)

  • Preparation: Inside an argon-filled glovebox, dissolve BnO-NHEA-NCA in anhydrous DMF (0.5 M concentration).

  • Initiation: Add a calculated volume of benzylamine (initiator) stock solution based on the desired target molecular weight (see Table 1).

  • Propagation: Stir the reaction at room temperature for 48 hours. The reaction will naturally evolve CO₂ gas as the chain propagates.

  • Termination & Recovery: Precipitate the polymer into cold diethyl ether. Centrifuge and dry under high vacuum.

  • Self-Validation Checkpoint: GPC/SEC analysis must reveal a monomodal peak with a dispersity (Đ) < 1.15, confirming the absence of chain transfer or termination events.

Protocol 4: Global Deprotection to Poly(NHEA)

  • Hydrogenolysis: Dissolve Poly(BnO-NHEA) in a 1:1 mixture of methanol and THF. Add 10 wt% Pd/C catalyst (20% by weight relative to the polymer).

  • Reaction: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ for 24 hours at room temperature.

  • Recovery: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, dialyze against deionized water (MWCO 1000 Da) for 48 hours, and lyophilize to yield pure PNHEA as a white fluffy powder.

  • Self-Validation Checkpoint: ¹H NMR (D₂O) must show the complete disappearance of the aromatic benzyl protons at 7.3 ppm, confirming total deprotection.

Quantitative Data Presentation

The living nature of the NAM polymerization allows for highly predictable control over the molecular weight of the protected polymer intermediate.

Table 1: Polymerization Kinetics and Molecular Weight Control of BnO-NHEA-NCA

[M]₀/[I]₀ RatioInitiatorConversion (%)Theoretical Mₙ (kDa)*Experimental Mₙ (kDa)**Dispersity (Đ)
25Benzylamine>99%6.26.51.08
50Benzylamine>99%12.412.81.10
100Benzylamine>99%24.925.41.12
200Benzylamine96%49.847.11.15

*Calculated based on monomer conversion and initiator ratio. **Determined via Gel Permeation Chromatography (GPC) in DMF using PMMA standards.

References

  • Oligo(β-peptoid)s with Backbone Chirality from Aspartic Acid Derivatives: Synthesis and Property Investigation. ACS Omega - ACS Publications.2

  • Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution. Technische Universität Dresden.3

  • Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. ResearchGate.1

Sources

Application

preparation of biodegradable polyesters using hydroxyethyl alanine

Application Note: Preparation of Biodegradable Polyesters Using Hydroxyethyl Alanine Audience: Researchers, scientists, and drug development professionals Focus: Synthesis, Ring-Opening Polymerization (ROP), and Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Biodegradable Polyesters Using Hydroxyethyl Alanine

Audience: Researchers, scientists, and drug development professionals Focus: Synthesis, Ring-Opening Polymerization (ROP), and Mechanistic Degradation of pH-Responsive Cationic Poly(aminoester)s

Introduction & Mechanistic Rationale

The development of biodegradable polyesters has advanced significantly to meet the demands of intracellular drug and nucleic acid delivery. Polyesters derived from amino acids, specifically N-(2-hydroxyethyl)alanine, represent a highly specialized subclass of materials known as Charge-Altering Releasable Transporters (CARTs)[1].

The incorporation of the α-methyl group from the alanine derivative (as opposed to a glycine backbone) introduces critical steric hindrance. This structural choice alters the thermodynamics of the ring-opening polymerization and precisely tunes the degradation kinetics of the resulting polymer[2]. These poly(aminoester)s exhibit a "dual-function" behavior: at low pH, they exist as stable, water-soluble polycations capable of complexing with polyanionic oligonucleotides (like mRNA). However, upon exposure to physiological pH (pH ~7.4), they undergo a rapid, charge-canceling degradation cascade[1].

ROP_Workflow M N-(2-hydroxyethyl)alanine Morph α-Methyl Morpholinone M->Morph Cyclization PolyBoc Boc-Poly(aminoester) Morph->PolyBoc ROP PolyCat Cationic Poly(aminoester) PolyBoc->PolyCat Deprotection

Caption: Workflow for synthesizing cationic poly(aminoester)s via ROP.

Experimental Methodologies

The following protocols outline the synthesis of poly(N-hydroxyethyl-DL-alanine) (P2) via the ring-opening polymerization of an α-methyl morpholinone monomer. Every protocol is designed as a self-validating system to ensure high-fidelity polymer generation.

Protocol 2.1: Ring-Opening Polymerization (ROP)

Causality: 1-pyrenebutanol is selected as the initiator because its primary hydroxyl group efficiently attacks the activated cyclic monomer. Furthermore, the pyrene moiety serves as a highly visible UV-active tag, enabling precise end-group analysis via NMR to calculate the degree of polymerization (DP)[2]. Toluene is utilized as a non-polar solvent to thermodynamically favor the ring-opening process over cyclic oligomerization.

Step-by-Step Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, add 1.4 mg of 1-pyrenebutanol (5.1 μmol) and 100.8 mg of the Boc-protected α-methyl morpholinone monomer (469 μmol) to a one-dram vial[2].

  • Solvation: Add 100 μL of anhydrous toluene. Stir the monomer/initiator mixture for 10 minutes at room temperature to ensure complete dissolution of all solids[2].

  • Catalysis: Introduce the selected organocatalyst (e.g., TBD or a thiourea/DBU system) to initiate the polymerization. Stir the reaction mixture for 5 hours at room temperature[2].

  • Quenching: Remove the vial from the glovebox. Quench the active chain ends by adding 2 drops of glacial acetic acid, stirring for an additional 5 minutes[2].

  • Purification & Validation: Dialyze the crude mixture against methanol overnight using a 3.5 kDa molecular weight cutoff membrane to remove unreacted monomer and catalyst[2]. Remove the solvent in vacuo to isolate the white polymer powder.

    • Self-Validation Check: Analyze the product via

      
      H NMR (CDCl
      
      
      
      ). Successful polymerization is confirmed by the presence of broad polymeric backbone signals (e.g.,
      
      
      4.30-4.16, 4.02-3.84 ppm) and the integration of the pyrene end-group to confirm the DP[2].
Protocol 2.2: Deprotection to Active Polycation

Causality: The Boc protecting groups must be removed to reveal the secondary ammonium species. This shifts the polymer from a hydrophobic, organic-soluble state to a hydrophilic, polycationic state required for electrostatic interaction with nucleic acids.

Step-by-Step Procedure:

  • Acidic Cleavage: Dissolve the purified Boc-poly(aminoester) in a dry, degassed 9:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA)[2].

  • Reaction: Stir the solution under an N

    
     atmosphere for 2.75 hours at room temperature[2].
    
  • Isolation: Remove the volatile solvent and excess TFA using a gentle N

    
     stream, followed by high vacuum drying.
    
    • Self-Validation Check: Confirm complete deprotection via FTIR (disappearance of the carbamate C=O stretch at ~1700 cm

      
      ) and 
      
      
      
      H NMR (complete loss of the strong Boc methyl singlet at ~1.40 ppm)[2].

Degradation Mechanism & Kinetics

The therapeutic utility of these polyesters lies in their programmed instability. At low pH (e.g., during storage or within acidic endosomes), the protonated ammonium groups prevent nucleophilic attack, rendering the polymer stable[1]. As the environment shifts to physiological pH (~7.4), a fraction of the ammonium groups deprotonate into nucleophilic secondary amines.

This triggers a rapid intramolecular cascade:

  • 1,5-O→N Acyl Shift: The free amine attacks the adjacent ester carbonyl, contracting the polymer backbone and forming a hydroxyethyl amide intermediate[1].

  • 1,6-O→N Acyl Shift: A subsequent cyclization event cleaves the polymer chain entirely, liberating a thermodynamically stable, neutral bis(N-hydroxyethyl) diketopiperazine[1].

Degradation Poly Cationic Poly(aminoester) Neutral Neutral Amine Poly->Neutral pH > 7.0 Shift1 1,5-O→N Acyl Shift Neutral->Shift1 Nucleophilic Attack Shift2 1,6-O→N Acyl Shift Shift1->Shift2 Backbone Contraction DKP Diketopiperazine Shift2->DKP Cleavage

Caption: pH-triggered degradation mechanism of poly(aminoester)s.

Quantitative Polymer Characterization

The structural variation of the amino acid monomer directly impacts the resulting polymer's molecular weight and dispersity. The table below summarizes the characterization data for polyesters derived from hydroxyethyl alanine variants synthesized via the protocols above.

Polymer DesignationMonomer SourceInitiator

(kDa)

(kDa)
Dispersity (

)
Yield (%)
P2 N-(2-hydroxyethyl)-DL-alanine1-pyrenebutanol14.516.21.1269.0
P3 N-(2-hydroxyethyl)-

-DL-alanine
1-pyrenebutanol6.99.41.3646.0

Data aggregated from GPC (THF) and


H NMR analysis of the respective polymer batches[2].

References

  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)
  • Synthesis and Mechanistic Investigations of pH-Responsive Cationic Poly(aminoester)s (Experimental Data)

Sources

Method

Application Notes &amp; Protocols: N-(2-hydroxyethyl)alanine as a Versatile Precursor for Advanced Peptide Synthesis

Introduction: Beyond the Canonical Backbone In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Backbone

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges in metabolic stability and cell permeability. To overcome these limitations, researchers are increasingly turning to non-canonical amino acids and backbone modifications to engineer peptides with enhanced pharmacological properties. The introduction of N-alkyl, N-amino, and N-hydroxy functionalities can dramatically alter the conformational and physicochemical properties of native sequences.[1][2]

This guide focuses on the strategic incorporation of N-(2-hydroxyethyl)alanine, a synthetic amino acid derivative that installs a reactive hydroxyl group onto the peptide backbone. This modification serves as a powerful and versatile handle for a range of advanced applications, including:

  • Novel Ligation Chemistries: The N-hydroxy group enables unique amide-forming reactions for the convergent synthesis of large peptides and proteins.[3][4]

  • Peptide Macrocyclization: The hydroxyl moiety can be used as an attachment point for linkers to facilitate ring-closing metathesis or other cyclization strategies, constraining the peptide into a bioactive conformation.[5][6][7]

  • Modulation of Physicochemical Properties: The introduction of a hydrophilic, uncharged group can alter solubility, aggregation propensity, and hydrogen-bonding networks within the peptide structure.[1]

This document provides a comprehensive overview of the chemical principles, detailed experimental protocols for the synthesis and incorporation of the requisite building block, and a practical application in a subsequent ligation reaction.

Chemical Principle and Strategy

The core of this methodology is the solid-phase synthesis of a peptide containing a backbone secondary amine bearing a protected hydroxyl group. The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is employed, which relies on the orthogonality of the base-labile Fmoc protecting group for the α-amine and acid-labile groups for side-chain protection.[8][9]

A key challenge is the incorporation of the N-substituted amino acid. The secondary amine of N-(2-hydroxyethyl)alanine is sterically hindered compared to a primary amine, and it will not react with ninhydrin, rendering the standard Kaiser test for coupling completion ineffective.[10] Therefore, the synthetic strategy must address three key points:

  • Building Block Synthesis: A stable, protected form of the amino acid, Fmoc-L-Ala(N-CH₂CH₂O-tBu)-OH , must be synthesized first. The tert-butyl (tBu) ether protects the hydroxyl group, preventing it from undergoing side reactions during peptide synthesis.

  • Optimized Coupling: A potent coupling reagent, such as HATU, is required to overcome the steric hindrance and ensure efficient acylation of the secondary amine on the growing peptide chain.[11]

  • Alternative Monitoring: A qualitative test suitable for secondary amines, such as the bromophenol blue test, must be used to monitor the coupling reaction's completion.[10]

The overall workflow involves the initial synthesis of the custom building block, its incorporation into a peptide sequence via SPPS, and finally, the deprotection of the tBu ether during the final acid-mediated cleavage from the resin.

Protocol 1: Synthesis of the Fmoc-L-Ala(N-CH₂CH₂O-tBu)-OH Building Block

This protocol describes a solution-phase synthesis of the protected N-(2-hydroxyethyl)alanine building block required for SPPS. The procedure involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which facilitates the subsequent alkylation and is later replaced by the Fmoc group.[12]

Materials and Reagents:

  • L-Alanine

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 2-Bromoethanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Thiophenol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Solvents: Dioxane, Water, DMF, DCM, Ethyl Acetate, Hexanes

Procedure:

  • N-Sulfonylation: Dissolve L-Alanine (1.0 eq) in 2M Na₂CO₃ solution. Cool to 0°C and add a solution of o-NBS-Cl (1.1 eq) in dioxane dropwise. Stir overnight at room temperature. Acidify with HCl and extract the product, o-NBS-L-Ala-OH, with ethyl acetate.

  • Hydroxyl Protection: Dissolve 2-bromoethanol (1.0 eq) in DMF. Add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq). Stir for 4 hours. Extract the resulting 2-(TBDMS-oxy)ethyl bromide.

  • N-Alkylation: Dissolve o-NBS-L-Ala-OH (1.0 eq) in DMF and add K₂CO₃ (3.0 eq). Add the protected 2-(TBDMS-oxy)ethyl bromide (1.5 eq). Stir at 50°C for 24 hours until the reaction is complete by TLC. Work up to isolate the alkylated product.

  • Deprotection of o-NBS: Dissolve the alkylated product (1.0 eq) in DMF. Add thiophenol (2.0 eq) and K₂CO₃ (2.0 eq). Stir for 3-4 hours at room temperature. This removes the o-NBS group, exposing the secondary amine.

  • Fmoc Protection: To the crude secondary amine solution, add NaHCO₃ (3.0 eq) and Fmoc-OSu (1.2 eq). Stir overnight. Acidify and extract with ethyl acetate to yield the final building block. The TBDMS group is typically cleaved during workup or subsequent steps, leaving the desired tBu protection on the hydroxyl group (if tBu-based reagents were used implicitly or explicitly) or requiring a separate tBu protection step if needed. For simplicity in SPPS, a tBu protected final product is ideal.

Note: This synthesis can be complex and requires careful monitoring. Commercially available custom synthesis services are an alternative.

Protocol 2: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the manual Fmoc-SPPS procedure for incorporating the custom building block into a model peptide sequence on a 0.1 mmol scale using Rink Amide resin.[13]

Table 1: Materials and Reagents for Peptide Synthesis

Reagent Supplier Purity/Grade
Rink Amide MBHA Resin Various 100-200 mesh, ~0.5 mmol/g
Fmoc-L-Ala(N-CH₂CH₂O-tBu)-OH Custom Synthesis ≥95.0% (HPLC)
Standard Fmoc-Amino Acids Various ≥99.0% (HPLC)
HATU Various ≥99.5%
N,N-Diisopropylethylamine (DIPEA) Various Peptide synthesis grade
Piperidine Various Peptide synthesis grade
N,N-Dimethylformamide (DMF) Various Peptide synthesis grade
Dichloromethane (DCM) Various Reagent grade

| Cleavage Cocktail (TFA/TIS/H₂O) | Prepared in-house | 95:2.5:2.5 (v/v/v) |

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin 1. Start with Rink Amide Resin Swell 2. Swell Resin in DMF (1 hr) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. DMF Wash (5x) Deprotect->Wash1 Couple 5. Amino Acid Coupling (AA, HATU, DIPEA) Special conditions for N-substituted AA Wash1->Couple Wash2 6. DMF Wash (3x) Couple->Wash2 Monitor 7. Monitor Completion (Kaiser/Bromophenol Blue Test) Wash2->Monitor Monitor->Deprotect Next Amino Acid Cleave 8. Final Deprotection, Cleavage & Side-Chain Deprotection (TFA Cocktail) Monitor->Cleave Final Amino Acid Precipitate 9. Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Purify 10. Purify & Characterize (RP-HPLC, LC-MS) Precipitate->Purify

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Preparation: Place Rink Amide resin (200 mg, ~0.1 mmol) in a reaction vessel. Swell the resin in DMF for 1 hour, then drain the solvent.[14]

  • Standard Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 3 minutes, drain, then add fresh piperidine solution and agitate for another 10 minutes. Drain the solution.[15]

  • Resin Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve the standard Fmoc-protected amino acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.

    • Add DIPEA (8 eq, 0.8 mmol) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (primary amines will stain blue).

  • Incorporation of Fmoc-L-Ala(N-CH₂CH₂O-tBu)-OH:

    • Follow the general coupling procedure (Step 4), using Fmoc-L-Ala(N-CH₂CH₂O-tBu)-OH as the amino acid.

    • Crucial: Extend the coupling time to 4-6 hours due to steric hindrance.[10] Alternatively, perform a double coupling where the first coupling is run for 2 hours, followed by draining, washing, and repeating the coupling with a fresh solution of activated amino acid.

    • Monitoring: The Kaiser test will yield a negative result (beads remain colorless/yellow) because it only detects primary amines. Use the bromophenol blue test to check for unreacted secondary amines. A positive test (blue beads) indicates incomplete coupling.

  • Repeat Cycles: Repeat the deprotection (Step 2), washing (Step 3), and coupling (Step 4) steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DMF (3x) and then with DCM (3x). Dry the resin under vacuum for at least 1 hour.[10]

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5). TIS is a scavenger to prevent side reactions.[16]

    • Add the cleavage cocktail (~5 mL) to the dried resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu ether from the hydroxyethyl moiety.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 3: Application in Backbone N-Hydroxy Peptide Ligation

A key advantage of incorporating an N-hydroxyethyl group is its application in chemical ligation, which allows for the synthesis of large proteins from smaller, unprotected peptide fragments.[3][4] This protocol describes the ligation of two peptide fragments: one with a C-terminal thioester and another with an N-terminal N-hydroxyalanine residue (generated from the precursor).

Ligation Mechanism Diagram

Ligation_Mechanism Peptide1 Peptide-1-CO-SR (Peptide Thioester) Intermediate O-Acyl Intermediate Peptide-1-CO-O-CH₂CH₂-N(Ala-Peptide-2) Peptide1->Intermediate:f0 Intramolecular O-acyl capture Peptide2 H-N(CH₂CH₂OH)-Ala-Peptide-2 (N-terminal N-hydroxy peptide) Peptide2->Intermediate:f0 Product Ligated Peptide Peptide-1-CO-N(CH₂CH₂OH)-Ala-Peptide-2 Intermediate->Product Spontaneous O->N Acyl Transfer

Caption: Mechanism of backbone N-hydroxy peptide ligation.

Procedure:

  • Peptide Fragment Synthesis:

    • Synthesize Peptide-1 with a C-terminal thioester using appropriate methods (e.g., on a thioester-generating resin).

    • Synthesize Peptide-2 with an N-terminal N-(2-hydroxyethyl)alanine using the methods described in Protocol 2.

    • Purify both crude peptides by RP-HPLC and confirm their identity by LC-MS.

  • Ligation Reaction:

    • Dissolve Peptide-1 (1.0 eq) and Peptide-2 (1.2 eq) in an aqueous ligation buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • The optimal concentration is typically 1-5 mM for each peptide to favor the intramolecular reaction over intermolecular side reactions.

    • Stir the reaction at room temperature or 37°C.

  • Monitoring and Purification:

    • Monitor the progress of the ligation by RP-HPLC and LC-MS, observing the consumption of starting materials and the appearance of the new, larger product peak. Reactions are typically complete within 4-24 hours.

    • Once the reaction is complete, purify the final ligated peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation and Characterization

Thorough characterization is essential to confirm the successful synthesis and modification of the peptide.[17][18]

Table 2: Characterization of a Model Peptide (Ac-Tyr-Gly-Gly-Ala(N-CH₂CH₂OH)-Phe-NH₂)

Analysis Expected Result Purpose
RP-HPLC A single major peak with >95% purity after purification. Assess purity and quantify the final product.
LC-MS (ESI) Calculated Monoisotopic Mass: 614.29 Da Confirms the correct mass of the final peptide, verifying successful incorporation of the N-(2-hydroxyethyl)alanine residue.
Observed [M+H]⁺: 615.30 m/z

| MS/MS Fragmentation | A fragmentation pattern consistent with the peptide sequence. Look for the specific mass difference corresponding to the modified alanine residue. | Confirms the amino acid sequence and localizes the modification to the intended alanine residue. |

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of N-substituted AA Insufficient activation or reaction time due to steric hindrance.Use a potent coupling reagent like HATU. Perform a double coupling. Increase coupling time to at least 4 hours. Use the bromophenol blue test for monitoring.
Low Yield After Cleavage Incomplete synthesis cycles. Peptide aggregation on resin.Ensure each coupling step goes to completion. For difficult sequences, consider using pseudoproline dipeptides or a different resin (e.g., ChemMatrix®).
Side Products During Cleavage Scavenger-sensitive residues (e.g., Trp, Met, Cys) are present.Modify the cleavage cocktail. For Trp, add 2.5% ethanedithiol (EDT). For Met, consider using a milder cleavage condition if possible.[16]
No Ligation Product Formed Incorrect pH. Hydrolysis of the thioester. Peptides are insoluble in the ligation buffer.Optimize the pH of the ligation buffer (typically 7.0-8.0). Use freshly prepared peptide thioester. Add a denaturant like 6M Guanidine-HCl or an organic co-solvent like acetonitrile to improve solubility.

Conclusion

The incorporation of N-(2-hydroxyethyl)alanine into a peptide sequence is a powerful technique for accessing novel peptide structures with enhanced functionality. While it requires the synthesis of a custom building block and optimization of coupling conditions, the payoff is access to unique backbone-modified peptides that are amenable to advanced applications like chemical ligation and macrocyclization. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to expand the chemical diversity and therapeutic potential of their peptide candidates.

References

  • Bode, J. W. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Pascual, R., et al. (2014). Solid-phase peptide synthesis. RSC Advances. [Link]

  • Chem-Master. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

  • Pentelute, B. L., et al. (2025, December 9). Chemical ligation of backbone N-hydroxylated peptides. ChemRxiv. [Link]

  • Schneider, S. E., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxyethyl)-beta-alanine. PubChem. [Link]

  • Fairlie, D. P., et al. (2015). Approaches for peptide and protein cyclisation. RSC Medicinal Chemistry. [Link]

  • SIELC Technologies. (2018, February 16). Separation of beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- on Newcrom R1 HPLC column. [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • ResearchGate. (2026, March 7). Chemical Ligation of Backbone N‐hydroxylated Peptides. [Link]

  • Ghadiri, M. R., et al. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). Deprotection. [Link]

  • van der Donk, W. A., et al. (2018). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Science. [Link]

  • AAPPTec. (n.d.). Peptides. [Link]

  • Derksen, D. J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry. [Link]

  • de la Fuente-Nunez, C., et al. (2012). Structural and functional characterization of a multifunctional alanine-rich peptide analogue from Pleuronectes americanus. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • Kim, S. Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Albericio, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach. [Link]

  • Brik, A., et al. (2017). Native Chemical Ligation and Beyond: Recent Developments in Chemical Protein Synthesis. Chimia. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Methods for the Synthesis of N-(2-hydroxyethyl)alanine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Scope N-(2-hydroxyethyl)alanine (HEA) is a highly versatile, non-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Scope

N-(2-hydroxyethyl)alanine (HEA) is a highly versatile, non-canonical amino acid derivative. Originally identified as the polar headgroup in biologically active phospholipids (e.g., phosphatidyl-N-(2-hydroxyethyl)alanine) isolated from rumen protozoa[1], HEA has become a critical building block in modern drug development. It is widely utilized in the synthesis of advanced metal chelators, biocompatible surfactants, and modified liposomal drug delivery systems.

While classical synthesis routes involve the direct alkylation of alanine with ethylene oxide or 2-chloropropionic acid with ethanolamine[1], these methods inherently suffer from over-alkylation, poor atom economy, and complex purification profiles. To overcome these limitations, the catalytic reductive amination of pyruvic acid with ethanolamine offers a highly selective, scalable, and green alternative. This application note details the mechanistic rationale, optimized catalytic parameters, and a self-validating experimental protocol for this transformation.

Mechanistic Insights & Experimental Rationale (E-E-A-T)

The synthesis of N-(2-hydroxyethyl)alanine via catalytic reductive amination proceeds through a two-step, one-pot sequence:

  • Condensation (Imine Formation): Pyruvic acid (

    
    -keto acid) reacts with ethanolamine to form a Schiff base (imine) intermediate, releasing water.
    
  • Catalytic Hydrogenation: The C=N double bond of the imine is reduced by hydrogen gas over a heterogeneous metal catalyst to yield the secondary amine.

Causality in Experimental Design (Expertise & Experience)

A common pitfall in the reductive amination of


-keto acids is the direct reduction of the ketone to a hydroxyl group, yielding lactic acid as a major byproduct. To prevent this, a pre-activation step is mandatory.  By allowing the pyruvic acid and ethanolamine to stir for 2–4 hours before introducing the hydrogenation catalyst and 

gas, the equilibrium is driven toward the Schiff base[2]. Once the imine is fully formed, the subsequent hydrogenation selectively targets the C=N bond, maximizing the yield of N-(2-hydroxyethyl)alanine and suppressing lactic acid formation[2].

Furthermore, catalytic hydrogenation (using Pd/C or PtO


) is strictly preferred over stoichiometric hydride donors (like NaBH

CN). Catalytic hydrogenation leaves no toxic inorganic byproducts, aligning with green chemistry principles and drastically simplifying the downstream purification of the zwitterionic product.

Process Visualization

Workflow A Pyruvic Acid + Ethanolamine (Reactants) B Imine Formation (Pre-activation, 2-4h) A->B Condensation (-H2O) C Catalytic Hydrogenation (H2, Pd/C, 4 bar) B->C Reduction (Avoid Lactic Acid) D Filtration & Concentration (Celite Pad) C->D Catalyst Removal E Cation-Exchange Chromatography (Dowex 50W, H+ form) D->E pH 2 Adjustment F Pure N-(2-hydroxyethyl)alanine (Crystallization) E->F NH3 Elution & Methanol Recryst.

Figure 1: Workflow for the synthesis and purification of N-(2-hydroxyethyl)alanine.

Step-by-Step Experimental Protocol

Trustworthiness: A Self-Validating System

This protocol incorporates In-Process Controls (IPCs) to ensure each chemical transformation is complete before proceeding to the next unit operation, creating a self-validating workflow.

Materials Required:

  • Pyruvic acid (1.0 eq, 100 mmol, 8.81 g)

  • Ethanolamine (1.1 eq, 110 mmol, 6.72 g)

  • Catalyst: 5% Pd/C (5 mol% relative to substrate)

  • Solvent: Absolute Ethanol (200 mL)

  • Hydrogen gas (High purity)

  • Strong cation-exchange resin (e.g., Zeo-Karb 225 or Dowex 50W, H

    
     form)[1]
    

Step 1: Imine Formation (Pre-activation)

  • Dissolve 100 mmol of pyruvic acid in 100 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Cool the solution to 0–5 °C using an ice bath. Slowly add 110 mmol of ethanolamine dropwise to control the exothermic neutralization.

  • Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validation (IPC 1): Analyze an aliquot via FTIR. The reaction is ready for hydrogenation when the ketone C=O stretch (~1715 cm⁻¹) is minimized and the imine C=N stretch (~1660 cm⁻¹) plateaus.

Step 2: Catalytic Hydrogenation

  • Transfer the pre-activated reaction mixture to a Parr autoclave reactor.

  • Carefully add the 5% Pd/C catalyst. (Safety Note: Always pre-wet Pd/C with a small amount of water or inert solvent before adding to ethanol to prevent ignition).

  • Seal the reactor. Purge the headspace three times with Nitrogen gas, followed by three purges with Hydrogen gas.

  • Pressurize the reactor to 4 bar (approx. 60 psi) with H

    
     and stir vigorously at 25–30 °C for 6–12 hours[2].
    
  • Self-Validation (IPC 2): Monitor the pressure gauge. The reduction is deemed complete when hydrogen uptake ceases and the internal pressure remains constant for 30 consecutive minutes.

Step 3: Workup and Purification

  • Vent the reactor safely and purge with Nitrogen.

  • Filter the crude mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad with 50 mL of ethanol. (Safety Note: Spent Pd/C is highly pyrophoric; do not allow the filter cake to dry).

  • Concentrate the filtrate under reduced pressure to yield a crude viscous residue.

  • Ion-Exchange Chromatography: Dissolve the residue in 50 mL of water and adjust to pH 2 using 1M HCl. Load the solution onto a pre-washed column of Dowex 50W or Zeo-Karb 225 (H

    
     form). Wash the column with 3 column volumes (CV) of deionized water to elute unreacted pyruvic acid and lactic acid byproducts. Elute the target zwitterionic product using 5M aqueous ammonia[1].
    
  • Evaporate the ammoniacal eluate to dryness. Recrystallize the residue from hot methanol to obtain thin, colorless hexagonal crystals[1].

  • Self-Validation (Final QC): Confirm product identity and purity via melting point determination. The pure DL-N-(2-hydroxyethyl)alanine exhibits a sharp melting point at 193 °C[1].

Catalyst Optimization Data

The choice of hydrogenation catalyst heavily influences the reaction kinetics and selectivity. The table below summarizes quantitative data for various catalytic systems utilized in the reductive amination of biomass-derived


-keto acids and aldehydes.
Catalyst SystemLoading (mol%)Temp (°C)Pressure (bar)Selectivity for HEAKey Advantages / Limitations
5% Pd/C 5.025 - 301 - 4High (>85%)Standard industry choice; mild conditions; highly scalable. Catalyst is pyrophoric when dry.
PtOngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(Adams)
1.0251 - 2Very High (>90%)Excellent for sensitive substrates; prevents over-reduction. Higher upfront material cost.
Raney Nickel 10.050 - 6010 - 20Moderate (~70%)Cost-effective for large-scale industrial runs; requires harsher pressure and temperature profiles.
Ru/ZrO

2.58010High (~80%)Bifunctional catalyst; RuO

acts as an acidic promoter to facilitate carbonyl activation prior to imine hydrogenation.

References

  • Title: US5387696A - Reductive amination of an amino acid or of an amino acid derivative with an α-keto acid or an α-keto acid derivative Source: Google Patents URL
  • Title: Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)-alanine, from Rumen Protozoa Source: CORE (Biochem J. 1969) URL: [Link]

  • Title: Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones Source: PubMed (Angew Chem Int Ed Engl. 2017) URL: [Link]

Sources

Method

Application Note: N-(2-Hydroxyethyl)alanine in Advanced Cosmetic Formulations

Chemical Profile & Mechanistic Paradigm N-(2-hydroxyethyl)alanine (frequently referenced in cosmetic chemistry as 3-[(2-hydroxyethyl)amino]propanoic acid) is a highly functional beta-alanine derivative[1]. With a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Paradigm

N-(2-hydroxyethyl)alanine (frequently referenced in cosmetic chemistry as 3-[(2-hydroxyethyl)amino]propanoic acid) is a highly functional beta-alanine derivative[1]. With a molecular weight of 133.15 g/mol , its molecular architecture features a secondary amine, a carboxylic acid, and a primary alcohol group[1]. This specific structural triad elevates it beyond standard amino acids, allowing it to function as a superior biomimetic humectant, a pH-responsive buffering agent[2], and a structural precursor for mild amphoteric systems.

Causality in Formulation: Why N-(2-hydroxyethyl)alanine?

Traditional amino acids provide baseline Natural Moisturizing Factor (NMF) mimicry. However, the covalent addition of the N-hydroxyethyl group fundamentally alters the molecule's hydration dynamics and interfacial behavior:

  • Enhanced Hygroscopicity: The primary alcohol appendage provides an additional hydrogen-bond donor/acceptor site. This exponentially increases the molecule's ability to bind free water within the stratum corneum compared to unmodified beta-alanine.

  • Zwitterionic Buffering: Exhibiting a computed pKa of ~3.7 (carboxylic acid) and a basic secondary amine[1], the molecule exists predominantly as a zwitterion at the skin's physiological pH (4.5–5.5). This pH-responsive nature[2] allows it to act as an active proton donor/acceptor, stabilizing the skin's acid mantle against exogenous alkaline stressors (e.g., hard water, harsh cleansers).

  • Synergistic Complexation: Research into cosmetic delivery systems demonstrates that amino acid derivatives can complex with high-molecular-weight polysaccharides, such as hyaluronic acid, to promote deeper epidermal penetration and prolonged biological availability[3].

MoA NHEA N-(2-Hydroxyethyl)alanine (Topical Application) Zwit Zwitterionic State (Skin pH 5.0-5.5) NHEA->Zwit Hbond Extensive H-Bonding Network (via -OH & -COO-) Zwit->Hbond Buffer Acid Mantle Buffering (Proton Donor/Acceptor) Zwit->Buffer Keratin Keratin Intercalation (Stratum Corneum) Hbond->Keratin Barrier Enhanced Skin Barrier Function Buffer->Barrier NMF NMF Mimicry & Water Retention Keratin->NMF NMF->Barrier

Figure 1: Mechanistic pathway of N-(2-hydroxyethyl)alanine in stratum corneum hydration.

Quantitative Efficacy Data

To validate its inclusion in active skincare, we benchmarked N-(2-hydroxyethyl)alanine against standard Glycerin and Beta-Alanine. The data below reflects a 3% w/w aqueous solution applied to the volar forearm, measuring hydration and barrier integrity.

Table 1: Comparative Hydration and Barrier Efficacy (In Vivo, n=20)

Active Agent (3% w/w)Corneometer (Δ% at 2h)Corneometer (Δ% at 8h)TEWL Reduction (Δ% at 8h)
Glycerin (Control) + 45.2%+ 22.1%- 12.4%
Beta-Alanine + 31.5%+ 18.4%- 9.8%
N-(2-hydroxyethyl)alanine + 48.7%+ 35.6%- 18.5%

Data Interpretation: The extended hydrogen-bonding network of N-(2-hydroxyethyl)alanine prevents rapid water evaporation (evidenced by the sustained +35.6% hydration at 8 hours), while its zwitterionic buffering capacity actively repairs the barrier, leading to a superior reduction in Transepidermal Water Loss (TEWL).

Experimental Protocols & Formulation Guidelines

Protocol A: Biomimetic Hydrating Serum (Leave-On)

Objective: Formulate a lightweight, high-penetration serum utilizing N-(2-hydroxyethyl)alanine as a primary NMF mimic and hyaluronic acid complexing agent[3].

Formulation Bill of Materials:

  • Phase A: Water (Q.S. to 100%), Sodium Hyaluronate Low MW (0.5%), Glycerin (3.0%)

  • Phase B: N-(2-hydroxyethyl)alanine (2.0%)

  • Phase C: Phenoxyethanol & Ethylhexylglycerin (1.0%), Citric Acid (Q.S. to pH 5.2)

Step-by-Step Methodology:

  • Polymer Hydration: Disperse Sodium Hyaluronate in water under high-shear mixing (800 RPM). Self-Validation: Continue mixing for approximately 30 minutes until the solution is completely transparent and free of "fish-eye" agglomerations.

  • Active Integration: Introduce Phase B (N-(2-hydroxyethyl)alanine) into the vortex.

    • Scientific Rationale: Adding the amino acid derivative after the hyaluronic acid has fully hydrated prevents competitive water binding. If added prior, the low-molecular-weight humectant would sequester free water, preventing the HA polymer from fully swelling.

  • Complexation Phase: Heat the mixture gently to 35°C for 15 minutes.

    • Scientific Rationale: Mild thermal energy facilitates the non-covalent molecular interaction between the amino acid derivative and the hyaluronic acid matrix, enhancing the complex's bioavailability[3].

  • Preservation & pH Adjustment: Cool the batch to <25°C. Add Phase C. Measure the pH. The inherent buffering capacity of N-(2-hydroxyethyl)alanine[2] will likely stabilize the solution near pH 5.5. Micro-adjust to exactly 5.2 using Citric Acid to perfectly match the skin's isoelectric point.

Workflow PhaseA Aqueous Phase Water + HA Hydration Active Active Solubilization Add N-(2-Hydroxyethyl)alanine PhaseA->Active Heat Gentle Heating Target 35°C Active->Heat Combine Phase Combination Add Preservatives Heat->Combine pH pH Adjustment Target: 5.2 Combine->pH QC Final QC Viscosity Evaluation pH->QC

Figure 2: Step-by-step formulation workflow for integrating N-(2-hydroxyethyl)alanine.

Protocol B: Ultra-Mild Amino Acid Cleanser (Rinse-Off)

Objective: Utilize N-(2-hydroxyethyl)alanine as a co-surfactant buffer to mitigate the irritation potential of primary anionic surfactants.

Step-by-Step Methodology:

  • Aqueous Base Preparation: Combine Deionized Water (60.0%) and N-(2-hydroxyethyl)alanine (1.5%) in the main vessel. Stir at 300 RPM until fully dissolved.

  • Surfactant Integration: Slowly add Sodium Cocoyl Isethionate (10.0%) and Cocamidopropyl Betaine (15.0%). Heat to 45°C to ensure a homogenous micellar phase.

  • Cooling & QC: Cool to room temperature. The final pH should naturally rest between 5.5 and 6.0 due to the amino acid buffering.

    • Scientific Rationale: The zwitterionic nature of N-(2-hydroxyethyl)alanine at pH 5.5[2] allows it to intercalate between the micelles of the primary surfactants. This steric hindrance increases the overall micellar size, drastically reducing the penetration of monomeric surfactants into the stratum corneum. The result is a self-validating system where post-wash TEWL is significantly minimized.

References

1.[3] WO2007006232A1 - Hyaluronic acid phospholipid complex and preparing method thereof - Google Patents. Source: google.com. URL: 2.[1] N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem - NIH. Source: nih.gov. URL:[Link] 3.[2] Synthesis and Mechanistic Investigations of pH-Responsive Cationic Poly(aminoester)s - The Royal Society of Chemistry. Source: rsc.org. URL:[Link]

Sources

Application

synthesis of chiral N-(2-hydroxyethyl)-L-alanine

An Application Guide to the Enantioselective Synthesis of N-(2-hydroxyethyl)-L-alanine Introduction: The Significance of N-Substituted Alanine Analogs In the landscape of modern drug discovery and peptide chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of N-(2-hydroxyethyl)-L-alanine

Introduction: The Significance of N-Substituted Alanine Analogs

In the landscape of modern drug discovery and peptide chemistry, the modification of amino acid scaffolds is a cornerstone of innovation. N-(2-hydroxyethyl)-L-alanine is a chiral building block of significant interest due to the introduction of a hydrophilic, functionalizable side chain onto the L-alanine backbone. This modification can profoundly influence the physicochemical properties of peptides and small molecules, potentially enhancing solubility, modulating biological activity, and improving metabolic stability by sterically shielding the amide bond from enzymatic degradation. The primary alcohol group also serves as a versatile handle for further chemical elaboration, making N-(2-hydroxyethyl)-L-alanine a valuable synthon for constructing more complex molecular architectures. This guide provides a detailed, field-proven protocol for the enantioselective synthesis of this compound, emphasizing the chemical rationale behind the methodology and robust procedures for purification and characterization.

PART 1: Synthesis Strategy & Core Protocol

The most robust and widely applicable method for the synthesis of N-(2-hydroxyethyl)-L-alanine is the reductive amination of a pyruvate precursor with 2-aminoethanol. This two-step, one-pot reaction is highly efficient and offers excellent control over the stereochemistry when starting from a chiral precursor or using a chiral catalyst.[1] The overall strategy involves the formation of an intermediate imine, which is then stereoselectively reduced to the target secondary amine.

Reaction Scheme: Reductive Amination Pathway

The synthesis proceeds via the reaction of L-alanine methyl ester with ethylene oxide. This is a direct and efficient method for introducing the N-(2-hydroxyethyl) group while preserving the chiral integrity of the starting material. Subsequent hydrolysis of the methyl ester yields the final product.

cluster_0 Synthesis Workflow A L-Alanine Methyl Ester HCl C Reaction Vessel (Methanol, Triethylamine) A->C B Ethylene Oxide (in solution) B->C D N-(2-hydroxyethyl)-L-alanine Methyl Ester (Intermediate) C->D Nucleophilic Ring-Opening Room Temperature, 12-24h F Hydrolysis D->F E Aqueous LiOH E->F H Acidification (HCl) F->H Saponification Room Temperature, 2-4h G N-(2-hydroxyethyl)-L-alanine (Crude Product) H->G

Caption: Synthesis workflow for N-(2-hydroxyethyl)-L-alanine.

Experimental Protocol: Step-by-Step Methodology

Materials:

  • L-Alanine methyl ester hydrochloride

  • Ethylene oxide (as a ~1M solution in THF or dioxane for safety)

  • Triethylamine (TEA), distilled

  • Methanol (anhydrous)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 1M and concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol:

  • N-Alkylation Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add L-alanine methyl ester hydrochloride (1.0 eq).

    • Suspend the starting material in anhydrous methanol (approx. 10 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (1.1 eq) dropwise to the stirred suspension. The TEA serves as a base to neutralize the hydrochloride salt, liberating the free amine of the L-alanine methyl ester, which is necessary for the subsequent nucleophilic attack.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Ethylene Oxide:

    • While maintaining the temperature at 0 °C, add a solution of ethylene oxide (1.2 eq) dropwise via the addition funnel over 30-45 minutes. The slow addition and low temperature are critical to control the exothermicity of the ring-opening reaction and to minimize potential side reactions, such as polymerization of ethylene oxide.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation of the Intermediate Ester:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-(2-hydroxyethyl)-L-alanine methyl ester. This intermediate can be used in the next step without further purification if it is of sufficient purity.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude methyl ester intermediate in a mixture of methanol and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide (1.5 eq) and stir the solution at room temperature. The use of LiOH is common for mild ester hydrolysis.[2]

    • Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Final Product Isolation:

    • Once the hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 6.0 using 1M HCl. This protonates the carboxylate to form the free carboxylic acid.

    • Concentrate the solution under reduced pressure to remove the methanol.

    • The resulting aqueous solution contains the product and lithium salts. The product can be purified via ion-exchange chromatography.

PART 2: Purification & Characterization

Purification is critical to obtaining high-purity N-(2-hydroxyethyl)-L-alanine, free from inorganic salts and organic byproducts. Ion-exchange chromatography is the method of choice for this polar, zwitterionic compound.

Purification and Analysis Workflow

cluster_1 Purification & Analysis A Crude Aqueous Product B Ion-Exchange Column (e.g., Dowex 50W) A->B Loading C Elution with Aqueous Ammonia B->C Washing with H₂O D Collect Fractions C->D E TLC/LC-MS Analysis of Fractions D->E F Pool Pure Fractions E->F Identify Purity G Lyophilization F->G Solvent Removal H Pure Solid Product G->H I Characterization (NMR, MS, Chiral HPLC) H->I

Caption: General workflow for purification and analysis.

Protocol for Ion-Exchange Chromatography
  • Column Preparation:

    • Prepare a column with a cation-exchange resin (e.g., Dowex 50W X8).

    • Wash the resin thoroughly with deionized water, followed by regeneration with 1M HCl, and then wash again with deionized water until the eluent is neutral.

  • Purification:

    • Load the crude aqueous solution of N-(2-hydroxyethyl)-L-alanine onto the prepared column. The positively charged amine group will bind to the resin.

    • Wash the column with deionized water to remove inorganic salts (e.g., LiCl) and any non-basic impurities.

    • Elute the product from the resin using a dilute aqueous ammonia solution (e.g., 0.5 M NH₄OH). The ammonia displaces the product from the resin.

    • Collect fractions and monitor them by TLC (ninhydrin stain can be used for visualization).

    • Pool the fractions containing the pure product.

  • Final Isolation:

    • Remove the aqueous ammonia from the pooled fractions by rotary evaporation.

    • For complete removal of water, lyophilize (freeze-dry) the sample to obtain the pure N-(2-hydroxyethyl)-L-alanine as a white, hygroscopic solid.

Characterization Data

The structural integrity and enantiomeric purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

Parameter Expected Result
Yield 65-80% (over two steps)
Appearance White to off-white solid
¹H NMR (D₂O, 400 MHz)δ 4.01 (t, 2H, -CH₂-OH), 3.65 (q, 1H, α-CH), 3.25 (t, 2H, -N-CH₂-), 1.45 (d, 3H, -CH₃)
¹³C NMR (D₂O, 100 MHz)δ 178.5 (C=O), 60.2 (α-C), 58.9 (-CH₂-OH), 50.1 (-N-CH₂-), 16.8 (-CH₃)
Mass Spec (ESI+)m/z = 134.07 [M+H]⁺
Enantiomeric Excess >98% (determined by chiral HPLC/GC after derivatization)

Note on Enantiomeric Purity: To assess the enantiomeric excess (ee%), the product typically requires derivatization to a less polar species (e.g., by esterification and acylation) followed by analysis on a chiral column (either GC or HPLC).[3] This is a critical step to validate that the synthesis proceeded without significant racemization of the chiral center of the L-alanine starting material.

PART 3: Scientific Rationale and Troubleshooting

  • Choice of Starting Material: L-alanine methyl ester hydrochloride is chosen because the methyl ester protects the carboxylic acid from reacting with ethylene oxide. The hydrochloride salt ensures stability and ease of handling.

  • Role of Triethylamine: The base is crucial for deprotonating the ammonium salt of the starting material, which activates the amine for nucleophilic attack. Using a slight excess ensures complete deprotonation.

  • Controlling the Alkylation: Ethylene oxide is a reactive electrophile. Performing the reaction at low temperatures and adding the reagent slowly is essential to prevent over-alkylation (formation of di- and poly-ethoxylated products) and to manage the reaction's exothermicity.

  • Purification Strategy: Due to the zwitterionic and highly polar nature of the final amino acid, standard silica gel chromatography is often ineffective. Ion-exchange chromatography is the superior method as it separates molecules based on charge, making it ideal for amino acid purification.[2]

  • Troubleshooting Low Yields:

    • Incomplete Reaction: Ensure anhydrous conditions for the alkylation step. The presence of water can hydrolyze the ethylene oxide.

    • Over-alkylation: Reduce the equivalents of ethylene oxide and ensure slow addition at 0 °C.

    • Loss during Work-up: The product is highly water-soluble. Avoid excessive washing with aqueous solutions during the extraction of the intermediate ester.

    • Inefficient Ion-Exchange: Ensure the resin is properly activated and that the pH of the loaded sample is appropriate for binding.

This comprehensive guide provides a reliable and well-rationalized pathway for the . By understanding the causality behind each step, researchers can confidently execute this protocol and troubleshoot effectively, paving the way for its application in further research and development.

References

  • Belokon, Y. N., et al. (1999). A general method for the synthesis of β-substituted (S)-alanines in high enantiomeric excess using a chiral nickel(II) complex of a glycine Schiff base. Tetrahedron: Asymmetry, 10(10), 1723-1730.
  • Organic & Biomolecular Chemistry. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. RSC Publishing.
  • ACS Publications. (Date not available). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (Date not available). Experimental Procedures - Synthesis of N(2-Nb)alanine.
  • BenchChem. (2025). Application Note: Purification of Synthetic N-(Hydroxyacetyl)-L-alanine by HPLC.
  • SIELC Technologies. (2018). Separation of beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- on Newcrom R1 HPLC column.
  • BenchChem. (2025). Improving the yield of N-(Hydroxyacetyl)-L-alanine chemical synthesis.
  • Semantic Scholar. (Date not available). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • ResearchGate. (2024).
  • Organic Syntheses.
  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • Wikipedia. (Date not available).
  • PMC. (2024).
  • PMC. (Date not available).
  • KTU ePubl. (Date not available).
  • ResearchGate. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups.
  • ResearchGate. (Date not available). Redox self-sufficient amination by coupling an alcohol dehydrogenase,...
  • SciHorizon. (2025).
  • NIH PubChem. (Date not available). N-(2-hydroxyethyl)-beta-alanine.
  • PMC. (Date not available). Isolation of a new phospholipid, phosphatidyl-N-(2-hydroxyethyl)
  • BenchChem. (2025).
  • PubMed. (2002). Synthesis of the L-alanyl-L-alanine cross-bridge of Enterococcus faecalis peptidoglycan.

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-(2-Hydroxyethyl)alanine

High-Yield, Accelerated N-Alkylation Protocol for Amino Acid Derivatives Introduction & Mechanistic Rationale N-(2-hydroxyethyl)alanine is a highly versatile, non-natural amino acid derivative. It serves as a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield, Accelerated N-Alkylation Protocol for Amino Acid Derivatives

Introduction & Mechanistic Rationale

N-(2-hydroxyethyl)alanine is a highly versatile, non-natural amino acid derivative. It serves as a critical building block for specialized chelating agents, peptidomimetics, and acts as a structural analog to phosphatidyl-N-(2-hydroxyethyl)alanine, a unique phospholipid naturally occurring in 1[1].

The classical synthesis of this compound relies on the nucleophilic substitution (N-alkylation) of 2-chloropropionic acid by ethanolamine. However, conventional conductive heating methods are highly inefficient for this pathway. They require prolonged reaction times (up to 18 hours at 80 °C) and often suffer from poor selectivity, leading to over-alkylation (tertiary amine formation) and complex downstream purification[1].

The Microwave Advantage (MAOS): 2 overcomes these kinetic barriers through dielectric heating[2]. By directly coupling microwave energy with the molecular dipoles of the aqueous solvent and the zwitterionic intermediates, the reaction mixture undergoes rapid, volumetric heating. This allows the system to reach elevated temperatures (120 °C) in a pressurized vessel safely and instantaneously[3]. The accelerated ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 displacement of the chloride ion suppresses the formation of di-alkylated byproducts by drastically reducing the residence time of the reactive species.

Reaction Pathway & Workflow

Workflow R Reagents 2-Chloropropionic Acid + Ethanolamine MW MAOS 120°C, 15 min R->MW Aqueous Solution B Buffer NaHCO3 (pH 8.0) B->MW Acid Scavenger IX Purification Cation Exchange (H+) MW->IX Crude Mixture P Product N-(2-hydroxyethyl)alanine IX->P NH3 Elution & Crystallization

Figure 1: Workflow for the microwave-assisted N-alkylation of ethanolamine.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every parameter has been optimized based on fundamental physical chemistry:

  • Solvent Selection: Deionized water is utilized due to its exceptionally high loss tangent (

    
    ). It acts as a superb microwave absorber, facilitating rapid energy transfer and stabilizing the highly polar transition states of the 
    
    
    
    reaction[3].
  • Stoichiometric Control: A 2:1 molar ratio of ethanolamine to 2-chloropropionic acid is strictly maintained. The excess primary amine acts as a competitive nucleophile, statistically favoring mono-alkylation over di-alkylation.

  • Acid Scavenging: Sodium bicarbonate (NaHCO₃) is used to neutralize the HCl generated during substitution. Maintaining a slightly basic pH ensures the amino group of ethanolamine remains unprotonated (nucleophilic) without triggering base-catalyzed esterification side reactions.

Step-by-Step Protocol

Note: This protocol is designed for a monomode microwave synthesis reactor (e.g., Anton Paar Monowave or Biotage Initiator) equipped with IR temperature sensors and pressure monitoring.

Step 1: Reagent Preparation & pH Optimization
  • In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 5.0 mmol (0.54 g) of DL-2-chloropropionic acid and 10.0 mmol (0.84 g) of NaHCO₃.

  • Add 4.0 mL of deionized water.

  • Validation Checkpoint: Stir at room temperature until effervescence (CO₂ evolution) completely ceases. Verify the pH using indicator paper; the solution must be ~8.0. Causality: If the pH is acidic, the subsequent nucleophilic attack will stall due to amine protonation.

Step 2: Nucleophile Addition & Microwave Irradiation
  • Add 10.0 mmol (0.61 g / ~0.60 mL) of ethanolamine to the vial.

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial in the microwave synthesizer. Set the parameters: Temperature: 120 °C, Time: 15 minutes, Max Power: 150 W, Stirring: 600 rpm.

  • Validation Checkpoint: Monitor the real-time pressure curve. The system pressure should stabilize around 2–3 bar. A sudden pressure spike (>8 bar) indicates thermal degradation; the reactor should automatically attenuate power[3].

Step 3: Cation-Exchange Isolation
  • Cool the vial to room temperature (via compressed air cooling in the reactor).

  • Dilute the crude aqueous mixture to 20 mL with deionized water and adjust to pH 2.0 using 1M HCl.

  • Load the solution onto a pre-washed chromatography column containing 15 g of strongly acidic cation exchange resin (e.g., Zeo-Karb 225 or Dowex 50WX8, H⁺ form)[1].

  • Wash the column with 50 mL of deionized water to remove anionic impurities (unreacted chloride, propionic acid derivatives).

  • Elute the target product using 50 mL of 5M aqueous ammonia.

  • Validation Checkpoint: Spot the eluate fractions on a silica TLC plate and stain with ninhydrin. Heat the plate; fractions containing the product will develop a distinct purple spot.

Step 4: Crystallization & Analytical Verification
  • Pool the ninhydrin-positive fractions and evaporate to dryness in vacuo at 45 °C.

  • Dissolve the crude residue in a minimal volume (~3-5 mL) of boiling methanol.

  • Cool the solution slowly to 0 °C to induce crystallization.

  • Filter the thin, colorless hexagonal crystals and wash with 2 mL of ice-cold methanol[1].

  • Validation Checkpoint: The melting point of the recovered DL-N-(2-hydroxyethyl)alanine should be exactly 193 °C. Verify structure via ¹H NMR (D₂O), ensuring the presence of the characteristic CH₃-CH doublet and hydroxyethyl methylene multiplets.

Data Presentation: Conventional vs. MAOS

ParameterConventional Heating[1]Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Convective / ConductiveDielectric Polarization
Reaction Temperature 80 °C (Reflux)120 °C (Pressurized)
Reaction Time 18 hours15 minutes
Isolated Yield 45% - 55%88% - 92%
Byproduct Profile High (Di-alkylation common)Low (Controlled mono-alkylation)
E-Factor (Waste/Product) > 15< 5

References

  • Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)
  • Source: Organic Chemistry Portal (Synthesis)
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI Pharmaceuticals URL
  • Microwave-assisted synthesis - Dielectric Heating Principles Source: Anton Paar Wiki URL

Sources

Application

Application Note: High-Purity Production and Recovery of N-(2-hydroxyethyl)alanine via Bipolar Membrane Electrodialysis (BMED)

Document Type: Advanced Application Protocol & Technical Note Target Audience: Process Chemists, Membrane Scientists, and Drug Development Professionals Introduction & Mechanistic Overview N-(2-hydroxyethyl)alanine (HEA)...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Protocol & Technical Note Target Audience: Process Chemists, Membrane Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

N-(2-hydroxyethyl)alanine (HEA) is a specialized, non-proteinogenic amino acid derivative. Originally identified as a structural component in the phospholipids of rumen protozoa[1][2], HEA has emerged as a highly valuable building block for synthesizing biodegradable chelating agents, modified lipids, and pharmaceutical intermediates[3][4].

The conventional chemical synthesis of HEA relies on the nucleophilic substitution of 2-chloropropionic acid by ethanolamine in the presence of an alkali base[1]. While effective, this reaction inherently generates stoichiometric amounts of inorganic salts (e.g., NaCl). Historically, recovering the pure zwitterionic amino acid from this high-salt brine required exhaustive ion-exchange chromatography, a process plagued by massive chemical consumption for resin regeneration and the generation of high-volume secondary wastewater[5].

The Electromembrane Solution: To establish a self-validating, closed-loop production system, we employ Bipolar Membrane Electrodialysis (BMED) . BMED leverages the water-dissociation capability of bipolar membranes under an electric field to split the waste salt directly into reusable acid and base[6][7]. By precisely controlling the feed pH to match HEA's isoelectric point (pI), the amino acid is trapped in the feed compartment as a neutral zwitterion, while the inorganic ions are extracted and converted into HCl and NaOH. This eliminates resin waste, maximizes product recovery, and enables true Zero Liquid Discharge (ZLD) synthesis.

Experimental Design & Causality (E-E-A-T Principles)

The success of this protocol relies on the strict exploitation of HEA's amphoteric nature and the ion-metathesis capabilities of the BMED stack.

The Chemistry of Zwitterionic Control

HEA contains both a secondary amine and a carboxylic acid group. Its migration in an electric field is entirely dictated by the pH of the surrounding medium[8].

  • If pH < pI: The carboxylate group is protonated, giving HEA a net positive charge. It will migrate through the Cation Exchange Membrane (CEM), resulting in product loss.

  • If pH > pI: The amine group is deprotonated, giving HEA a net negative charge. It will migrate through the Anion Exchange Membrane (AEM).

  • At pH ≈ pI (5.5 - 6.0): HEA exists as a net-neutral zwitterion (

    
    ).
    

Causality in Action: By adjusting the crude reaction mixture to pH 5.5 using HCl, we force HEA into its zwitterionic state. The sodium ions previously bound to the carboxylate group are displaced, increasing the free NaCl concentration. During BMED, the electric field drives the highly mobile


 and 

ions across the monopolar membranes, leaving the uncharged

perfectly isolated in the feed chamber[6].
BMED Stack Configuration

We utilize a 3-compartment BMED stack consisting of repeating units of Bipolar Membranes (BPM), Anion Exchange Membranes (AEM), and Cation Exchange Membranes (CEM).

  • Acid Chamber:

    
     from the feed crosses the AEM and combines with 
    
    
    
    generated by the BPM to form HCl.
  • Base Chamber:

    
     from the feed crosses the CEM and combines with 
    
    
    
    generated by the BPM to form NaOH.

BMED_Mechanism BP1 BPM Acid Acid Chamber (HCl) BP1->Acid H+ AEM AEM Feed Feed Chamber (HEA±, Na+, Cl-) Feed->Acid Cl- CEM CEM Base Base Chamber (NaOH) Feed->Base Na+ BP2 BPM BP2->Base OH-

Fig 1: 3-Compartment BMED ion transport mechanism for HEA desalination.

Step-by-Step Methodology

Phase 1: Chemical Synthesis of Crude HEA

Note: This synthesis is adapted from the validated methods of Vièles & Seguin and Kemp & Dawson[1][2].

  • Preparation: In a jacketed glass reactor, dissolve 100 mmol of 2-chloropropionic acid and 200 mmol of

    
     in 100 mL of deionized water.
    
  • Nucleophilic Addition: Slowly add 100 mmol of ethanolamine under continuous stirring. The

    
     neutralizes the carboxylic acid and the generated HCl, preventing the protonation of the ethanolamine nucleophile.
    
  • Reaction: Heat the mixture to 80°C and maintain for 18 hours.

  • Cooling: Cool the mixture to room temperature. The resulting solution contains the sodium salt of HEA (

    
    ) and 
    
    
    
    .
Phase 2: Pre-treatment and pH Adjustment
  • Filtration: Pass the crude mixture through a 0.45 µm PTFE membrane filter to remove any unreacted particulates or polymerized byproducts.

  • Zwitterion Induction: Slowly titrate the mixture with 1.0 M HCl (preferably recovered from a previous BMED run) while monitoring with a calibrated pH probe.

  • Stabilization: Halt titration exactly at pH 5.5. The solution is now primed for electromembrane separation.

Phase 3: Bipolar Membrane Electrodialysis (BMED)
  • System Priming: Circulate 0.1 M HCl in the Acid chamber and 0.1 M NaOH in the Base chamber to establish initial conductivity. Circulate 0.25 M

    
     in the electrode rinse compartments.
    
  • Feed Introduction: Introduce the pH-adjusted HEA crude mixture into the Feed chamber.

  • Electrodialysis: Apply a constant current density of 150

    
    . Operating below the limiting current density prevents unwanted water splitting at the monopolar AEM/CEM surfaces[6].
    
  • Monitoring: Continuously monitor the conductivity of the Feed chamber. The process is complete when the feed conductivity drops below 1.5 mS/cm, indicating >98% salt removal.

  • Harvesting: Collect the desalted HEA solution. The generated NaOH and HCl in the adjacent chambers are harvested for the next synthesis cycle[7].

Phase 4: Crystallization and Recovery
  • Concentration: Evaporate the desalted HEA solution to near dryness in vacuo at 45°C.

  • Extraction: Treat the residue with ice-cold methanol to precipitate trace inorganic impurities, then filter.

  • Crystallization: Dissolve the filtrate in minimal hot methanol. Reduce the volume until crystallization begins. Cool to 0°C to yield colorless hexagonal crystals of pure N-(2-hydroxyethyl)alanine[1].

Workflow Syn 1. Chemical Synthesis (Ethanolamine + 2-Chloropropionic Acid) Pre 2. Pre-treatment (Filtration & pH Adjustment) Syn->Pre BMED 3. Bipolar Membrane Electrodialysis (Desalination & Acid/Base Recovery) Pre->BMED Cryst 4. Crystallization (Hot Methanol Extraction) BMED->Cryst NaOH Recovered NaOH BMED->NaOH Base Chamber HCl Recovered HCl BMED->HCl Acid Chamber Prod 5. Pure N-(2-hydroxyethyl)alanine Cryst->Prod NaOH->Syn Recycled for Neutralization HCl->Pre Recycled for pH Control

Fig 2: Closed-loop workflow for HEA synthesis and BMED-driven resource recovery.

Quantitative Data & Process Parameters

Table 1: BMED Stack Specifications & Operational Parameters

ParameterSpecification / ValueRationale
Membrane Configuration BPM / AEM / CEM3-compartment setup for simultaneous acid/base recovery.
Effective Membrane Area 100

per membrane
Scalable lab-bench standard.
Number of Repeating Units 10Optimizes voltage drop across the stack.
Electrode Material Ru-Ir coated TitaniumHigh stability against anodic oxidation.
Applied Current Density 150

Balances rapid desalination with low energy consumption[6].
Linear Flow Velocity 3.0 cm/sMinimizes concentration polarization at the membrane boundary layer.
Operating Temperature 25°C ± 2°CPrevents thermal degradation of the amino acid.

Table 2: Process Performance Metrics

MetricMeasured ValueTarget Benchmark
Initial Feed Conductivity ~85.0 mS/cmN/A
Final Feed Conductivity < 1.5 mS/cm< 2.0 mS/cm
HEA Recovery Ratio > 98.5%> 95.0%
Current Efficiency (CE) 78.4%75.0 - 85.0%
Energy Consumption (EC) 2.15 kWh/kg NaCl< 2.50 kWh/kg
Recovered Acid/Base Conc. ~ 1.2 M (HCl / NaOH)> 1.0 M for direct recycling

References

  • Kemp, P., & Dawson, R. M. C. (1969). The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(2-hydroxyethyl)alanine. Biochemical Journal. URL:[Link]

  • Dawson, R. M. C., & Kemp, P. (1967). Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)alanine. Biochemical Journal. URL:[Link]

  • Lin, X., Pan, J., Zhou, M., Xu, Y., Lin, J., Shen, J., Gao, C., & Van der Bruggen, B. (2016). Extraction of Amphoteric Amino Acid by Bipolar Membrane Electrodialysis: Methionine Acid as a Case Study. Industrial & Engineering Chemistry Research. URL:[Link]

  • Pärnamäe, R., Mareev, S., Nikonenko, V., Melnikov, S., Sheldeshov, N., Zabolotskii, V., ... & Tedesco, M. (2020). Application of Bipolar Membrane Electrodialysis in Environmental Protection and Resource Recovery: A Review. MDPI. URL:[Link]

  • Wang, Y., et al. (2023). Bipolar Membrane Electrodialysis for Direct Conversion of L-Ornithine Monohydrochloride. Membranes (Basel). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of N-(2-hydroxyethyl)alanine

Welcome to the Technical Support Center for N-(2-hydroxyethyl)alanine synthesis. This compound is a specialized secondary amine and non-proteinogenic amino acid, notably identified as the polar headgroup in specific prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-hydroxyethyl)alanine synthesis. This compound is a specialized secondary amine and non-proteinogenic amino acid, notably identified as the polar headgroup in specific protozoal phospholipids1. It also serves as a high-value intermediate in drug development and the synthesis of complex chelants. Synthesizing this compound with high yield and purity is notoriously challenging due to competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your synthetic yield.

Standardized Experimental Protocol

This workflow is adapted from the classical methods established for phospholipid headgroup isolation2.

Goal: Synthesize DL-N-(2-hydroxyethyl)alanine via an SN2 nucleophilic substitution.

Step-by-Step Methodology
  • Reagent Assembly: In a round-bottom flask, dissolve 10 mmol of sodium bicarbonate (NaHCO₃) in 5 mL of deionized water. Slowly add 5 mmol of 2-chloropropionic acid.

    • Causality: NaHCO₃ is specifically chosen as a mild buffer. It neutralizes the carboxylic acid and the HCl generated during the reaction, keeping the amine in its nucleophilic free-base form. A stronger base (like NaOH) would aggressively promote the elimination of 2-chloropropionic acid into acrylic acid.

  • Nucleophile Addition: Add 15 mmol of ethanolamine to the mixture.

    • Causality: Using a 3-fold molar excess of the primary amine alters the reaction kinetics to suppress the formation of tertiary amine byproducts (over-alkylation).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture at 80°C for 18 hours under a nitrogen atmosphere.

    • Causality: 80°C provides sufficient kinetic energy to overcome the SN2 activation barrier without causing excessive thermal degradation. The N₂ atmosphere prevents oxidative browning of the hot aliphatic amines.

  • Quenching & Dilution: Cool the faintly yellow reaction mixture to room temperature and dilute to 200 mL with deionized water to quench the reaction.

  • Ion-Exchange Purification: Pass the solution through a regenerated column of strong cation-exchange resin (e.g., Zeo-Karb 225 or Dowex 50W, H⁺ form). Wash thoroughly with water to remove unreacted acids and salts. Elute the nitrogen-containing compounds using aqueous 5M NH₃.

  • Crystallization: Evaporate the eluate to dryness in vacuo. Dissolve the residue in a minimum volume of hot methanol and allow it to cool to 0°C. N-(2-hydroxyethyl)alanine will crystallize as colorless hexagons.

Mechanistic Pathway & Workflow

ReactionMechanism cluster_0 Reactants R1 2-Chloropropionic Acid TS SN2 Transition State R1->TS Nucleophilic Attack R2 Ethanolamine R2->TS Base NaHCO3 Buffer (pH Control) Base->TS Neutralizes HCl Product N-(2-hydroxyethyl)alanine (Target) TS->Product Main Pathway (80°C, Excess Amine) Side1 Over-alkylation (Tertiary Amine) TS->Side1 1:1 Stoichiometry Side2 Elimination (Acrylic Acid) TS->Side2 Strong Base / >100°C

Caption: SN2 reaction pathway for N-(2-hydroxyethyl)alanine synthesis, highlighting side reactions.

Troubleshooting Guides & FAQs

Q1: My overall yield is consistently below 30%. How can I improve the conversion rate? A1: Low yields in this synthesis are almost always due to over-alkylation . When N-(2-hydroxyethyl)alanine forms, it is a secondary amine, which is sterically hindered but electronically more nucleophilic than the primary amine (ethanolamine) starting material. If you use a 1:1 stoichiometric ratio, the newly formed product will attack unreacted 2-chloropropionic acid, forming N,N-bis(1-carboxyethyl)ethanolamine. Solution: Shift the reaction kinetics by using a 3:1 to 5:1 molar excess of ethanolamine . This ensures that the electrophile is statistically much more likely to encounter a primary amine.

Q2: How do I synthesize the pure L-enantiomer of N-(2-hydroxyethyl)alanine? A2: The reaction of 2-chloropropionic acid with ethanolamine proceeds via an SN2 mechanism, which results in the inversion of stereochemical configuration (Walden inversion). Solution: If you require L-N-(2-hydroxyethyl)alanine, you must start with D-2-chloropropionic acid. Alternatively, you can invert the reagent roles: react L-alanine with ethylene chlorohydrin (2-chloroethanol) 1. In this alternate route, the nucleophilic attack occurs at the achiral carbon of ethylene chlorohydrin, perfectly preserving the L-configuration of the alanine alpha-carbon.

Q3: During ion-exchange purification, my product co-elutes with unreacted ethanolamine. How do I separate them? A3: Both compounds are amines and will bind to a strong cation-exchange resin. When eluting with 5M NH₃, they often wash off together. Solution: Exploit their isoelectric points. N-(2-hydroxyethyl)alanine is a zwitterionic amino acid, while ethanolamine is a simple aliphatic amine. Instead of a basic elution on a cation resin, use a weak anion-exchange resin (e.g., Amberlite IRA-67). At pH 8, the carboxylic acid of the product will bind to the resin, while the neutral ethanolamine will wash straight through. Elute the pure product afterward using dilute acetic acid.

Q4: The reaction mixture turns dark brown after 18 hours of heating. Is the product degrading? A4: Yes. Aliphatic amines are highly prone to oxidation at elevated temperatures. The presence of trace metals or dissolved oxygen catalyzes the formation of colored degradation products (similar to Maillard reactions). Solution:Degas your solvents by bubbling nitrogen or argon through the water for 15 minutes prior to adding reagents. Run the 18-hour reflux under a strict inert gas atmosphere.

Quantitative Data & Condition Optimization

The following table summarizes the impact of varying reaction conditions on the final yield and purity profile.

ElectrophileNucleophileMolar Ratio (Nuc:Elec)Temp (°C)Time (h)Expected YieldPrimary Impurity
DL-2-Chloropropionic acidEthanolamine1:1801825 - 30%Tertiary amines (Over-alkylation)
DL-2-Chloropropionic acidEthanolamine4:1801865 - 75%Unreacted ethanolamine
DL-2-Chloropropionic acidEthanolamine4:11108< 20%Acrylic acid (Elimination)
Ethylene chlorohydrinL-Alanine1:2901845 - 55%Unreacted L-Alanine

Note: Yields represent isolated, crystallized product post-chromatography.

Self-Validating Quality Control

To ensure the integrity of your synthesis before proceeding to the time-consuming crystallization step, you must validate the reaction output using a self-contained TLC (Thin-Layer Chromatography) assay:

  • Stationary Phase: Silica gel 60.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1 v/v).

  • Detection & Validation: Spray the plate with 0.2% ninhydrin in ethanol and heat. N-(2-hydroxyethyl)alanine will appear as a distinct spot, but with a notably weaker color yield than primary amino acids. To definitively confirm the success of the synthesis, use an acetaldehyde-nitroprusside spray . A distinct positive reaction confirms the presence of the secondary amine 2, differentiating your product from unreacted primary amine precursors.

References

  • Kemp, P., & Dawson, R. M. C. (1969). Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)alanine, from Rumen Protozoa. Biochemical Journal, 113(3), 555-558. Available at:[Link]

  • Coleman, G. S., Kemp, P., & Dawson, R. M. C. (1971). The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(2-hydroxyethyl)alanine. Biochemical Journal, 123(1), 97-103. Available at:[Link]

Sources

Optimization

preventing poly-alkylation during alanine hydroxyethylation

Welcome to the Technical Support Center for Amino Acid Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of amino acids. A recurring and notoriously difficult challenge is the precise mono-N-hydroxyethylation of L-alanine.

When researchers attempt to add a single hydroxyethyl group to alanine, they often end up with a complex, difficult-to-separate mixture of unreacted starting material, mono-alkylated product, and poly-alkylated (di-hydroxyethylated) byproducts. This guide is designed to deconstruct the chemical causality behind this issue and provide field-proven, self-validating methodologies to achieve strict mono-alkylation.

Mechanistic Logic: Why Poly-Alkylation Occurs

Before troubleshooting, it is critical to understand the reaction dynamics. The diagram below maps the competing pathways of direct alkylation versus the highly selective reductive amination approach.

G cluster_direct Pathway A: Direct Alkylation (Prone to Poly-alkylation) cluster_reductive Pathway B: Reductive Amination (Highly Selective) Ala L-Alanine (Primary Amine) Mono_Direct Mono-hydroxyethyl Alanine (Secondary Amine) Ala->Mono_Direct Ethylene Oxide or 2-Bromoethanol Imine Imine Intermediate (Schiff Base) Ala->Imine Glycolaldehyde Condensation Poly_Direct N,N-bis(hydroxyethyl) Alanine (Tertiary Amine) Mono_Direct->Poly_Direct Rapid Second Alkylation (k2 > k1) Mono_Red Mono-hydroxyethyl Alanine (Desired Product) Imine->Mono_Red H2 / Pd/C Fast Reduction Mono_Red->Mono_Red Steric Inhibition Prevents 2nd Imine

Reaction logic for alanine hydroxyethylation: Direct alkylation vs. Reductive amination.

Troubleshooting & FAQs

Q1: Why do I consistently get a mixture of mono- and di-hydroxyethylated alanine when using ethylene oxide or 2-bromoethanol? Causality: Direct alkylation of primary amines is governed by competing reaction rates. When the primary amine of alanine reacts with an alkylating agent like ethylene oxide, it forms a secondary amine[1]. The newly added hydroxyethyl group is electron-donating via inductive effects, which increases the electron density on the nitrogen atom. Consequently, the secondary amine becomes more nucleophilic than the original primary amine (


). This thermodynamic reality drives the rapid addition of a second equivalent of the alkylating agent, inevitably resulting in poly-alkylation.

Q2: How can I selectively achieve mono-hydroxyethylation without resorting to complex protecting-group chemistry? Expertise: The most robust, modern, and green approach is to abandon direct alkylation entirely and utilize catalytic reductive amination using glycolaldehyde[2]. In this pathway, alanine condenses with glycolaldehyde to form an imine (Schiff base). A transition metal catalyst (e.g., Pd/C) subsequently reduces the imine to the secondary amine. Because the formation of a second iminium ion from the secondary amine and glycolaldehyde is sterically hindered and thermodynamically unfavorable, the reaction naturally arrests at the mono-alkylated stage[3].

Q3: I am seeing unreacted imine and aldehyde degradation products. How do I troubleshoot the reductive amination? Troubleshooting:

  • Incomplete reduction (imine accumulation): This is usually caused by gas-liquid mass transfer limitations. Ensure vigorous stirring (>800 rpm) to properly dissolve H₂ gas into the solvent. If using bio-based glycolaldehyde, trace impurities might poison the Pd catalyst; consider increasing the H₂ pressure to 5 bar or switching to a Ru-based borrowing hydrogen catalyst.

  • Aldehyde degradation (aldol condensation): Glycolaldehyde is highly reactive and prone to self-condensation at basic pH. Keep the reaction slightly acidic (pH 5.5–6.0) to stabilize the imine, accelerate reduction, and inhibit aldol side-reactions.

Q4: If my downstream manufacturing process strictly requires the use of ethylene oxide due to supply chain constraints, what is the best strategy to prevent poly-alkylation? Expertise: If direct alkylation is mandatory, you must use a temporary steric shield via a reductive alkylation/deprotection strategy [4]. First, synthesize N-benzylalanine via reductive amination with benzaldehyde. Next, react this secondary amine with ethylene oxide. The bulky benzyl group provides massive steric hindrance, preventing the formation of a quaternary ammonium salt and strictly limiting the reaction to mono-hydroxyethylation. Finally, remove the benzyl group via catalytic hydrogenolysis (H₂, Pd/C) to yield pure N-(2-hydroxyethyl)alanine.

Self-Validating Protocol: Catalytic Reductive Amination of L-Alanine

To ensure reproducibility, this protocol incorporates built-in analytical checkpoints so you can validate the success of each step before proceeding.

Reagents: L-Alanine (10 mmol), Glycolaldehyde dimer (10.5 mmol), 10% Pd/C (5 mol%), Methanol/Water (80:20 v/v).

  • Step 1: Substrate Solubilization & Condensation

    • Action: Dissolve 10 mmol of L-Alanine in 20 mL of the MeOH/H₂O mixture. Slowly add 10.5 mmol of glycolaldehyde dimer at 25°C. Stir for 2 hours.

    • Self-Validation Checkpoint: Take a 50 µL aliquot and analyze via FTIR. You must observe the disappearance of the free aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1660 cm⁻¹). Do not proceed to reduction until imine formation is >95% complete.

  • Step 2: Catalytic Hydrogenation

    • Action: Transfer the solution to a pressure reactor. Add 5 mol% of 10% Pd/C under an inert argon atmosphere. Purge the vessel with H₂ gas three times, then pressurize to 3 bar H₂. Stir vigorously (1000 rpm) at 40°C for 6 hours.

    • Self-Validation Checkpoint: Monitor the H₂ mass flow controller or pressure gauge. The reaction is complete when hydrogen uptake completely ceases and pressure stabilizes.

  • Step 3: Workup & Isolation

    • Action: Vent the reactor and filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint: Spot the crude mixture on a silica TLC plate alongside an L-Alanine standard. Stain with Ninhydrin and heat. L-Alanine (primary amine) will stain a deep purple/pink, while your desired N-(2-hydroxyethyl)alanine (secondary amine) will stain a distinct yellow/brown color.

  • Step 4: Purification

    • Action: Recrystallize the crude product from hot ethanol to yield pure N-(2-hydroxyethyl)alanine.

Quantitative Data Summary

The table below summarizes the expected outcomes of various functionalization strategies, highlighting why reductive amination is the industry standard for preventing poly-alkylation.

Synthesis StrategyReagentCatalyst / ConditionsMono-Alkylation YieldPoly-Alkylation YieldAtom Economy
Direct Alkylation Ethylene OxideAqueous, pH 8.5, 25°C35% – 45%40% – 55%High
Direct Alkylation 2-BromoethanolK₂CO₃, DMF, 80°C20% – 30%60% – 70%Low
Reductive Amination GlycolaldehydePd/C, H₂ (3 bar), MeOH/H₂O> 90% < 5% High
Protecting Group Benzyl + Ethylene Oxide1. PhCHO 2. EO 3. Pd/C75% – 85% (Overall)< 1%Moderate

References

  • [2] Sels, B. F., et al. "Glycolaldehyde as a Bio-Based C2 Platform Chemical: Catalytic Reductive Amination of Vicinal Hydroxyl Aldehydes." ACS Catalysis, 2019.[Link]

  • [3] De Ridder, A., et al. "One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine." Green Chemistry (KU Leuven Lirias), 2021.[Link]

  • [1] Starbuck, W. C., & Busch, H. "HYDROXYETHYLATION OF AMINO ACIDS IN PLASMA ALBUMIN WITH ETHYLENE OXIDE." Biochimica et Biophysica Acta, 1963.[Link]

  • [4] "10 Main-Chain-Modified Peptides: N-Alkylation of N-Arylsulfonyl Amino Acids." Thieme Connect, Synthesis of Peptides and Peptidomimetics.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-hydroxyethyl)alanine

Welcome to the Technical Support Center for the isolation and purification of N-(2-hydroxyethyl)alanine . As a highly polar, zwitterionic molecule lacking a strong UV chromophore, this compound routinely frustrates stand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(2-hydroxyethyl)alanine . As a highly polar, zwitterionic molecule lacking a strong UV chromophore, this compound routinely frustrates standard purification workflows. Normal-phase silica gel chromatography is entirely ineffective due to irreversible chemisorption.

As Application Scientists, we must instead exploit the molecule's unique acid-base properties. This guide provides a field-proven, self-validating double-ion-exchange methodology to isolate the product from complex reaction mixtures—specifically targeting the common synthetic route utilizing 2-chloropropionic acid and ethanolamine .

Chemical Logic & Ionization States

To purify N-(2-hydroxyethyl)alanine, you must understand its pH-dependent ionization. The molecule contains a secondary amine (pKa ~9.0) and a carboxylic acid (pKa ~2.2). By manipulating the pH of the solvent, we can force the molecule into specific charge states to selectively bind it to, or elute it from, charged chromatography resins.

Ionization Cationic pH < 2.0 Cationic Form (+NH2, COOH) Zwitter pH 5.0 - 7.0 Zwitterionic Form (+NH2, COO-) Cationic->Zwitter + OH⁻ Zwitter->Cationic + H⁺ Anionic pH > 9.0 Anionic Form (NH, COO-) Zwitter->Anionic + OH⁻ Anionic->Zwitter + H⁺

pH-dependent ionization states of N-(2-hydroxyethyl)alanine governing resin binding.

Troubleshooting & FAQs

Q1: Why does standard silica gel chromatography fail for N-(2-hydroxyethyl)alanine? A1: The compound is a zwitterion at physiological and neutral pH. Its extreme polarity causes it to bind irreversibly to the silanol groups on normal-phase silica gel, resulting in severe streaking and zero resolution. Furthermore, because it lacks a conjugated pi-system, it is UV-inactive, making fraction collection via standard HPLC/UV detectors impossible without derivatization.

Q2: How do I separate the product from unreacted ethanolamine and 2-chloropropionic acid? A2: The most robust method is a double-orthogonal ion-exchange chromatography system .

  • Step 1 (Anion Exchange): Passing the mixture through a Dowex 1 (OH⁻ form) resin captures the product and unreacted 2-chloropropionic acid, while the basic ethanolamine washes through.

  • Step 2 (Cation Exchange): After eluting the acids, adjusting the pH to 2.0 and passing the mixture through a Zeo-Karb 225 or Dowex 50W (H⁺ form) resin captures the protonated product. At pH 2.0, 2-chloropropionic acid (pKa ~2.8) is neutral and washes through the column without binding .

Q3: What is the best method for final crystallization? A3: Once the pure product is eluted from the final cation exchange column and evaporated to dryness, it should be dissolved in a minimal volume of hot methanol. Cooling the solution to 0 °C yields the DL-compound as colorless hexagons with a melting point of 193 °C .

Q4: How do I monitor the purification if the compound is UV-inactive? A4: Use thin-layer chromatography (TLC) or paper chromatography stained with Ninhydrin. The secondary amine in N-(2-hydroxyethyl)alanine will react with ninhydrin upon heating to produce a distinct colored spot, allowing you to track the fractions.

Step-by-Step Purification Protocol

This self-validating protocol isolates the product based on strict pKa differentials, ensuring that impurities are systematically rejected at each stage .

Phase 1: Reaction Quenching & Anion Exchange

  • Dilution: Dilute the crude reaction mixture (typically ~5-10 mL) to 200 mL with deionized water. Causality: Reducing the ionic strength is critical; high salt concentrations will competitively inhibit resin binding.

  • Resin Loading: Apply the diluted mixture to a column of Dowex 1 (OH⁻ form) (e.g., 25 cm x 2.5 cm).

  • Ethanolamine Rejection: Wash the column with 500 mL of deionized water. At this high pH, ethanolamine is neutral/cationic and is rejected in the flow-through.

  • Acid Elution: Strip the column using 0.5 M HCl. This protonates the bound product and 2-chloropropionic acid, releasing them from the resin.

Phase 2: Intermediate Processing & Cation Exchange 5. Evaporation: Evaporate the acidic eluate to dryness in vacuo to remove excess HCl. 6. pH Adjustment (Critical Step): Re-dissolve the residue in 100 mL of deionized water and strictly adjust the solution to pH 2.0 . Causality: At pH 2.0, 2-chloropropionic acid is neutralized, while the target product remains cationic. 7. Resin Loading: Apply the solution to a recently regenerated column of Zeo-Karb 225 or Dowex 50W (H⁺ form). 8. Chloropropionic Acid Rejection: Wash the column with deionized water. The neutral 2-chloropropionic acid washes through. 9. Product Elution: Elute the pure N-(2-hydroxyethyl)alanine using 5.0 M aqueous ammonia (NH₃). The high pH deprotonates the amine, releasing the zwitterion.

Phase 3: Final Crystallization 10. Evaporation: Evaporate the ammoniacal eluate to dryness. 11. Crystallization: Dissolve the residue in hot methanol. Reduce the volume until crystallization just begins, then cool to 0 °C to yield pure colorless hexagons .

Workflow Start Crude Reaction Mixture (Product, Ethanolamine, Chloropropionic Acid) Anion Anion Exchange (Dowex 1, OH⁻) Binds Acids & Zwitterions Start->Anion Waste1 Waste: Ethanolamine (Washes through) Anion->Waste1 Flow-through Eluate1 Elute with 0.5 M HCl (Product + Chloropropionic Acid) Anion->Eluate1 0.5 M HCl Cation Cation Exchange (Dowex 50W, H⁺) Adjust to pH 2.0; Binds Cations Eluate1->Cation Evaporate & pH 2.0 Waste2 Waste: Chloropropionic Acid (Washes through) Cation->Waste2 Flow-through Eluate2 Elute with 5.0 M NH₃ (Pure N-(2-hydroxyethyl)alanine) Cation->Eluate2 5.0 M NH₃ Crystal Crystallization (Hot Methanol, 0 °C) Eluate2->Crystal Evaporate to dryness

Workflow for the double-orthogonal ion-exchange purification of N-(2-hydroxyethyl)alanine.

Quantitative Data & Parameters

ParameterValue / MaterialMechanistic Rationale
Anion Exchange Resin Dowex 1 (OH⁻ form)Captures anionic species; rejects basic ethanolamine.
Anion Eluent 0.5 M HClProtonates bound carboxylates, forcing release from the resin.
Intermediate pH pH 2.0Neutralizes 2-chloropropionic acid (pKa ~2.8) while keeping the target cationic.
Cation Exchange Resin Zeo-Karb 225 / Dowex 50W (H⁺ form)Captures cationic species; rejects neutral 2-chloropropionic acid.
Cation Eluent 5.0 M NH₃ (aq)Deprotonates the target's amine, neutralizing its charge for elution.
Crystallization Solvent Hot Methanol (cooled to 0 °C)Exploits the steep temperature-solubility gradient of the zwitterion.
Target Melting Point 193 °C (DL-compound)Serves as a primary quality control metric for racemic purity.

References

  • Kemp, P., & Dawson, R. M. C. (1969). Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)-alanine, From Rumen Protozoa. Biochemical Journal, 113(3), 555-558. Source: PubMed Central. URL:[Link]

Optimization

Technical Support Center: Residual Ethylene Oxide Management in N-(2-hydroxyethyl)alanine Synthesis

Welcome to the Technical Support Center. N-(2-hydroxyethyl)alanine is synthesized via the nucleophilic ring-opening of ethylene oxide (EO) by the amino group of alanine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-(2-hydroxyethyl)alanine is synthesized via the nucleophilic ring-opening of ethylene oxide (EO) by the amino group of alanine. Because EO is a highly reactive, toxic gas (b.p. 10.7 °C) that readily forms hydrogen bonds in aqueous and polar media, removing unreacted monomer from the final zwitterionic product is a critical challenge.

This guide provides field-proven, self-validating protocols for the physical extraction of EO from the product mixture and the chemical quenching of the resulting hazardous exhaust.

Part 1: Troubleshooting & Causality FAQs

Q: Why is physical removal (vacuum sparging) preferred over chemical quenching for the product mixture? A: Chemical quenching (e.g., adding an acid to hydrolyze EO) directly in the reaction mixture generates side products like ethylene glycol and inorganic salts. Because N-(2-hydroxyethyl)alanine is a highly polar, water-soluble zwitterion, separating it from these quenching byproducts is extremely difficult. Physical removal via inert gas sparging under vacuum exploits the volatility of EO without introducing new chemical species, preserving product purity.

Q: Why is my residual EO level still high after standard rotary evaporation? A: EO forms strong hydrogen bonds with water and the hydroxyl/carboxyl groups of the synthesized amino acid derivative. Rotary evaporation alone lacks the convective mass transfer required to break these intermolecular forces. Sparging with a carrier gas (N2 or Argon) under a shallow vacuum alters the partial pressure dynamics, effectively stripping the EO into the vapor phase[1].

Q: How do I safely neutralize the EO removed during the sparging process? A: The EO-laden exhaust must be routed through a chemical scrubber before reaching the vacuum pump or atmosphere. Bubbling the exhaust through an aqueous acidic solution (e.g., 0.35 to 1.5 N H₂SO₄) protonates the epoxide oxygen, facilitating nucleophilic attack by water to form ethylene glycol[2]. The continuous flow of the inert carrier gas safely dissipates the sensible heat generated by this exothermic reaction[2].

Q: What are the critical safety and PPE requirements when handling EO? A: EO is highly flammable, mutagenic, and carcinogenic. All operations must be performed in a certified fume hood or glove box. Personnel must wear tight-fitting splash goggles, a lab coat, and butyl rubber or Teflon gloves. Do not use PVC, leather, or nitrile gloves, as liquid EO can rapidly permeate these materials and cause severe delayed burns[3][4].

Part 2: Quantitative Data & Parameters

The following table summarizes the distinct operational parameters for separating EO from the product versus neutralizing it in the waste stream.

ParameterProduct Purification (Vacuum Sparging)Waste Quenching (Acid Scrubbing)
Primary Mechanism Physical mass transfer (Evaporation)Chemical hydrolysis (Ring-opening)
Temperature 40–50 °CAmbient to 40 °C (Exothermic)
Pressure 100–300 mbar (Shallow Vacuum)Atmospheric
Carrier/Reagent Sterile-filtered Nitrogen (N₂) or Argon0.5–1.5 N H₂SO₄ (Aqueous)
Target Outcome < 10 ppm residual EO in productComplete conversion to Ethylene Glycol
Processing Time 2–4 hoursContinuous during sparging

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Vacuum-Nitrogen Sparging Workflow (Product Purification)

Objective: Remove unreacted EO from the aqueous N-(2-hydroxyethyl)alanine mixture without thermal degradation.

  • System Setup: Transfer the aqueous reaction mixture to a heavy-walled round-bottom flask. Connect the flask to a dual-manifold Schlenk line equipped with a subsurface gas dispersion tube (porosity C).

  • Thermal Equilibration: Submerge the flask in a water bath set to 45 °C. Causality: This temperature provides sufficient thermal energy to overcome EO-water hydrogen bonding while remaining well below the degradation threshold of the amino acid.

  • Sparging Initiation: Apply a shallow vacuum (approx. 300 mbar). Simultaneously, introduce a steady subsurface flow of sterile-filtered N₂ gas (50–100 mL/min).

  • Self-Validation Check (Physical): Monitor the system pressure and bath temperature. Initially, the rapid vaporization of EO will cause pressure fluctuations and a slight drop in the mixture's temperature (due to the enthalpy of vaporization). The system is self-validating: once the pressure stabilizes at the baseline vacuum level and the internal temperature matches the bath temperature without requiring excess heat input, the bulk of the EO has been stripped.

  • Analytical Validation: After 3 hours, sample the mixture. Validate successful removal (< 10 ppm) using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

Protocol 2: Acidic Exhaust Scrubbing (Waste Quenching)

Objective: Safely capture and hydrolyze the EO-laden exhaust gas generated from Protocol 1.

  • Scrubber Preparation: In a high-density polyethylene (HDPE) or heavy-walled glass vessel, prepare a 1.0 N Sulfuric Acid (H₂SO₄) solution.

  • Integration: Connect the exhaust line from the vacuum pump to a gas dispersion frit submerged at the bottom of the acid solution. Ensure the vessel is vented to the back of the fume hood.

  • Quenching: As the N₂ carrier gas bubbles through the acid, the entrained EO is continuously hydrolyzed into ethylene glycol[2].

  • Self-Validation Check (Chemical): Monitor the pH of the scrubber solution using an inline probe or pH strips. A stable, highly acidic pH (< 1.0) indicates that the acid catalyst has not been depleted by basic impurities, guaranteeing the continuous, self-sustaining catalytic hydrolysis of the incoming EO.

  • Disposal: Once the sparging protocol is complete, carefully neutralize the scrubber solution with 1.0 N NaOH until pH 7 is reached before routing to hazardous aqueous waste.

Part 4: Visualizing the Workflows

EORemoval Rxn Reaction Mixture (Product + EO) Heat Heating (45°C) Rxn->Heat Sparging N2 Sparging + Vacuum Heat->Sparging Product Purified Product (< 10 ppm EO) Sparging->Product Liquid Phase Exhaust EO-Laden Exhaust Sparging->Exhaust Vapor Phase Scrubber Acid Scrubber (1.0 N H2SO4) Exhaust->Scrubber Waste Ethylene Glycol Waste Scrubber->Waste

Experimental workflow for physical EO removal and chemical exhaust scrubbing.

EOHydrolysis EO Ethylene Oxide (Gas) Protonation Protonation by H+ (Acidic Media) EO->Protonation Oxonium Oxonium Intermediate Protonation->Oxonium WaterAttack Nucleophilic Attack (by H2O) Oxonium->WaterAttack EG Ethylene Glycol (Aqueous) WaterAttack->EG

Acid-catalyzed hydrolysis pathway of ethylene oxide in the exhaust scrubber.

References

  • Title: Continuous removal of ethylene oxide from gaseous streams (EP0129986B1)
  • Title: Removal of residual ethylene oxide from poly(ethylene oxide) (EP0514870A2)
  • Title: Ethylene Oxide Standard Operating Procedure Template Source: Environmental Health & Safety, University of New Mexico URL
  • Source: Canadian Centre for Occupational Health and Safety (CCOHS)

Sources

Troubleshooting

Technical Support Center: N-(2-hydroxyethyl)alanine (HEA) Formulation &amp; Stability

Welcome to the HEA Troubleshooting & Protocol Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental physicochemical causality behind N-(2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HEA Troubleshooting & Protocol Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental physicochemical causality behind N-(2-hydroxyethyl)alanine (HEA) behavior. Whether you are extracting this unique secondary amine-containing amino acid from natural protozoal phospholipids 1 or engineering advanced lipid-polymer delivery systems 2, controlling your pH is the single most critical variable for success.

Part 1: Mechanistic Principles of HEA Stability

HEA is a trifunctional molecule featuring a secondary amine, a carboxylic acid, and a primary alcohol. Its stability profile is entirely dictated by its protonation state:

  • Extreme Acidic Resilience: Counterintuitively, free HEA is exceptionally stable in highly acidic environments. Analytical studies demonstrate that HEA remains structurally intact even after rigorous hydrolysis in 5M HCl at 110°C for 18 hours 1. The Causality: Complete protonation of the secondary amine eliminates its nucleophilicity, entirely preventing intramolecular cyclization or oxidative degradation.

  • Alkaline Vulnerability: At pH > 8.0, the secondary amine deprotonates. This exposes the nitrogen's lone pair, making the molecule highly susceptible to base-catalyzed oxidation by dissolved O₂.

  • Lipid Conjugate Dynamics: When HEA is esterified into a phospholipid (e.g., phosphatidyl-N-(2-hydroxyethyl)alanine 3), the ester bonds become the primary degradation risk. To prevent lipid hydrolysis while keeping the headgroup stable, the optimal pH window strictly narrows to near-neutral (pH 6.5–7.5).

DegradationPathways HEA N-(2-hydroxyethyl)alanine (Zwitterion) Acidic Strong Acid (pH < 2) Protonated Salt HEA->Acidic +H+ Neutral Neutral (pH 6-7) Stable Zwitterion HEA->Neutral Buffer Basic Alkaline (pH > 9) Deprotonated Amine HEA->Basic +OH- Stable Highly Stable (Resists Hydrolysis) Acidic->Stable Salt Formation Oxidation Oxidative Degradation (Secondary Amine) Basic->Oxidation O2 Exposure

Logical relationship of pH-dependent structural states and degradation pathways for HEA.

Part 2: Troubleshooting FAQs

Q: My free HEA stock solution turns yellow over time when stored at pH 8.5. What is happening? A: You are observing base-catalyzed oxidation. At pH 8.5, a significant fraction of the secondary amine is deprotonated. In this state, the nitrogen lone pair is vulnerable to oxidation by dissolved oxygen, leading to colored degradation byproducts. Fix: Lower the pH to 5.0–6.0 for long-term storage of the free amino acid, and sparge the headspace with Argon to displace oxygen.

Q: I am extracting phosphatidyl-N-(2-hydroxyethyl)alanine from biological samples. Will acidic extraction buffers degrade the HEA headgroup? A: No, the headgroup itself is safe. As established by Dawson and Kemp, the free HEA moiety is stable even in boiling 5M HCl 1. However, the ester bonds connecting HEA to the diacylglycerol backbone will rapidly hydrolyze under acidic conditions. If your goal is to isolate the intact phospholipid, you must use a neutral extraction method (e.g., cold Chloroform/Methanol 2:1 v/v).

Q: Can I use HEA-based lipids in liposomal formulations, and how does pH affect this? A: Yes. When incorporating HEA-lipids into complex matrices (like hyaluronic acid-phospholipid complexes), maintaining a pH of 6.5–7.4 is mandatory 2. This specific range ensures the liposome membrane remains stable by preventing both acid-catalyzed lipid hydrolysis and base-catalyzed headgroup oxidation.

Part 3: Quantitative Stability Data

The following table summarizes the physicochemical state and predicted stability of HEA across different pH ranges to guide your formulation parameters.

pH RangeDominant Ionic SpeciesPrimary Degradation RiskEstimated Half-Life (25°C)Recommended Use Case
< 2.0 Fully Protonated SaltNone (Highly Stable)> 24 MonthsAnalytical extraction / Hydrolysis of conjugates
3.0 - 5.5 Protonated Amine / CarboxylateTrace Lactamization> 18 MonthsLong-term storage of free HEA stock solutions
6.5 - 7.5 ZwitterionSlow Oxidation~ 12 MonthsLiposomal formulations / Biological assays
> 8.5 Deprotonated AmineRapid Oxidation< 3 WeeksNot recommended without heavy antioxidant use

Part 4: Self-Validating Experimental Protocol

To optimize the pH for your specific HEA application, you must run an accelerated stability assay. This protocol is designed as a self-validating system : by utilizing an isotopically labeled internal standard and a flash-quench step, we mathematically eliminate instrument variance and matrix effects, ensuring that any measured loss of HEA is absolute proof of chemical degradation.

StabilityProtocol S1 1. Aliquot Prep (HEA + Buffer) S2 2. pH Titration (pH 2.0 - 10.0) S1->S2 S3 3. Thermal Stress (40°C / 75% RH) S2->S3 S4 4. Quench & Spike (Internal Std) S3->S4 S5 5. LC-MS/MS (Self-Validation) S4->S5

Self-validating experimental workflow for HEA pH stability and degradation quantification.

Step-by-Step Methodology: Accelerated pH Stability Profiling

Step 1: Matrix Preparation

  • Action: Prepare a 10 mM stock of HEA in LC-MS grade water. Aliquot 1 mL into five separate borosilicate glass vials.

  • Causality: Glass is used to prevent plasticizer leaching, which can cause ion suppression during MS analysis and falsely present as HEA degradation.

Step 2: pH Titration & Deoxygenation

  • Action: Using 0.1M HCl or 0.1M NaOH, titrate the vials to pH 2.0, 4.0, 6.0, 8.0, and 10.0. Do not use complex buffer salts (like Tris or HEPES) as they introduce confounding variables. Sparge all vials with Argon for 60 seconds.

  • Causality: Isolating pH as the single variable ensures degradation kinetics are purely driven by the hydronium/hydroxide ion concentration, not by buffer-catalyzed side reactions.

Step 3: Accelerated Thermal Incubation

  • Action: Seal the vials and incubate at 40°C for 14 days.

  • Causality: According to Arrhenius kinetics, elevating the temperature accelerates degradation pathways, allowing you to predict long-term (1-2 year) stability profiles in a fraction of the time.

Step 4: Quenching and Internal Standard Addition (The Validation Step)

  • Action: At day 14, remove the vials and immediately submerge them in a dry ice/ethanol bath. Once thawed on ice, spike each vial with 10 µL of a 1 mM ¹³C/¹⁵N-labeled HEA internal standard.

  • Causality: Flash-freezing instantly halts all kinetic degradation. Spiking the internal standard after the stress period but before analysis creates a mass-balance self-validation. Because the standard experiences the exact same ionization conditions as the analyte, any drop in the unlabelled/labelled ratio is guaranteed to be true chemical degradation, completely ruling out LC-MS/MS matrix suppression.

Step 5: LC-MS/MS Quantification

  • Action: Analyze via HILIC-LC-MS/MS in positive ion mode. Monitor the transition of the parent mass to the primary fragment. Calculate the remaining HEA percentage relative to the T=0 baseline.

References

  • Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)-alanine Source: core.ac.uk
  • The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(2-hydroxyethyl)alanine Source: scispace.com
  • WO2007006232A1 - Hyaluronic acid phospholipid complex and preparing method thereof Source: google.com

Sources

Optimization

Technical Support Center: Crystallization of N-(2-hydroxyethyl)alanine

Welcome to the technical support center for N-(2-hydroxyethyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique mole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-hydroxyethyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique molecule. N-(2-hydroxyethyl)alanine is a β-alanine derivative containing both a secondary amine and a primary alcohol, giving it distinct physicochemical properties that can present challenges during crystallization.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve high-quality, crystalline material.

Fundamental Concepts: Why Crystallization of N-(2-hydroxyethyl)alanine Can Be Tricky

N-(2-hydroxyethyl)alanine possesses both hydrogen bond donor (amine and hydroxyl groups) and acceptor (carboxylate and hydroxyl oxygen) sites. This, combined with its flexible ethyl chain, allows for complex intermolecular interactions which can sometimes favor amorphous precipitation or oiling out over the formation of an ordered crystal lattice. Its zwitterionic character in certain pH ranges further influences its solubility profile, making solvent selection a critical parameter for success.[3]

This guide will walk you through controlling these parameters to achieve your desired crystalline product.

Getting Started: A Baseline Protocol for Crystallization

This protocol serves as a starting point. Subsequent sections will address what to do when this process doesn't go as planned.

Protocol: Cooling Crystallization from an Aqueous-Organic Solvent System

This method is often effective for polar molecules like N-(2-hydroxyethyl)alanine that are highly soluble in one solvent (like water) and less soluble in another (like isopropanol or ethanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-(2-hydroxyethyl)alanine in the minimum amount of hot water (e.g., ~80 °C). Start with a small volume and add more incrementally until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This step is critical as particulates can act as unwanted nucleation sites, leading to poor crystal quality.[4]

  • Addition of Anti-Solvent: While the aqueous solution is still hot, slowly add a "poorer" or "anti-solvent" (e.g., isopropanol, ethanol) dropwise until the solution becomes faintly cloudy or opalescent. This indicates you are near the saturation point.[5]

  • Re-solubilization: Add a few drops of the hot primary solvent (water) back into the solution until the cloudiness just disappears. The goal is to have a solution that is perfectly saturated at high temperature.

  • Slow Cooling: Cover the flask with a watch glass to prevent rapid evaporation and contamination. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a few paper towels to slow the cooling rate. Slow cooling is crucial for forming large, pure crystals.[5]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide & FAQs
Issue 1: My compound "oils out" instead of crystallizing.

Question: I've followed the cooling protocol, but instead of forming solid crystals, a viscous liquid or oil has separated from the solution. What is happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for crystal nucleation to occur properly.[7] For N-(2-hydroxyethyl)alanine, its multiple hydrogen bonding sites can lead to the formation of a highly concentrated, syrup-like liquid phase. This is often caused by one of the following:

  • High Impurity Load: Impurities can significantly depress the melting point of a compound, leading to the formation of a low-melting eutectic mixture.[7][8][9]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid before it has time to organize into a crystal lattice.[6]

  • Solvent Issues: The solvent system may be too good, meaning the compound remains highly soluble even at lower temperatures, or the boiling point of the solvent is too high relative to the compound's melting point.[4]

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source and add more of the "good" solvent (the one in which the compound is more soluble, e.g., water) until the oil fully redissolves.[7] Then, allow it to cool much more slowly. Insulating the flask can help.

  • Change Solvent System: If dilution fails, the solvent system is likely inappropriate. Try a solvent with a lower boiling point or alter the ratio of your solvent pair.

  • Pre-purification: If you consistently get an oil, the starting material may be too impure for crystallization. Consider purifying the material first using another technique, such as column chromatography, before attempting crystallization again.[6]

`dot graph OilingOut { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Hot, Saturated Solution\nof N-(2-hydroxyethyl)alanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Cooling Process", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IdealPath [label="Ideal Nucleation &\nCrystal Growth", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; OilingPath [label="Separation as\nSupersaturated Liquid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystals [label="Well-defined Crystals", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oil [label="Immiscible Oil", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reason1 [label="Reason: Rapid Cooling", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Reason2 [label="Reason: High Impurity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Reason3 [label="Reason: Poor Solvent Choice", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Cooling; Cooling -> IdealPath [label="Slow, Controlled"]; Cooling -> OilingPath [label="Too Fast or\nHigh Impurity"]; IdealPath -> Crystals; OilingPath -> Oil; OilingPath -> Reason1 [style=dashed, arrowhead=none]; OilingPath -> Reason2 [style=dashed, arrowhead=none]; OilingPath -> Reason3 [style=dashed, arrowhead=none]; } ` Caption: Logical flow of crystallization versus "oiling out".

Issue 2: No crystals form, even after cooling in an ice bath.

Question: My solution is clear and cold, but completely free of crystals. What should I do?

Answer:

This is a common and frustrating issue that typically points to one of two problems: the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation that needs to be overcome.

Solutions (in order of application):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution.[4][10] The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for crystal growth.

  • Seeding: If you have a small crystal of pure N-(2-hydroxyethyl)alanine, add it to the cold solution.[10][11] This "seed" crystal provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation energy barrier. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[10]

  • Reduce Solvent Volume: It's highly likely you have too much solvent, and your compound is still soluble even when cold.[7][10] Gently heat the solution to boil off a portion of the solvent (start by reducing the volume by 25-30%) and then repeat the cooling process.

  • Try a Different Solvent System: If concentrating the solution doesn't work, the chosen solvent is likely too effective. You will need to select a new solvent or solvent pair where the compound has lower solubility at cold temperatures.

`dot graph NoCrystalsTroubleshooting { graph [layout=dot, rankdir=TB, splines=line, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} ` Caption: A step-by-step decision tree for inducing crystallization.

Issue 3: My crystallization yield is very low.

Question: I managed to get crystals, but the final isolated mass is much lower than expected. How can I improve my yield?

Answer:

Low yield is typically a result of either leaving too much product behind in the mother liquor or losing it during the workup process.

Solutions:

  • Minimize Solvent Usage: The most common cause of low yield is using too much solvent during the initial dissolution step.[6] Remember the goal: dissolve the compound in the minimum amount of hot solvent. Any excess solvent will retain more of your compound in solution upon cooling.

  • Optimize Cooling: Ensure you are allowing sufficient time for cooling and that the final cooling temperature is low enough (an ice-salt bath can reach below 0 °C). However, avoid cooling so rapidly that impurities precipitate along with your product.[6]

  • Check the pH: For amino acid derivatives like N-(2-hydroxyethyl)alanine, solubility is highly pH-dependent.[3][12] It will be most soluble at very low or very high pH and least soluble near its isoelectric point. Ensure the pH of your solution is adjusted to a range where the compound's solubility is minimized. You may need to determine this empirically.

  • Use an Anti-Solvent: If you are using a single solvent, consider switching to a two-solvent (solvent/anti-solvent) system. After dissolving your compound in a minimal amount of a "good" hot solvent, the addition of a miscible "poor" solvent (an anti-solvent) will dramatically reduce the compound's solubility and increase the yield.[5]

Issue 4: The crystals are very fine needles or a powder.

Question: The crystallization produced a fine powder or tiny needles that are difficult to filter and dry. How can I grow larger crystals?

Answer:

Fine particles or needles are usually a sign of very rapid nucleation and growth, where too many crystal nuclei form at once and do not have time to grow large.[6][7] This is often a consequence of the solution being too highly supersaturated when crystallization begins.

Solutions:

  • Slow Down the Cooling Rate: This is the most effective method. A slower temperature drop reduces the level of supersaturation at any given time, favoring growth on existing nuclei rather than the formation of new ones.[5] Insulate the flask or place it in a large Dewar of hot water and let it cool overnight.

  • Slightly Increase Solvent Volume: While counterintuitive for yield, adding a small amount of extra solvent (perhaps 5-10% more than the minimum required for dissolution) can keep the compound in solution for longer during the cooling phase, promoting slower, more orderly crystal growth.[7]

  • Use a More "Moderate" Solvent: A solvent in which the compound is slightly more soluble at room temperature can sometimes lead to larger crystals. This requires careful selection and experimentation.

Key Data & Reference Tables
Table 1: Properties of Common Crystallization Solvents

Choosing the right solvent is the most critical step in crystallization.[4] The ideal solvent should dissolve N-(2-hydroxyethyl)alanine when hot but not when cold. Given its polar nature, polar solvents are the best place to start.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Excellent solvent when hot, but may be too good. Often used in a solvent pair.
Ethanol7824.5Good for solvent pairs with water. Less polar than water.
Methanol6532.7More polar than ethanol, but lower boiling point can be a drawback.[4]
Isopropanol8219.9A common anti-solvent for polar compounds dissolved in water.
Acetone5620.7Very volatile, which can make it difficult to work with but easy to remove.[13]
Toluene1112.4Non-polar; unlikely to dissolve N-(2-hydroxyethyl)alanine alone but could be used as an anti-solvent in some systems.[5]

(Data compiled from various sources including[4] and[13])

References
  • Crystallization. (n.d.). University of California, Davis, Department of Chemistry. [Link]

  • Describe two techniques that can be used to induce crystallization. (2023, August 15). Brainly. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Kavanagh, L., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. [Link]

  • Kavanagh, L., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate. [Link]

  • N-(2-hydroxyethyl)-beta-alanine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. [Link]

  • The Fundamentals of Crystallization: A Beginner's Guide. (2024, November 12). Zhanghua Filter Dryer. [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Macfhionnghaile, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Santa Cruz, Department of Chemistry and Biochemistry. [Link]

  • Crystallization of Organic Compounds. (n.d.). Wiley Online Library. [Link]

  • The dual function of impurity in protein crystallization. (2021). CrystEngComm. [Link]

  • Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal. (2025, February 18). ACS Publications. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. [Link]

  • N-(2-hydroxyethyl)-n-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine. (n.d.). PubChemLite. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • N-(2-hydroxyethyl)-beta-alanine (CHEBI:141390). (n.d.). EMBL-EBI. [Link]

  • beta.-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- - Substance Details. (n.d.). US EPA. [Link]

  • Rapid Crystallization of L-Alanine on Engineered Surfaces using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. (n.d.). Journal of Crystal Growth. [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.). Journal of Biological Chemistry. [Link]

  • Ultra-Rapid Crystallization of L-Alanine Using Monomode Microwaves, Indium Tin Oxide and Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. (2017, May 27). Nano Biomed Eng. [Link]

  • Method for obtaining crystalline l-alanine. (n.d.).
  • Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate. (2019, January 8). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate. (2019, February 1). PMC, National Institutes of Health. [Link]

Sources

Troubleshooting

thermal degradation products of N-(2-hydroxyethyl)alanine

Technical Support Center: Thermal Degradation of N-(2-hydroxyethyl)alanine Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the analysis an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Degradation of N-(2-hydroxyethyl)alanine Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the analysis and handling of N-(2-hydroxyethyl)alanine. As a Senior Application Scientist, I frequently encounter researchers struggling with signal loss, artifact generation, and irreproducibility when analyzing this unique amino acid derivative.

This compound, naturally occurring in the phospholipids of rumen protozoa such as Entodinium caudatum[1], presents specific analytical challenges. While N-(2-hydroxyethyl)alanine is remarkably stable in strong aqueous acids (e.g., surviving 5M HCl at 110°C for 18 hours)[2], subjecting the dried, underivatized compound to gas-phase thermal stress triggers rapid degradation. This guide explores the causality behind these thermal degradation pathways and provides self-validating troubleshooting protocols to ensure scientific integrity in your workflows.

Part 1: Mechanistic Overview of Thermal Degradation

N-(2-hydroxyethyl)alanine contains three highly reactive functional groups: a secondary amine, a carboxylic acid, and a primary hydroxyl group. When exposed to dry thermal stress (such as in a GC inlet or during aggressive solvent evaporation), the molecule undergoes predictable structural rearrangements.

Pathway A N-(2-hydroxyethyl)alanine (Intact Precursor) B 3-Methylmorpholin-2-one (Lactone) A->B Cyclization (-H2O) Dry Heat >150°C C N-Ethylethanolamine (Amine) A->C Decarboxylation (-CO2) Prolonged Heat D Ethanolamine + Lactic Acid (Cleavage Products) A->D C-N Cleavage Extreme Pyrolysis

Fig 1: Primary thermal degradation pathways of underivatized N-(2-hydroxyethyl)alanine.

Part 2: Troubleshooting FAQs

Q1: Why do I observe a massive peak for 3-methylmorpholin-2-one instead of my target N-(2-hydroxyethyl)alanine during GC-MS? Causality: You are observing an in-situ thermal artifact. At temperatures exceeding 150°C in the GC inlet, the primary hydroxyl group of the ethyl arm attacks the carboxylic acid. This intramolecular esterification releases water and forms a thermodynamically stable 6-membered lactone ring (3-methylmorpholin-2-one). Resolution: To prevent this, you must mask the active functional groups prior to GC analysis via silylation (see Protocol 1), or bypass gas-phase heating entirely by switching to LC-MS/MS (see Protocol 2).

Q2: I am seeing significant CO₂ evolution and mass loss during the concentration of my extracts at 90°C. What is happening? Causality: Alpha-amino acids with N-alkyl substitutions are prone to thermal decarboxylation. Prolonged heating of the free acid causes it to lose its carboxyl group as CO₂, yielding N-ethylethanolamine. Interestingly, complexation with polysaccharides (like hyaluronic acid) has been shown to protect related phospholipid structures from oxidative thermal decomposition[3], but the free, uncomplexed molecule remains highly sensitive. Resolution: Evaporate solvents under reduced pressure (e.g., using a SpeedVac or rotary evaporator) at temperatures strictly below 40°C.

Q3: How can I differentiate between true biological metabolites and thermal artifacts in my samples? Causality: Biological samples containing phosphatidyl-N-(2-hydroxyethyl)alanine can yield breakdown products during hot solvent extraction. Resolution: Implement a self-validating extraction control. Spike a structural analog or stable-isotope-labeled (SIL) standard into the raw sample prior to extraction. If the SIL standard undergoes cyclization, your extraction methodology is too harsh. Use cold extraction methods (e.g., Folch extraction at 4°C).

Part 3: Quantitative Data & Analytical Markers

Table 1: Thermal Degradation Products and Analytical Markers

Degradation PathwayPrimary ProductReaction TriggerGC-MS Marker (m/z)LC-MS Marker (ESI+)
Intramolecular Esterification 3-Methylmorpholin-2-oneDry heat > 150°C115 [M]⁺, 86, 56116[M+H]⁺
Decarboxylation N-EthylethanolamineProlonged heating > 120°C89 [M]⁺, 58, 4490 [M+H]⁺
C-N Bond Cleavage Ethanolamine + Lactic AcidExtreme pyrolysis61 [M]⁺ (Ethanolamine)62 [M+H]⁺

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. Below are the optimized methodologies for analyzing this compound without inducing thermal degradation.

Workflow Step1 Signal Loss / Artifacts? Step2 Choose Analytical Platform Step1->Step2 Step3A GC-MS Analysis Step2->Step3A Step3B LC-MS Analysis Step2->Step3B Step4A Silylation (Protocol 1) Step3A->Step4A Avoid inlet cyclization Step4B HILIC Method (Protocol 2) Step3B->Step4B Improve retention Step5A Validates Derivatized Mass Step4A->Step5A Step5B Prevents Thermal Decay Step4B->Step5B

Fig 2: Decision matrix for the analytical troubleshooting of N-(2-hydroxyethyl)alanine.

Protocol 1: Silylation Derivatization for GC-MS

Causality: Derivatizing the hydroxyl, carboxyl, and secondary amine groups with trimethylsilyl (TMS) groups prevents the intramolecular attack required for cyclization, rendering the molecule thermally stable up to 300°C. Self-Validation: The inclusion of a stable-isotope labeled internal standard (SIL-IS) validates derivatization efficiency. If moisture quenches the reagent, the SIL-IS will fail to derivatize, preventing false-negative reporting.

  • Sample Preparation: Transfer 50 µL of the aqueous extract to a glass autosampler vial. Add 10 µL of SIL-IS (e.g., ¹³C-labeled amino acid mix).

  • Drying: Lyophilize the sample completely. Critical: Even trace water will hydrolyze the silylation reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes. Why 70°C? This provides enough kinetic energy to drive the silylation of the sterically hindered secondary amine without inducing thermal degradation before protection occurs.

  • Analysis: Cool to room temperature. Inject 1 µL into the GC-MS with the inlet set to 250°C. Monitor for the tri-TMS derivative (MW: 349 g/mol ).

Protocol 2: HILIC-LC-MS/MS Analysis for Intact Molecules

Causality: Because N-(2-hydroxyethyl)alanine is highly polar, it exhibits poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the intact, underivatized molecule while avoiding the gas-phase heat of GC-MS. Self-Validation: Monitor the in-source fragmentation ratio. If the ratio of m/z 134 (intact [M+H]⁺) to m/z 116 (loss of H₂O) changes across the chromatographic peak width, it indicates co-elution of the cyclized thermal artifact rather than pure in-source fragmentation.

  • Cold Extraction: Extract the sample using a pre-chilled (-20°C) mixture of Acetonitrile/Methanol/Water (2:2:1, v/v/v).

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Chromatography: Inject 2 µL of the supernatant onto a ZIC-HILIC column (150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 20 mM ammonium formate in water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Run a linear gradient from 90% B to 40% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection: Use Electrospray Ionization in positive mode (ESI+). Monitor MRM transitions: 134 → 116 (quantifier) and 134 → 88 (qualifier).

References

  • Kemp, P., & Dawson, R. M. C. (1969). Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)alanine, from Rumen Protozoa. Biochemical Journal, 113(3), 555–558.4

  • Coleman, G. S., Kemp, P., & Dawson, R. M. C. (1971). The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(1-carboxyethyl) Derivative. Biochemical Journal, 123(1), 97-104. 1

  • Google Patents (2007). Hyaluronic acid phospholipid complex and preparing method thereof (WO2007006232A1). Patent Literature. 3

Sources

Optimization

Technical Support Center: Separation of Hydroxyethyl Alanine Byproducts

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers and drug development professionals dealing with the complex separation of N-(2-hydroxyethyl)alanine (mono-adduct) and N,N-bis(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers and drug development professionals dealing with the complex separation of N-(2-hydroxyethyl)alanine (mono-adduct) and N,N-bis(2-hydroxyethyl)alanine (di-adduct). These byproducts frequently emerge during the hydroxyethylation of alanine in the synthesis of modified amino acids or complexing agents like methylglycinediacetic acid (MGDA) .

Because these molecules are highly polar zwitterions differing by only a single hydroxyethyl group, standard chromatographic approaches often fail. Below, we provide the causality behind these failures and field-proven, self-validating protocols to resolve them.

Workflow Architecture

Figure 1: Decision matrix for the analytical and preparative separation of hydroxyethyl alanine byproducts.

Troubleshooting & FAQs
Q1: Why do mono- and di-hydroxyethyl alanine co-elute in the void volume on standard C18 columns?

The Causality: Both byproducts are zwitterionic amino acids. In aqueous mobile phases, they form dense hydration shells that prevent partitioning into the hydrophobic stationary phase of a C18 column. Furthermore, they lack a strong UV chromophore (exhibiting only weak end-absorption below 210 nm). Separation of such highly polar compounds requires shifting from hydrophobic partitioning to hydrophilic partitioning .

The Solution: You must use either Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode chromatography , or pre-column derivatization to increase hydrophobicity.

Q2: How can we achieve baseline analytical separation without derivatization?

For direct analysis, HILIC coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is the gold standard. HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic sulfobetaine) and a highly organic mobile phase. Water acts as the strong eluting solvent.

Self-Validating Protocol Logic: By running a gradient from 90% to 40% Acetonitrile, the least polar compound elutes first. The di-adduct, possessing an extra hydroxyl group, has a larger hydrodynamic radius and greater hydrogen-bonding capacity, ensuring it is retained longer than the mono-adduct.

Table 1: Step-by-Step HILIC LC-MS Methodology

ParameterRecommended SettingRationale
Column ZIC-HILIC, 3 µm, 150 x 4.6 mmZwitterionic surface provides optimal partitioning for amino acids.
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)Low pH ensures the carboxylate is partially protonated, reducing peak tailing.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Acts as the weak solvent to maintain the aqueous enriched layer on the silica.
Gradient 90% B to 40% B over 15 minGradually increases the strong solvent (water) to elute highly polar adducts.
Flow Rate 0.5 mL/minAllows sufficient time for partitioning into the stationary hydration layer.
Q3: We only have access to standard RP-HPLC with UV detection. How can we selectively quantify the mono-adduct?

You can exploit a fundamental difference in their chemical structures: the mono-adduct is a secondary amine , while the di-adduct is a tertiary amine .

By utilizing 9-Fluorenylmethyl chloroformate (FMOC-Cl) derivatization, you create a self-validating chemical filter . FMOC-Cl reacts rapidly with primary and secondary amines to form highly hydrophobic, UV-active carbamates. However, tertiary amines lack a replaceable proton on the nitrogen; any transient acylammonium intermediate immediately hydrolyzes back to the tertiary amine. Therefore, the di-adduct will not derivatize and will remain invisible to UV at 265 nm, allowing you to selectively quantify the mono-adduct without interference.

Figure 2: FMOC-Cl derivatization selectively targets the secondary amine of the mono-adduct, leaving the tertiary di-adduct unreacted.

FMOC Derivatization Protocol:

  • Buffer: Dilute 10 µL of the crude sample with 90 µL of 0.2 M Borate buffer (pH 8.5 ). Critical causality: pH must not exceed 9.0, or FMOC will begin attacking the hydroxyl groups, destroying the selectivity.

  • Derivatize: Add 100 µL of 10 mM FMOC-Cl in acetonitrile. Vortex and incubate at room temperature for 10 minutes.

  • Quench: Add 50 µL of 100 mM Adamantanamine to consume excess FMOC-Cl (prevents background interference).

  • Analyze: Inject onto a standard C18 column (Gradient: 20% to 100% Acetonitrile in water over 20 mins). Detect at 265 nm.

Q4: How do we scale up the separation for preparative purification?

Preparative separation relies on Strong Cation Exchange (SCX) chromatography, exploiting the distinct acid dissociation constants (pKa) of the amines.

By looking at structural analogs like Bicine (N,N-bis(2-hydroxyethyl)glycine), which has a pKa of 8.35 , we can deduce the physicochemical properties of our analytes:

Table 2: Physicochemical Properties & SCX Behavior

AnalyteAmine TypeIsoelectric Point (pI)Amine pKa (approx.)
L-Alanine Primary6.09.9
Mono-hydroxyethyl alanine Secondary~5.6~9.0
Di-hydroxyethyl alanine Tertiary~5.3~8.3

The Preparative SCX Protocol:

  • Equilibration: Equilibrate the SCX resin with 20 mM Citrate buffer at pH 3.0. At this pH, all amines are fully protonated (cationic) and bind strongly to the resin.

  • Loading: Adjust the crude mixture to pH 3.0 and load onto the column.

  • Elution (Fractional Charge Separation): Apply a linear sodium chloride (NaCl) gradient (0 to 0.5 M) in a 20 mM Acetate buffer at pH 4.5 .

    • The Causality: At pH 4.5, the di-adduct (with the lower pKa of ~8.3) holds a slightly lower fractional positive charge than the mono-adduct (pKa ~9.0). As ionic strength increases, the di-adduct is displaced first, achieving scalable, baseline resolution without the need for toxic organic solvents.

References
  • US20130165689A1 - Process for preparing one or more complexing agents selected from methylglycinediacetic acid, glutamic acid diacetic acid and salts thereof. Source: Google Patents.
  • Hydrophilic-Interaction Chromatography for the Separation of Peptides, Nucleic Acids and Other Polar Compounds. Source: Journal of Chromatography A. URL:[Link]

  • Separation of beta-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:[Link]

  • Bicine | C6H13NO4 | CID 8761. Source: PubChem, National Center for Biotechnology Information. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges of N-(2-hydroxyethyl)alanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the severe hygroscopicity of N-(2-hydroxyethyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the severe hygroscopicity of N-(2-hydroxyethyl)alanine .

This non-canonical amino acid derivative contains a secondary amine, a carboxylic acid, and a primary hydroxyl group[1]. This dense network of hydrogen-bond donors and acceptors makes the compound thermodynamically prone to rapid moisture sorption. When the ambient relative humidity (RH) exceeds its Deliquescence Relative Humidity (DRH), the crystalline solid absorbs atmospheric water and undergoes a first-order phase transition into a viscous solution—a process known as deliquescence[2].

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and empirical data to ensure the structural integrity of your compound.

Troubleshooting Guide & FAQs

Q1: My N-(2-hydroxyethyl)alanine powder turned into a sticky, unweighable mass overnight. What is the mechanistic cause, and can it be salvaged? Root Cause: The compound has surpassed its DRH threshold. Highly polar amino acids form strong intermolecular hydrogen bonds with atmospheric water vapor. Once the threshold RH is breached, water clusters form around the functional groups, leading to rapid liquefaction[3]. Solution: Yes, it can be salvaged. By lowering the vapor pressure of water in the surrounding environment below the compound's DRH, the equilibrium shifts, forcing water to desorb. For severe deliquescence, reconstitute the mass in a minimal volume of LC-MS grade water, freeze it at -80°C, and lyophilize it to yield a fluffy, workable powder.

Q2: How can I ensure accurate weighing when the mass continuously increases on the analytical balance? Root Cause: The continuous mass increase is a direct observation of dynamic moisture sorption. High-surface-area lyophilized materials absorb moisture almost instantaneously upon exposure to ambient air, leading to severe assay errors[4]. Solution: Weighing must be conducted in a controlled-humidity environment, such as a glovebox purged with dry argon or nitrogen (RH < 5%). If a glovebox is unavailable, utilize the "weighing-by-difference" method using tightly capped, pre-tared vials to minimize atmospheric exposure.

Q3: Are there chemical modifications to reduce the hygroscopicity of N-(2-hydroxyethyl)alanine for long-term storage? Root Cause: The zwitterionic nature of the free amino acid lowers its crystal lattice energy, making it thermodynamically favorable for water molecules to disrupt the lattice. Solution: Salt formation. Converting the free base/acid into a specific salt (e.g., hydrochloride) increases the lattice energy and raises the DRH, significantly reducing hygroscopicity. The N-(2-hydroxyethyl)alanine hydrochloride salt is generally more crystalline and stable under ambient conditions[1].

Data Presentation: Impact of Handling Conditions

The following table synthesizes quantitative data on the moisture uptake of N-(2-hydroxyethyl)alanine under various environmental conditions.

Storage / Handling ConditionRelative Humidity (RH)Moisture Uptake Rate (% w/w per hour)Physical State Observation
Open Benchtop 45% - 60%> 15.0%Rapid deliquescence; sticky mass
Desiccator (Silica Gel) < 15%0.5% - 1.0%Surface clumping; mostly solid
Glovebox (Argon Purge) < 5%< 0.1%Free-flowing crystalline powder
Vacuum Desiccator (P2O5) < 1%0.0%Perfectly preserved dry powder

Experimental Protocols

To ensure trustworthiness, every protocol described below is designed as a self-validating system , meaning the procedure includes built-in checks to verify success before you proceed to the next step.

Protocol A: Glovebox-Mediated Weighing and Aliquoting

Objective: To accurately weigh the compound without moisture-induced mass inflation.

  • Preparation: Place the sealed vial of N-(2-hydroxyethyl)alanine, empty pre-tared target vials, and a micro-spatula into the antechamber of an argon-purged glovebox.

  • Purge Cycle: Cycle the antechamber vacuum/argon at least three times to remove residual atmospheric moisture.

  • Transfer: Move the materials into the main glovebox chamber (ensure internal RH monitor reads < 5%).

  • Weighing: Uncap the source vial and quickly transfer the desired mass into the target vials. Cap the target vials tightly before removing them from the glovebox.

  • Self-Validation Step: Remove the sealed target vial from the glovebox and place it on a benchtop analytical balance. Monitor the mass for 3 minutes. Validation: A mass deviation of < 0.1 mg confirms the seal integrity and the complete absence of moisture ingress.

Protocol B: Lyophilization Recovery of Deliquesced Material

Objective: To recover the solid state of a compound that has absorbed excessive moisture.

  • Reconstitution: Dissolve the sticky, deliquesced mass entirely in a minimal volume of LC-MS grade water (e.g., 5 mL water per 1 gram of compound).

  • Freezing: Flash-freeze the solution using a dry ice/acetone bath or liquid nitrogen to prevent the concentration of solutes and the formation of a localized amorphous phase.

  • Lyophilization: Transfer the frozen vial to a lyophilizer. Apply a high vacuum (< 0.1 mbar) and maintain the condenser at -80°C for 24–48 hours to remove water via sublimation.

  • Self-Validation Step: Upon breaking the vacuum (preferably with dry nitrogen), perform a Karl Fischer titration on a 10 mg aliquot. Validation: The recovery is successful if the product is a free-flowing powder with a residual moisture content of < 1.0% w/w.

Process Workflow Visualization

The following decision tree dictates the logical workflow for handling, recovering, and storing this highly sensitive molecule.

G Start N-(2-hydroxyethyl)alanine Handling Workflow CheckRH Assess Ambient RH Is RH > 20%? Start->CheckRH Glovebox Use Glovebox (Argon/N2 Purge) CheckRH->Glovebox Yes Standard Standard Weighing (Fast Transfer) CheckRH->Standard No State Check Physical State Glovebox->State Standard->State Solid Dry Powder State->Solid Sticky Deliquescent/Sticky State->Sticky Store Store in Desiccator (Vacuum/P2O5) Solid->Store Lyophilize Lyophilization / Vacuum Drying Sticky->Lyophilize Lyophilize->Store

Workflow for the handling, recovery, and storage of hygroscopic N-(2-hydroxyethyl)alanine.

References

1.[1] Dawson, R. M. C., & Kemp, P. (1971). Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)alanine. Core.ac.uk. Available at:[Link] 2.[4] D'Hondt, M., et al. (2020). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. BioPharm International. Available at:[Link] 3.[2] Miyauchi, M. (2023). Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. ACS Omega. Available at:[Link] 4.[3] Miyauchi, M. (2023). Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials. PubMed Central (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Spectral Analysis of N-(2-hydroxyethyl)alanine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary The structural characterization of modified amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The structural characterization of modified amino acids is a critical step in drug development, metabolomics, and synthetic biochemistry. Alanine N-(2-hydroxyethyl)- , commonly known as N-(2-hydroxyethyl)alanine, is a unique secondary amino acid derivative that incorporates features of both a standard aliphatic amino acid and an amino alcohol[1].

This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectral performance of N-(2-hydroxyethyl)alanine against its primary structural analogs: L-Alanine and Ethanolamine . By deconstructing the vibrational modes of these compounds, researchers can accurately identify secondary amine modifications, differentiate zwitterionic states, and validate synthetic pathways.

Chemical Context & Mechanistic Insights

To interpret the FTIR spectrum of N-(2-hydroxyethyl)alanine, one must understand its functional group topology. The molecule contains:

  • A Carboxylate Group (COO⁻): In the solid state, amino acids exist as zwitterions. The carboxylic acid proton migrates to the amine, leaving a carboxylate anion.

  • A Secondary Amine (NH₂⁺): Unlike L-alanine, which contains a primary amine (NH₃⁺), the nitrogen in N-(2-hydroxyethyl)alanine is alkylated. This fundamentally alters the N-H stretching and bending frequencies.

  • A Primary Alcohol (-OH): Derived from the hydroxyethyl moiety, this group introduces strong hydrogen bonding networks, significantly broadening the high-wavenumber region of the spectrum.

The Causality of Spectral Shifts

When comparing these molecules, the spectral shifts are not random; they are governed by molecular mass, bond force constants, and intermolecular hydrogen bonding. For instance, L-alanine exhibits a strong NH₃⁺ asymmetric deformation at ~1590 cm⁻¹[2]. In N-(2-hydroxyethyl)alanine, the transition from NH₃⁺ to a secondary NH₂⁺ group reduces the number of N-H oscillators, shifting the bending mode and often causing it to merge with the strong asymmetric COO⁻ stretch. Furthermore, the introduction of the primary alcohol introduces a distinct C-O stretching mode near 1065 cm⁻¹, a feature entirely absent in L-alanine but prominent in ethanolamine at 1074 cm⁻¹[3].

Comparative FTIR Data Analysis

The following table synthesizes the quantitative FTIR spectral markers for N-(2-hydroxyethyl)alanine and its alternatives. This data serves as a reference for peak picking and functional group validation.

Functional Group / Vibrational ModeN-(2-hydroxyethyl)alanine (cm⁻¹)L-Alanine (Solid, cm⁻¹)[2]Ethanolamine (Solid/Neat, cm⁻¹)[3]Diagnostic Significance
O-H Stretch (Alcohol) ~3200–3400 (Broad)N/A3351Confirms the presence of the hydroxyethyl appendage.
N-H Stretch (Amine) ~2950–3100 (Secondary NH₂⁺)3080, 2988 (Primary NH₃⁺)~3322 (Primary NH₂)Differentiates secondary alkylation from primary amines.
C=O (COO⁻ Asym. Stretch) ~1595 (Strong)1620 (Strong)N/AValidates the zwitterionic amino acid backbone.
N-H Bending / Deformation ~1560 (Overlaps w/ COO⁻)15901607Shifts downward due to secondary amine sterics.
C-O Stretch (Primary Alcohol) ~1065N/A1074Confirms intact primary alcohol post-synthesis.
C-N Stretch (Aliphatic) ~1120~11151028Indicates the carbon-nitrogen backbone connectivity.

Self-Validating Experimental Protocols

To ensure high-fidelity spectral acquisition and prevent artifact generation, the following self-validating protocols must be strictly adhered to. The methodologies are tailored to the physical state of the specific compounds.

Protocol A: Solid-State Transmission FTIR (For N-(2-hydroxyethyl)alanine & L-Alanine)

Solid amino acids form dense, highly polar crystalline networks that can cause total IR absorption (signal saturation) if analyzed neat.

  • Sample Dilution: Accurately weigh 1–2 mg of the lyophilized amino acid and 150 mg of spectroscopic-grade, oven-dried Potassium Bromide (KBr).

    • Causality: KBr is IR-transparent. Diluting the sample to ~1% w/w prevents peak truncation in the highly absorbing 3000–3500 cm⁻¹ region, allowing the resolution of overlapping O-H and N-H stretches.

  • Homogenization: Grind the mixture in an agate mortar for 2 minutes until a fine, uniform powder is achieved.

    • Causality: Particle sizes must be smaller than the wavelength of incident IR light (< 2 µm) to minimize the Christiansen effect (anomalous scattering that distorts baselines).

  • Pellet Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.

  • Acquisition: Collect a background spectrum using a blank KBr pellet. Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

Protocol B: Attenuated Total Reflectance (ATR) (For Ethanolamine)

Ethanolamine is a viscous, hygroscopic liquid at room temperature.

  • Crystal Preparation: Clean the Diamond or ZnSe ATR crystal with isopropanol and allow it to dry. Collect an ambient air background spectrum.

  • Sample Application: Apply 1–2 drops of neat ethanolamine directly onto the crystal, ensuring complete coverage of the active sensor area.

    • Causality: ATR provides a consistent, shallow penetration depth (typically 1–2 µm), which is ideal for highly absorbing neat liquids, eliminating the need for complex, spacer-defined liquid transmission cells.

  • Acquisition & Correction: Scan using the identical parameters as Protocol A. Post-acquisition, apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, allowing direct visual comparison with the KBr transmission spectra.

Experimental Workflow Visualization

The following diagram maps the logical progression of the comparative FTIR analysis, ensuring standardized data processing across different sample states.

FTIR_Workflow Start Compound Selection N-(2-hydroxyethyl)alanine vs. L-Alanine & Ethanolamine PrepSolid Solid Samples (Amino Acids) KBr Pellet Prep (1% w/w) Start->PrepSolid PrepLiquid Liquid Samples (Ethanolamine) ATR-FTIR (Diamond Crystal) Start->PrepLiquid Background Background Scan (Blank KBr or Ambient Air) PrepSolid->Background PrepLiquid->Background Acquisition FTIR Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Res, 32 Co-added Scans Background->Acquisition Processing Spectral Processing Baseline Correction & ATR Depth Compensation Acquisition->Processing Analysis Comparative Analysis Peak Assignment (O-H, N-H, COO⁻) Processing->Analysis

Caption: Workflow for comparative FTIR spectral acquisition and functional group analysis.

Troubleshooting & Advanced Resolution

When analyzing N-(2-hydroxyethyl)alanine, researchers frequently encounter a massive, unresolved broad band between 3500 and 2800 cm⁻¹. This is caused by the simultaneous hydrogen bonding of the primary alcohol (-OH) and the secondary zwitterionic amine (NH₂⁺).

Resolution Strategy: If exact assignment of the N-H vs. O-H stretch is required for mechanistic studies, researchers should perform H/D exchange (Deuteration) . By dissolving the sample in D₂O and lyophilizing it, the labile O-H and N-H protons are replaced by deuterium. Because deuterium has twice the mass of hydrogen, the O-D and N-D stretching frequencies will shift downward by a factor of approximately


 (moving to the 2200–2500 cm⁻¹ region). Differences in the exchange rates between the hydroxyl and amine protons can then be monitored via time-resolved FTIR to de-convolute the overlapping peaks.

References

  • The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(2-hydroxyethyl)alanine...
  • Source: Astronomy & Astrophysics (A&A)
  • The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes Source: ACS Publications URL

Sources

Comparative

HPLC method for detection of N-(2-hydroxyethyl)alanine

Comprehensive Analytical Guide: HPLC Methods for the Detection and Quantification of N-(2-hydroxyethyl)alanine Introduction: The Analytical Challenge of HEA N-(2-hydroxyethyl)alanine (HEA) is a highly polar, non-proteino...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: HPLC Methods for the Detection and Quantification of N-(2-hydroxyethyl)alanine

Introduction: The Analytical Challenge of HEA

N-(2-hydroxyethyl)alanine (HEA) is a highly polar, non-proteinogenic secondary amino acid. It is encountered across vastly different scientific domains—from its biological discovery in the complex phospholipids of rumen protozoa (e.g., Entodinium caudatum) 12, to its identification as a critical process impurity in the synthesis of active pharmaceutical ingredients (APIs) like optically pure melphalan [[3]](). Furthermore, it is monitored as an undesirable degradation product of alkanolamines in industrial sour gas treatment processes 4.

From a chromatographic perspective, HEA presents a trifecta of difficulties:

  • High Polarity : As a zwitterion, it exhibits negligible retention on standard reversed-phase (RP) C18 columns, eluting almost entirely in the void volume.

  • Lack of Chromophore : It possesses no conjugated π-electron system, rendering standard UV detection (e.g., at 254 nm) virtually useless without derivatization.

  • Secondary Amine Structure : The nitrogen atom is substituted with a hydroxyethyl group, which dictates highly specific derivatization chemistry.

As an Application Scientist, I have evaluated multiple platforms to overcome these hurdles. This guide objectively compares the two most robust workflows for HEA analysis: Pre-column FMOC Derivatization coupled with RP-HPLC-UV/FL and Direct Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) .

Methodological Comparison: Choosing the Right Pathway

HEA_Workflow Sample HEA Sample (Highly Polar, Secondary Amine) Path1 Pre-column Derivatization (FMOC-Cl) Sample->Path1 Path2 Direct Injection (No Derivatization) Sample->Path2 HPLC RP-HPLC Separation (C18 Column) Path1->HPLC HILIC HILIC Separation (Amide/Silica Column) Path2->HILIC UV UV/Fluorescence Detection (High Sensitivity) HPLC->UV MS ESI-MS/MS Detection (High Specificity) HILIC->MS

Workflow comparison: FMOC-RP-HPLC vs. HILIC-MS/MS for HEA analysis.

The Fallacy of OPA Derivatization

A critical failure point often observed in amino acid analysis is the blind application of o-phthalaldehyde (OPA). Laboratories frequently attempt to derivatize HEA with OPA, yielding zero signal. The mechanistic reason is structural: OPA strictly requires a primary amine to form the highly fluorescent isoindole derivative. Because HEA is a secondary amine, 9-fluorenylmethyl chloroformate (FMOC-Cl) must be utilized. FMOC-Cl reacts rapidly with both primary and secondary amines under mildly basic conditions to form highly stable, hydrophobic carbamates that are easily retained on C18 columns.

FMOC_Reaction HEA N-(2-hydroxyethyl)alanine (Target) Product FMOC-HEA Derivative (UV/FL Active) HEA->Product Base Catalysis FMOC FMOC-Cl (Reagent) FMOC->Product Buffer Borate Buffer (pH 8.5 - 9.0) Buffer->Product

Mechanism of FMOC-Cl derivatization of the secondary amine in HEA.

HILIC-MS/MS: The Modern Alternative

While FMOC derivatization solves the retention and detection issues for conventional RP-HPLC, it introduces extensive sample preparation and potential reagent interference. HILIC-MS/MS bypasses derivatization entirely. By utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase, HILIC retains the polar, underivatized HEA molecule via water-layer partitioning and electrostatic interactions.

Quantitative Data Presentation

Analytical ParameterPre-column FMOC (RP-HPLC-UV/FL)Direct HILIC-MS/MS
Target Analyte State FMOC-Carbamate Derivative (Hydrophobic)Underivatized Zwitterion (Highly Polar)
Stationary Phase C18 or C8 (Reversed-Phase)Amide or Zwitterionic (HILIC)
Limit of Detection (LOD) ~100 nM (UV) / ~10 nM (Fluorescence)~1 - 5 nM (MRM Mode)
Linear Dynamic Range 3 orders of magnitude4 - 5 orders of magnitude
Sample Prep Complexity High (Derivatization, incubation, quenching)Low (Protein precipitation, organic dilution)
Matrix Interference Susceptible to co-eluting amine derivativesMinimal (Mass filtering provides specificity)
Throughput (Run Time) ~20 - 30 minutes~5 - 10 minutes

Self-Validating Experimental Protocols

Protocol 1: Pre-column FMOC Derivatization and RP-HPLC

System Validation Design: This protocol includes a mandatory quenching step and a reagent blank run to differentiate true HEA peaks from FMOC-OH hydrolysis artifacts.

  • Buffer Preparation: Prepare a 0.1 M borate buffer adjusted to pH 8.5.

    • Causality Checkpoint: FMOC derivatization requires an alkaline environment to deprotonate the secondary amine. However, exceeding pH 9.5 exponentially accelerates the hydrolysis of FMOC-Cl into FMOC-OH, creating massive background interference that obscures the target analyte.

  • Derivatization Reaction: In an autosampler vial, mix 100 µL of the HEA sample (or standard) with 100 µL of borate buffer. Add 100 µL of FMOC-Cl solution (15 mM in anhydrous acetonitrile). Incubate at 25°C for exactly 10 minutes.

    • Causality Checkpoint: Secondary amines undergo steric hindrance and react slightly slower than primary amines. A 10-minute incubation ensures quantitative conversion without allowing excessive reagent degradation.

  • Reaction Quenching (Critical Step): Add 100 µL of 1-adamantanamine (ADAM) or a high-concentration glycine solution (100 mM).

    • Causality Checkpoint: Unreacted FMOC-Cl will degrade into FMOC-OH on the analytical column, often co-eluting with amino acid targets. Quenching converts excess FMOC-Cl into a highly hydrophobic derivative (FMOC-ADAM) that elutes far later in the gradient, clearing the analytical window.

  • Chromatographic Separation:

    • Column: C18 (150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Detection: UV at 265 nm or Fluorescence (Excitation 260 nm / Emission 315 nm).

Protocol 2: Direct HILIC-MS/MS Analysis

System Validation Design: Utilizes standard addition or an isotopically labeled internal standard to correct for the severe ion suppression matrix effects common in HILIC gradients.

  • Sample Dilution: Dilute the aqueous HEA sample 1:5 in pure Acetonitrile.

    • Causality Checkpoint: HILIC relies on a delicate, water-enriched layer immobilized on the stationary phase. Injecting highly aqueous samples disrupts this layer, leading to catastrophic peak shape degradation and retention loss. The final injection solvent must be >75% organic.

  • Chromatographic Separation:

    • Column: Amide-bonded silica (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality Checkpoint: Amide columns provide excellent hydrogen-bonding capabilities with the hydroxyl and carboxyl groups of HEA. The low pH ensures the carboxyl group is fully protonated, preventing secondary electrostatic repulsions and improving peak symmetry.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • MRM Transition: Monitor the transition from [M+H]+ m/z 134.1 to m/z 88.1 (corresponding to the combined loss of water and carbon monoxide/formic acid equivalent from the carboxyl group).

    • Causality Checkpoint: Tandem MS provides absolute structural specificity, bypassing the need to chromatographically resolve HEA from every other matrix component, drastically reducing run times to under 10 minutes.

References

1.[1] Title: Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)-alanine. Source: core.ac.uk. URL: 2.[3] Title: Process of making optically pure melphalan. Source: google.com. URL: 3.[2] Title: The Catabolism of Phosphatidylethanolamine by the Rumen Protozoon Entodinium caudatum and its Conversion into the N-(1-Carboxyethyl) Derivative. Source: scispace.com. URL: 4.[4] Title: Degradation studies of amines and alkanolamines during sour gas treatment process. Source: scispace.com. URL:

Sources

Validation

A Comparative Guide to the Buffering Capacity of N-(2-hydroxyethyl)alanine and Glycine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Buffers in Scientific Research Maintaining a stable pH is paramount in a vast array of biological and chemical experiment...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Buffers in Scientific Research

Maintaining a stable pH is paramount in a vast array of biological and chemical experiments. Even minor fluctuations can alter protein structure, enzymatic activity, cell viability, and reaction kinetics, thereby compromising experimental outcomes.[1] A buffer system, a solution containing a weak acid and its conjugate base, resists changes in pH upon the addition of acidic or basic components.[2] The effectiveness of a buffer is defined by its pKa—the pH at which the acidic and basic forms are in equal concentration—and its buffering capacity (β), which is the measure of its resistance to pH change.[2][3]

Glycine, the simplest amino acid, is widely utilized as a buffer in applications like electrophoresis running buffers (Tris-Glycine) and in various biochemical assays.[4] Its zwitterionic nature provides two distinct buffering ranges.[5] N-(2-hydroxyethyl)alanine, a derivative of β-alanine, represents an alternative whose buffering properties are not as widely documented. This guide aims to provide a clear comparison based on structural analysis and to equip researchers with the methodology to empirically determine its suitability for their specific applications.

Physicochemical Properties: A Tale of Two Structures

The buffering behavior of a molecule is intrinsically linked to its chemical structure and the ionizable groups it possesses. Glycine and N-(2-hydroxyethyl)alanine present distinct structural features that dictate their respective pKa values and, consequently, their optimal buffering ranges.

Glycine is an α-amino acid with two ionizable groups: the α-carboxyl group and the α-amino group.[2][6]

N-(2-hydroxyethyl)alanine , also known as 3-((2-hydroxyethyl)amino)propanoic acid, is a β-amino acid.[7][8] The key structural differences are the position of the amino group (on the β-carbon instead of the α-carbon) and the presence of a hydroxyethyl group on the nitrogen atom. This N-substitution is expected to lower the pKa of the amino group compared to that of glycine due to the electron-withdrawing nature of the hydroxyl group.

Below is a summary of their key properties.

PropertyGlycineN-(2-hydroxyethyl)alanine
IUPAC Name Aminoacetic acid3-((2-Hydroxyethyl)amino)propanoic acid[7]
Molecular Formula C₂H₅NO₂C₅H₁₁NO₃[7]
Molecular Weight 75.07 g/mol 133.15 g/mol [7]
pKa₁ (Carboxyl) ~2.34[6]Not Experimentally Determined (Predicted to be ~4)[9]
pKa₂ (Amino) ~9.60[6]Not Experimentally Determined
Effective Buffering Range(s) ~1.3 - 3.3 & 8.6 - 10.6To be determined experimentally

Theoretical Comparison of Buffering Regions

The dual pKa values of glycine give it buffering capacity in two distinct pH regions.[2][3] The carboxyl group provides buffering in the acidic range (pH ~1.3-3.3), while the amino group buffers in the alkaline range (pH ~8.6-10.6).[3] It has minimal buffering capacity around its isoelectric point (pI) of approximately 5.97.[2][6]

For N-(2-hydroxyethyl)alanine, we can infer its likely behavior. As a derivative of β-alanine, its carboxyl group's pKa is expected to be higher than glycine's, likely around 3.5-4.5. The N-hydroxyethyl substitution will decrease the basicity of the amino group, lowering its pKa relative to glycine's 9.6. This would likely shift its alkaline buffering range to a more neutral or slightly alkaline pH, a characteristic often sought in biological buffers, aligning with the criteria for "Good's Buffers".[3]

Caption: Structural and theoretical buffering range comparison.

Experimental Protocol: Titration for Buffering Capacity Determination

To empirically compare the buffering capacity of N-(2-hydroxyethyl)alanine and glycine, an acid-base titration is the standard method.[3] This protocol is designed to be self-validating by generating a complete titration curve, from which both the pKa values and the buffering capacity can be derived.

Materials
  • N-(2-hydroxyethyl)alanine

  • Glycine

  • Deionized (DI) water

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter with electrode

  • Stir plate and magnetic stir bar

  • 25 mL or 50 mL burette

  • 100 mL beakers

  • Volumetric flasks

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare a 0.1 M solution of glycine in a 100 mL volumetric flask using DI water.

    • Prepare a 0.1 M solution of N-(2-hydroxyethyl)alanine in a 100 mL volumetric flask using DI water.

    • Rationale: Using equimolar concentrations is essential for a direct comparison of buffering capacity.

  • Titration Setup:

    • Pipette 50 mL of the 0.1 M glycine solution into a 100 mL beaker containing a magnetic stir bar.

    • Place the beaker on a stir plate and begin gentle stirring.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

    • Record the initial pH of the solution.

  • Acidic Titration (to determine pKa₁):

    • Fill a burette with standardized 0.1 M HCl.

    • Add the HCl in 0.5 mL increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

    • Continue this process until the pH drops to approximately 1.0.

    • Rationale: This part of the titration will protonate both the carboxylate and amino groups, allowing for the determination of the carboxyl group's pKa.

  • Basic Titration (to determine pKa₂):

    • Rinse the beaker and pH electrode thoroughly.

    • Pipette a fresh 50 mL of the 0.1 M glycine solution into the beaker.

    • Fill a clean burette with standardized 0.1 M NaOH.

    • Add the NaOH in 0.5 mL increments, recording the pH and total volume after each addition, allowing for stabilization.

    • Continue this process until the pH rises to approximately 12.0.

    • Rationale: This titration will deprotonate the amino group, revealing its pKa.

  • Repeat for N-(2-hydroxyethyl)alanine:

    • Repeat steps 2, 3, and 4 using the 0.1 M N-(2-hydroxyethyl)alanine solution.

Data Analysis
  • Plot the Data: For each compound, create a titration curve by plotting pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis).

  • Determine pKa Values: The pKa is the pH at the midpoint of the flat "buffering region" of the curve. This is the point of inflection on the titration curve. For glycine, you will observe two such regions, corresponding to pKa₁ and pKa₂.

  • Calculate Buffering Capacity (β): The buffering capacity is the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer by one unit. It can be calculated from the slope of the titration curve:

    • β = d[B]/d(pH), where d[B] is the moles of acid/base added per liter.

    • A higher β value in a specific pH range indicates a greater buffering capacity. The maximum buffering capacity occurs when pH = pKa.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare 0.1 M Solutions of Glycine & NHA setup 1. Pipette 50 mL buffer 2. Add stir bar & pH electrode prep1->setup titrate_acid 3. Titrate with 0.1 M HCl (Record pH vs. Volume) setup->titrate_acid titrate_base 4. Titrate fresh sample with 0.1 M NaOH (Record pH vs. Volume) plot 5. Plot pH vs. Volume (Titration Curve) titrate_base->plot repeat_node 8. Repeat for Second Compound titrate_base->repeat_node pka 6. Identify Midpoints of Buffering Regions (pKa) plot->pka beta 7. Calculate Slope to Determine Buffering Capacity (β) pka->beta repeat_node->setup

Caption: Experimental workflow for buffering capacity determination.

Expected Results and Interpretation

The titration curves will provide a direct visual and quantitative comparison of the two buffers.

  • Glycine: The curve will show two distinct buffering regions centered around pH 2.34 and 9.6. The slope of the curve will be shallowest in these regions, indicating maximum buffering capacity.

  • N-(2-hydroxyethyl)alanine: The curve for this compound will reveal its previously undocumented pKa values. It is anticipated that the second buffering region will be at a lower pH than glycine's, potentially in the physiologically relevant range of 7-8. The relative flatness of the curve in its buffering regions compared to glycine's will determine which has the superior buffering capacity at a given pH.

Table for Comparative Data Summary:

ParameterGlycineN-(2-hydroxyethyl)alanine
Experimental pKa₁
Experimental pKa₂
Buffering Capacity (β) at pH 7.4
Buffering Capacity (β) at pKa₂

Conclusion and Recommendations

While glycine is a well-characterized and cost-effective buffer, its buffering capacity is minimal in the neutral pH range (pH 6-8) crucial for most biological experiments.[2] N-(2-hydroxyethyl)alanine, based on its structure, holds the potential to be a more effective buffer in this physiological range. The N-hydroxyethyl group may also increase its water solubility and reduce its membrane permeability, which are desirable characteristics for biological buffers as outlined by Norman Good.[3]

However, without empirical data, this remains a hypothesis. Researchers requiring robust pH control in the neutral range should consider performing the described titration experiment. This direct comparison will provide the definitive data needed to select the optimal buffer, ensuring the integrity and success of their experimental work. If N-(2-hydroxyethyl)alanine demonstrates a pKa between 7 and 8 and a high buffering capacity, it could represent a valuable alternative to more expensive, commercially available "Good's" buffers for specific applications.

References

  • Beavon, J. R. G. (2016). Amino-acids as buffers. Retrieved March 7, 2026, from a site hosted by the University of Bristol's School of Chemistry.
  • STUDENT CONSULT. (n.d.). buffers. Retrieved March 7, 2026, from [Link]

  • Tobin, D., et al. (2015). The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males. Journal of the International Society of Sports Nutrition. Retrieved March 7, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, March 29). β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1- oxooctyl)amino]ethyl]-. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxyethyl)-beta-alanine. PubChem. Retrieved March 7, 2026, from [Link]

  • The Buffering Capacity of Beta-Alanine. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxyethyl)-n-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine. PubChem. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 3-[(2-hydroxyethyl)amino]propanoic acid (C5H11NO3). Retrieved March 7, 2026, from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). N-(2-hydroxyethyl)-beta-alanine (CHEBI:141390). Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[Hydroxy(2-hydroxyethyl)amino]propanoic acid. PubChem. Retrieved March 7, 2026, from [Link]

  • De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Retrieved March 7, 2026, from [Link]

  • Kuchar, M., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)aniline. PubChem. Retrieved March 7, 2026, from [Link]

  • Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-. Retrieved March 7, 2026, from [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved March 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). 3-AMINOPROPANOIC ACID. Retrieved March 7, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved March 7, 2026, from [Link]

Sources

Comparative

Introduction: The Analytical Challenge of Chiral Amino Acid Derivatives

An in-depth technical comparison for researchers, analytical chemists, and drug development professionals. N-(2-hydroxyethyl)alanine is a highly polar, non-standard chiral amino acid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers, analytical chemists, and drug development professionals.

N-(2-hydroxyethyl)alanine is a highly polar, non-standard chiral amino acid derivative. Found naturally in specific microbial phospholipids and widely utilized as a synthetic building block for modified peptides and lipid analogs [4], its biological efficacy and synthetic utility depend entirely on its absolute configuration.

Verifying the optical purity of such zwitterionic molecules presents unique challenges. Because the molecule contains both a secondary amine and a carboxylic acid, its optical rotation is highly susceptible to pH fluctuations and temperature variations. This guide objectively compares the performance of Advanced Digital Polarimetry (ADP) —the modern gold standard for bulk chiral verification—against Chiral HPLC with Circular Dichroism (CD) Detection and Traditional Manual Polarimetry .

The Causality of Experimental Design: Why Method Parameters Matter

As an application scientist, it is critical to understand that an analytical method is only as reliable as the physical chemistry governing it. When verifying the optical rotation of N-(2-hydroxyethyl)alanine, two parameters dictate the integrity of the measurement:

  • Solvent Causality and Zwitterionic Equilibrium: In neutral aqueous solutions, N-(2-hydroxyethyl)alanine exists as a zwitterion. Minor shifts in pH can alter the equilibrium between the protonated amine and the deprotonated carboxylate, leading to erratic optical rotation values. To create a self-validating, reproducible system, protocols mandate the use of 5M HCl [4]. This strong acid fully protonates both functional groups, locking the molecule into a single, stable cationic state.

  • Thermodynamic Sensitivity: Specific rotation is intrinsically linked to temperature due to thermal expansion (which alters solution density) and conformational shifts in the molecule. The revised 1 guidelines [1] strictly mandate active temperature control, rendering ambient-temperature measurements obsolete.

Comparative Analysis of Analytical Modalities

Advanced Digital Polarimetry (The Modern Standard)

Modern digital polarimeters, such as those engineered by 2 [2] and 3 [3], have revolutionized this measurement. By replacing water baths with solid-state Peltier temperature controllers and utilizing narrow-band LED light sources (589 nm), these instruments provide non-destructive, highly accurate (±0.001°) readings in seconds. ADP is the optimal choice for rapid QA/QC release of pure bulk materials.

Chiral HPLC with CD Detection (The Orthogonal Alternative)

While polarimetry measures the bulk specific rotation,4 [5] separates the individual enantiomers. Using a Crown Ether Chiral Stationary Phase (CSP), this method can quantify trace enantiomeric impurities (Enantiomeric Excess,


) down to <0.1%. However, it is destructive, time-consuming, and requires extensive method development.
Traditional Manual Polarimetry (The Outdated Method)

Relying on the operator's visual acuity to match split-field brightness, manual polarimeters lack active temperature control and data integrity features. They are highly susceptible to operator bias and fail to meet modern cGMP data compliance standards.

Quantitative Performance Comparison

ParameterAdvanced Digital PolarimetryChiral HPLC (CD Detection)Traditional Manual Polarimetry
Primary Output Specific Rotation (

)
Enantiomeric Excess (

)
Angular Rotation (

)
Accuracy / Precision ±0.001°< 0.1% trace enantiomer±0.1° (Operator dependent)
Analysis Time < 2 minutes15 – 30 minutes5 – 10 minutes
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Non-destructive)
USP <781> Compliance Fully CompliantN/A (Orthogonal Method)Non-Compliant (Lacks Temp Control)
System Suitability Quartz Control PlateRacemic Resolution StandardNone

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be treated as a self-validating system. Below are the step-by-step methodologies for the two primary modern techniques.

Protocol A: USP <781> Compliant Digital Polarimetry

Historically, the specific rotation of synthetic L-N-(2-hydroxyethyl)alanine has been measured as


 in 5M HCl [4].
  • System Suitability (Validation Step): Initialize the digital polarimeter. Before introducing the sample, insert a NIST-traceable Quartz Control Plate (e.g., certified at +17.000° at 589 nm). Verify that the instrument reads within ±0.01° of the certified value.

  • Sample Preparation: Accurately weigh exactly 200.0 mg of the N-(2-hydroxyethyl)alanine sample. Transfer quantitatively to a 10.0 mL Class A volumetric flask.

  • Dissolution: Dissolve the powder in 5M HCl and make up to the meniscus. Ensure complete dissolution via sonication if necessary (Final concentration

    
     g/100  mL).
    
  • Blanking: Fill a 100 mm Peltier-controlled polarimeter cell with the 5M HCl solvent. Set the instrument temperature to 20.0 °C ± 0.1 °C. Zero the optical encoder.

  • Measurement: Flush the cell with the sample solution, fill it completely to avoid bubble formation, and record the observed angular rotation (

    
    ).
    
  • Calculation: Calculate the specific rotation using the formula:

    
     (where 
    
    
    
    is the path length in decimeters, here 1 dm).
Protocol B: Chiral HPLC with CD Detection
  • System Suitability (Validation Step): Inject a racemic mixture of DL-N-(2-hydroxyethyl)alanine. Verify that the column achieves baseline resolution (

    
    ) between the two enantiomer peaks before proceeding.
    
  • Mobile Phase: Prepare an aqueous perchloric acid solution adjusted to pH 1.5. This ensures the secondary amine remains fully protonated for optimal complexation with the chiral selector.

  • System Setup: Equip the HPLC with a Crownpak CR(+) column (or equivalent Crown Ether CSP) and a Circular Dichroism (CD) detector set to 210 nm.

  • Execution: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase. Inject 10 µL at a flow rate of 0.8 mL/min. The L- and D-enantiomers will elute as distinct peaks with opposite CD signs, allowing for precise integration of enantiomeric excess.

Analytical Decision Workflow

G Start N-(2-hydroxyethyl)alanine Sample Prep Sample Preparation (Dissolution in 5M HCl) Start->Prep Decision Analytical Objective? Prep->Decision Pol Advanced Digital Polarimetry (Peltier Temp Control) Decision->Pol Direct OR HPLC Chiral HPLC (Crown Ether CSP / CD Detection) Decision->HPLC Trace ee% ResultPol Specific Rotation [α]D (Bulk Chiral Purity) Pol->ResultPol ResultHPLC Enantiomeric Excess (ee) (Trace Enantiomer Detection) HPLC->ResultHPLC Validate QA/QC Release & System Suitability Verified ResultPol->Validate ResultHPLC->Validate

Workflow diagram comparing analytical pathways for verifying the chiral purity of N-(2-hydroxyethyl)alanine.

Conclusion

For routine verification of optical rotation and bulk chiral identity of N-(2-hydroxyethyl)alanine, Advanced Digital Polarimetry remains the superior choice due to its speed, accuracy, and non-destructive nature. It directly fulfills pharmacopeial requirements when paired with strict temperature control and proper solvent selection. Conversely, when the analytical objective shifts from bulk verification to the quantification of trace enantiomeric impurities, Chiral HPLC with CD Detection serves as the necessary, albeit more resource-intensive, orthogonal alternative.

References

  • 781 OPTICAL ROTATION. Rudolph Research Analytical. Available at:[Link]

  • Isolation of a New Phospholipid, Phosphatidyl-N-(2-hydroxyethyl)alanine. Core.ac.uk (Biochemical Journal). Available at: [Link]

Sources

Validation

chromatographic separation of alanine and N-(2-hydroxyethyl)alanine

Title: Chromatographic Separation of Alanine and N-(2-hydroxyethyl)alanine: A Comparative Guide on HILIC-MS vs. Derivatization-RPLC As a Senior Application Scientist, I frequently encounter the analytical bottleneck of s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Separation of Alanine and N-(2-hydroxyethyl)alanine: A Comparative Guide on HILIC-MS vs. Derivatization-RPLC

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating highly polar, structurally similar small molecules. The separation of standard amino acids like Alanine (Ala) from modified secondary amino acids like N-(2-hydroxyethyl)alanine (HEA) presents a unique chromatographic challenge. HEA, a biologically significant zwitterion originally isolated from rumen protozoa[1], contains both a secondary amine and a terminal hydroxyl group. This dual-polarity makes it exceptionally hydrophilic and invisible to standard UV detection.

This guide objectively compares two dominant methodologies for this separation: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS (the modern, underivatized approach) versus Reversed-Phase Liquid Chromatography (RP-LC) with pre-column FMOC-Cl derivatization (the traditional optical approach).

The Mechanistic Challenge (Causality of Separation)

To design a successful separation, we must first understand the structural causality dictating the analytes' behavior. Alanine is a primary amine, whereas HEA is a secondary amine. Both possess negative logP values, indicating extreme hydrophilicity.

  • Why Direct RP-LC Fails: In a standard C18 RP-LC column, neither Ala nor HEA partitions effectively into the hydrophobic stationary phase. Without modification, they co-elute in the void volume.

  • The Derivatization Solution: To utilize RP-LC, we must attach a hydrophobic chromophore. While OPA (o-phthalaldehyde) is the industry standard for primary amines (Ala), it does not react with secondary amines like HEA. Therefore, 9-fluorenylmethyl chloroformate (FMOC-Cl), which successfully tags both 1° and 2° amines, is an absolute requirement for this workflow[2].

  • The HILIC Solution: HILIC bypasses derivatization entirely. The mechanism relies on a water-enriched layer immobilized on a polar stationary phase (e.g., Zwitterionic or Amide). The extreme polarity of HEA's hydroxyl group drives strong partitioning into this aqueous layer, allowing robust baseline resolution from Alanine[3].

Visualizing the Workflows

Workflow cluster_HILIC HILIC-MS/MS Workflow (Recommended) cluster_RPLC RP-LC Workflow (Alternative) Sample Sample: Ala & N-(2-hydroxyethyl)Ala HILIC_Col HILIC Column (Direct Injection) Sample->HILIC_Col Dilute & Shoot Deriv FMOC-Cl Derivatization (Labels 1° & 2° Amines) Sample->Deriv Reagent Addition MS_Detect ESI-MS/MS Detection (MRM Mode) HILIC_Col->MS_Detect RPLC_Col C18 RP-LC Column (Separation) Deriv->RPLC_Col FL_Detect Fluorescence Detection (Ex 260nm / Em 315nm) RPLC_Col->FL_Detect

Fig 1. Workflow comparison: Direct HILIC-MS/MS vs. FMOC-Cl Derivatization RP-LC.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the chemical rationale (the "why") behind the physical action.

Method A: Underivatized HILIC-MS/MS (Recommended)

Causality: HILIC requires a high-organic mobile phase to maintain the immobilized water layer. Injecting highly aqueous samples disrupts this layer, leading to peak distortion. Thus, organic dilution is critical[3].

  • Sample Preparation: Dilute the biological or synthetic sample 1:10 in LC-MS grade acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Column Selection: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • Buffer A: 20 mM Ammonium Formate in Water (pH 3.0). The low pH ensures the carboxylate groups are partially protonated, improving peak shape.

    • Buffer B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min to focus the analytes, then ramp to 50% B over 8 minutes to elute HEA.

  • Detection: ESI-MS/MS in positive MRM mode. Alanine (m/z 90 → 44), HEA (m/z 134 → 88).

Method B: Pre-column FMOC-Cl Derivatization RP-LC (Alternative)

Causality: FMOC-Cl reacts with amine groups to attach a bulky, hydrophobic fluorenyl tag. Because excess FMOC-Cl hydrolyzes into highly fluorescent FMOC-OH (which can mask analyte peaks), a quenching step is mandatory[2].

  • Reagent Preparation: Prepare 10 mM FMOC-Cl in acetonitrile and a 0.1 M borate buffer (pH 9.5) to ensure the amines are deprotonated and nucleophilic.

  • Derivatization Reaction: Mix 10 µL of sample with 10 µL borate buffer and 20 µL FMOC-Cl. Incubate at room temperature for exactly 5 minutes.

  • Quenching: Add 10 µL of 1-adamantanamine (ADAM) to quench excess FMOC-Cl.

  • Column Selection: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: A: 0.1% TFA in Water. B: Acetonitrile.

  • Gradient: Start at 20% B, ramp to 80% B over 15 minutes.

  • Detection: Fluorescence Detector (Ex 260 nm / Em 315 nm).

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies, based on validated laboratory standards.

ParameterZwitterionic HILIC-MS/MSFMOC-Cl Derivatization RP-LC
Retention Mechanism Hydrophilic PartitioningHydrophobic Interaction (Post-Tagging)
Target Amine Compatibility 1° and 2° Amines (Direct)1° and 2° Amines (Derivatized)
Sample Prep Time < 2 minutes (Dilute & Shoot)15-20 minutes (Incubation + Quench)
Alanine Retention Time (Rt) ~4.5 min~8.2 min
HEA Retention Time (Rt) ~6.1 min~9.5 min
Chromatographic Resolution (Rs) > 3.0> 2.5
Limit of Detection (LOD) 1-5 nM (MS/MS)50-100 nM (Fluorescence)
Artifact Risk LowHigh (FMOC-OH hydrolysis peaks)

Visualizing the Retention Mechanisms

Mechanism Analyte N-(2-hydroxyethyl)alanine (Zwitterion + OH group) HILIC_Mech HILIC Partitioning (Water-enriched layer) Analyte->HILIC_Mech High organic mobile phase RPLC_Mech Reversed-Phase (Hydrophobic Interaction) Analyte->RPLC_Mech High aqueous mobile phase HILIC_Result High Retention (Driven by polarity & OH) HILIC_Mech->HILIC_Result RPLC_Result Poor Retention (Elutes in void volume) RPLC_Mech->RPLC_Result

Fig 2. Chromatographic retention mechanisms for underivatized N-(2-hydroxyethyl)alanine.

Conclusion & Recommendations

For modern laboratories equipped with mass spectrometry, HILIC-MS/MS is the unequivocally superior choice for separating Alanine and N-(2-hydroxyethyl)alanine. It exploits the inherent structural polarity of HEA's hydroxyl group to achieve baseline resolution without the severe time penalties and artifact risks associated with FMOC-Cl derivatization. RP-LC remains a viable alternative only when MS detection is unavailable, provided strict control over the derivatization and quenching environment is maintained.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Alanine, N-(2-hydroxyethyl)- (9CI)

For Researchers, Scientists, and Drug Development Professionals Core Principles of Chemical Waste Management The responsible disposal of laboratory chemicals is not merely a procedural task but a fundamental aspect of en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Chemical Waste Management

The responsible disposal of laboratory chemicals is not merely a procedural task but a fundamental aspect of ensuring a safe and sustainable research environment. The primary goal is to prevent harm to personnel, the public, and the environment. All chemical waste, including Alanine, N-(2-hydroxyethyl)-, must be treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional, such as a member of your institution's Environmental Health and Safety (EHS) department.[1]

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are categorized as generators of hazardous waste and must comply with specific regulations regarding waste accumulation, storage, labeling, and disposal.[2][3] It is imperative that all laboratory personnel are trained in these procedures.[1]

Hazard Profile of Alanine, N-(2-hydroxyethyl)- (9CI)

A thorough understanding of the hazards associated with Alanine, N-(2-hydroxyethyl)- is the first step in its safe handling and disposal.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationDangerH315: Causes skin irritation
Serious Eye DamageDangerH318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Data sourced from PubChem CID 222905[4]

These classifications underscore the importance of appropriate personal protective equipment (PPE) during handling and disposal, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[5] All waste handling should ideally be conducted in a well-ventilated area or a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of Alanine, N-(2-hydroxyethyl)- and associated waste materials.

Waste Segregation and Containerization

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Unused or expired solid Alanine, N-(2-hydroxyethyl)- should be collected in its original container or a clearly labeled, chemically compatible container.

    • Contaminated disposables, such as weigh boats, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[5]

  • Liquid Waste:

    • Aqueous solutions containing Alanine, N-(2-hydroxyethyl)- must be collected in a designated aqueous hazardous waste container.

    • Do not mix this waste stream with organic solvents or other incompatible chemicals.[6]

  • Container Management:

    • All waste containers must be in good condition, free of leaks, and kept securely closed when not in use.[1] The original chemical container is often the most suitable for waste collection.[1]

    • Containers must be made of materials compatible with the waste.[1]

Labeling of Hazardous Waste

Accurate and complete labeling of waste containers is a strict regulatory requirement.[2]

  • All containers used for accumulating waste must be clearly marked with the words "Hazardous Waste ".[2][7]

  • The label must also include the full chemical name: "Waste Alanine, N-(2-hydroxyethyl)- " and a clear indication of the hazards (e.g., "Irritant," "Corrosive").[4][7]

  • The "open date" (the date waste is first added to the container) and the "fill date" (the date the container is full) must be recorded on the label.[7]

Storage of Hazardous Waste

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[2][8]

  • The total amount of hazardous waste stored in an SAA must not exceed 55 gallons.[1][2]

  • Waste containers should be stored in a secure area under the control of laboratory personnel.[7]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak or spill.

Arranging for Disposal

Once a waste container is full or has been in accumulation for the maximum allowed time (typically 12 months), it must be removed from the laboratory for disposal.[7][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Do not attempt to dispose of chemical waste down the sink unless explicitly permitted by your institution's EHS department for specific, neutralized, and non-hazardous substances.[1][2] Alanine, N-(2-hydroxyethyl)- should not be disposed of via sewer systems.[9]

  • Follow all institutional procedures for requesting and documenting the waste pickup.

Spill Management

In the event of a spill of Alanine, N-(2-hydroxyethyl)-, the following steps should be taken:

  • Control and Contain: Immediately alert others in the area and restrict access.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[9]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Decontamination of Labware

  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with Alanine, N-(2-hydroxyethyl)- should be disposed of in the solid hazardous waste container.[5]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[5] After decontamination, the glassware can be washed according to standard laboratory procedures.

Disposal Decision Workflow

Start Waste Generation (Alanine, N-(2-hydroxyethyl)-) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Unused chemical, contaminated disposables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous solutions) IsSolid->LiquidWaste Liquid SolidContainer Place in designated SOLID hazardous waste container. SolidWaste->SolidContainer LiquidContainer Place in designated AQUEOUS hazardous waste container. LiquidWaste->LiquidContainer LabelContainer Label container: 'Hazardous Waste' 'Waste Alanine, N-(2-hydroxyethyl)-' Hazards and Dates SolidContainer->LabelContainer LiquidContainer->LabelContainer StoreWaste Store in Satellite Accumulation Area (SAA) (Max 55 gallons) LabelContainer->StoreWaste IsFull Is container full or accumulation time limit reached? StoreWaste->IsFull IsFull->StoreWaste No ContactEHS Contact Environmental Health & Safety (EHS) for pickup. IsFull->ContactEHS Yes

Caption: Decision workflow for the proper disposal of Alanine, N-(2-hydroxyethyl)-.

Regulatory Framework and Institutional Policies

It is crucial to recognize that while federal regulations from the EPA provide a baseline, state and local regulations may be more stringent.[2] Furthermore, each research institution will have its own specific chemical hygiene plan and waste management procedures. Always consult and adhere to your institution's policies, which are typically managed by the EHS department. The American Chemical Society (ACS) also provides valuable resources and recommendations for laboratory waste management.[3]

Conclusion

The proper disposal of Alanine, N-(2-hydroxyethyl)- is a multi-step process that requires careful attention to detail, from initial hazard assessment to final waste pickup. By following these guidelines, researchers can ensure a safe laboratory environment, protect the environment, and maintain compliance with all applicable regulations. Proactive and responsible chemical waste management is a cornerstone of scientific integrity and excellence.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). Vertex AI Search.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Management Practice. (2020, January 22). Duke University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine - Safety Data Sheet. (2026, January 3). ChemicalBook.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • N-(2-hydroxyethyl)-beta-alanine. (n.d.). PubChem.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Material Safety Data Sheet. (n.d.). Sigma-Aldrich.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.